Product packaging for (S)-(Tetrahydrofuran-2-YL)methanol(Cat. No.:CAS No. 57203-01-7)

(S)-(Tetrahydrofuran-2-YL)methanol

Cat. No.: B108370
CAS No.: 57203-01-7
M. Wt: 102.13 g/mol
InChI Key: BSYVTEYKTMYBMK-YFKPBYRVSA-N
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Description

(S)-(Tetrahydrofuran-2-YL)methanol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B108370 (S)-(Tetrahydrofuran-2-YL)methanol CAS No. 57203-01-7

Properties

IUPAC Name

[(2S)-oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVTEYKTMYBMK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57203-01-7
Record name (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the core physical properties of (S)-(Tetrahydrofuran-2-YL)methanol, a vital chiral building block in pharmaceutical and fine chemical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require precise and reliable data for their work.

This compound, also known as (S)-Tetrahydrofurfuryl alcohol, is a colorless to light yellow liquid recognized for its role in creating enantiomerically pure compounds.[1][2] Its specific stereochemistry is critical for enhancing the efficacy and specificity of various pharmaceutical agents, including antiviral and anticancer drugs.[1]

Core Physical Properties

The physical characteristics of this compound are summarized below. For comparative purposes, data for the racemic mixture of tetrahydrofurfuryl alcohol are also included.

PropertyThis compoundRacemic Tetrahydrofurfuryl Alcohol
Molecular Formula C₅H₁₀O₂[1][2]C₅H₁₀O₂[3]
Molecular Weight 102.13 g/mol [1][2]102.13 g/mol [3]
CAS Number 57203-01-7[1][2]97-99-4[3]
Appearance Colorless to Yellow Liquid[1]Colorless liquid with a mild odor[4]
Boiling Point 176.8 °C at 760 mmHg[1][2]178 °C at 760 mmHg[5]
Melting Point -< -80 °C[4]
Density 1.038 g/cm³[1]1.0543 g/cm³ at 20°C[5]
Refractive Index (n_D) -1.4520 at 20°C[5]
Specific Optical Rotation [α]D²⁴ +14.9° (c=5, nitromethane) (for the L-isomer, which corresponds to the S-enantiomer)[4][5]Not applicable
Solubility Good solubility in water[6]Miscible with water, alcohol, ether, acetone, chloroform, and benzene[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 200 °C)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (e.g., paraffin oil)

  • Bunsen burner or hot plate

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with heat-resistant oil to a level just above the side arm.

  • Add a small amount (a few milliliters) of this compound into the small test tube.

  • Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached test tube into the oil in the Thiele tube. The oil level should be above the sample level but below the open end of the test tube.[8]

  • Gently heat the side arm of the Thiele tube.[7] Convection currents will ensure uniform temperature distribution.[7]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8]

Determination of Density

The density is determined by measuring the mass of a known volume of the liquid.[9]

Apparatus:

  • Pycnometer or a graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

Procedure:

  • Carefully clean and dry the pycnometer or graduated cylinder.

  • Measure the mass of the empty, dry container on the analytical balance.[10]

  • Fill the container with the sample liquid to a calibrated mark (for a pycnometer) or a specific volume (for a graduated cylinder).[11] Ensure there are no air bubbles.

  • Measure the mass of the container with the liquid.[10]

  • Record the temperature of the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.[10]

  • The density is calculated using the formula: Density = Mass / Volume.[9]

  • For higher accuracy, repeat the measurement several times and calculate the average.[9]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • This compound sample

  • Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • Turn on the light source of the Abbe refractometer.

  • Connect the refractometer to the constant temperature water bath set to the desired temperature (e.g., 20°C). Allow the prisms to equilibrate.

  • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent.

  • Place a few drops of the sample onto the surface of the lower prism.

  • Close the prism assembly securely.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

  • Adjust the chromaticity screw to eliminate any color fringe at the borderline, resulting in a sharp, single-colored line.

  • Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

  • Press the read button to display the refractive index value. Record the temperature at which the measurement was taken.

Determination of Specific Optical Rotation

Optical rotation is the angle through which the plane of polarized light is rotated after passing through a solution of a chiral substance.[12]

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube), typically 1 decimeter (dm) in length

  • Sodium lamp (as a monochromatic light source)

  • Analytical balance

  • Volumetric flask

  • Solvent (e.g., nitromethane)[4]

Procedure:

  • Turn on the polarimeter and the sodium lamp, allowing them to warm up for approximately 10 minutes.[12]

  • Prepare a solution of this compound by accurately weighing a known mass of the compound and dissolving it in a precise volume of the specified solvent in a volumetric flask. Calculate the concentration (c) in g/mL.[12]

  • First, calibrate the instrument with a blank. Fill the polarimeter cell with the pure solvent.[12] Ensure no air bubbles are present in the light path.[12] Place the cell in the polarimeter and take a reading, which should be zeroed.[12]

  • Rinse the polarimeter cell with the prepared sample solution, then fill it with the solution, again ensuring the absence of air bubbles.

  • Place the sample cell in the polarimeter and measure the observed optical rotation (α).[12] Record the temperature.

  • The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration of the solution in g/mL.[12]

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the specific optical rotation of this compound.

G Workflow for Determining Specific Optical Rotation cluster_prep Preparation cluster_cal Calibration cluster_measure Measurement cluster_calc Calculation start Start prep_solution Prepare a solution of known concentration (c) start->prep_solution warm_up Warm up polarimeter and light source start->warm_up fill_sample Fill cell with sample solution prep_solution->fill_sample zero_instrument Place blank in polarimeter and zero the instrument warm_up->zero_instrument fill_blank Fill cell with pure solvent (blank) fill_blank->zero_instrument zero_instrument->fill_sample measure_rotation Place sample in polarimeter and measure observed rotation (α) fill_sample->measure_rotation calculate Calculate specific rotation: [α] = α / (l * c) measure_rotation->calculate end End calculate->end

References

An In-depth Technical Guide on (S)-(Tetrahydrofuran-2-YL)methanol: Chemical Structure, Chirality, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(Tetrahydrofuran-2-YL)methanol is a pivotal chiral building block in modern organic synthesis, particularly valued within the pharmaceutical industry. Its unique structural features, including a stereocenter at the 2-position of the tetrahydrofuran ring, make it an essential precursor for the enantioselective synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure, chirality, and key applications of this compound, with a focus on its role in drug development. Detailed quantitative data, experimental protocols, and a visualization of its application in the synthesis of an HIV protease inhibitor are presented to support researchers and scientists in their endeavors.

Chemical Structure and Properties

This compound, also known as (S)-Tetrahydrofurfuryl alcohol, is a colorless to pale yellow liquid. The molecule consists of a saturated five-membered heterocycle, tetrahydrofuran, substituted at the 2-position with a hydroxymethyl group (-CH₂OH).

Chemical Structure:

The key feature of this molecule is the chiral center at the C2 position of the tetrahydrofuran ring, designated as (S) according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its application in asymmetric synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
CAS Number 57203-01-7[1]
Appearance Colorless to pale yellow liquid
Boiling Point 176.8 °C at 760 mmHg[1]
Density 1.038 g/cm³[1]
Specific Optical Rotation [α]²⁴_D = +14.9° (c=1, nitromethane)[2]

Chirality and Its Significance

The presence of a single stereocenter in this compound gives rise to its chirality, meaning it is non-superimposable on its mirror image, the (R)-enantiomer. This property is fundamental to its utility in the synthesis of enantiomerically pure pharmaceuticals. The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.

The dextrorotatory nature of the (S)-enantiomer, as indicated by its positive specific optical rotation, is a key characteristic used to confirm its enantiomeric purity.[2] The ability to introduce a specific stereocenter early in a synthetic route using a chiral building block like this compound is a highly efficient strategy in modern drug discovery and development.[1]

Applications in Drug Development

This compound is a versatile chiral intermediate used in the synthesis of a range of pharmaceuticals, including antiviral and anticancer agents.[1] Its tetrahydrofuran motif is a common feature in many biologically active compounds.

Case Study: Synthesis of Amprenavir

A prominent example of the application of this compound is in the synthesis of Amprenavir , an HIV protease inhibitor.[3] The (S)-configured tetrahydrofuran moiety is incorporated into the final drug structure and plays a critical role in its binding to the active site of the HIV protease enzyme.[3]

The diagram below illustrates the logical flow from the chiral building block to the therapeutic action of Amprenavir.

Amprenavir_Synthesis_and_Action cluster_synthesis Synthesis of Amprenavir cluster_moa Mechanism of Action S_THF_MeOH This compound Carbamate_Formation Carbamate Formation S_THF_MeOH->Carbamate_Formation Coupling Coupling with Backbone Carbamate_Formation->Coupling Amprenavir Amprenavir Coupling->Amprenavir HIV_Protease HIV Protease (Active Site) Amprenavir->HIV_Protease Inhibition Cleavage Cleavage HIV_Protease->Cleavage Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Viral_Replication Viral Replication Mature_Proteins->Viral_Replication caption Role of this compound in Amprenavir Synthesis and HIV Protease Inhibition.

Caption: Role of this compound in Amprenavir Synthesis and HIV Protease Inhibition.

Experimental Protocols

The enantioselective synthesis of this compound can be achieved through various methods, including chiral pool synthesis starting from readily available enantiopure natural products. A common and efficient strategy involves the use of L-glutamic acid.

Synthesis of this compound from L-Glutamic Acid

This protocol outlines a multi-step synthesis starting from L-glutamic acid, a readily available and inexpensive chiral starting material. The key steps involve the reduction of the carboxylic acid functionalities and cyclization to form the tetrahydrofuran ring, preserving the stereochemistry at the chiral center.

Materials:

  • L-Glutamic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Calcium chloride (CaCl₂)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

Procedure:

Step 1: Esterification of L-Glutamic Acid

  • To a stirred suspension of L-glutamic acid in methanol at 0 °C, slowly add thionyl chloride dropwise.

  • After the addition is complete, reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain crude dimethyl L-glutamate hydrochloride.

Step 2: Reduction of the Diester to the Diol

  • Suspend the crude dimethyl L-glutamate hydrochloride in anhydrous diethyl ether.

  • In a separate flask, prepare a solution of sodium borohydride in methanol.

  • Slowly add the sodium borohydride solution to the stirred suspension of the diester at 0 °C.

  • After the addition, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amino diol.

Step 3: Diazotization and Cyclization

  • Dissolve the crude amino diol in dilute aqueous hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

Step 4: Purification

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Expected Yield: Moderate to good overall yield.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and its specific optical rotation should be measured to confirm its enantiomeric purity.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and the presence of a reactive hydroxyl group make it an ideal starting material for the enantioselective synthesis of complex drug molecules. The synthesis of the HIV protease inhibitor Amprenavir serves as a compelling example of its importance in modern drug development. The experimental protocol provided offers a reliable method for the preparation of this key chiral intermediate from an inexpensive and readily available starting material. A thorough understanding of the properties and synthetic utility of this compound is essential for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

A Comprehensive Guide to (S)-(Tetrahydrofuran-2-YL)methanol: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, precise chemical identification is paramount. This document provides a detailed overview of the nomenclature and key identifiers for the chiral building block, (S)-(Tetrahydrofuran-2-YL)methanol.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is [(2S)-oxolan-2-yl]methanol [1][2]. This name unambiguously describes its molecular structure, indicating a methanol group attached to the second carbon of an oxolane (tetrahydrofuran) ring, with the stereochemistry at this carbon being of the (S) configuration.

Synonyms and Alternative Names

In scientific literature and commercial catalogs, this compound is known by a variety of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

SynonymSource(s)
(2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran[1][3]
(S)-Tetrahydrofurfuryl alcohol[1][2]
(S)-(+)-Tetrahydrofurfuryl alcohol[2][3]
(S)-Tetrahydro-2-furanmethanol[1][2]
(2S)-Tetrahydro-2-furanmethanol[2]
(S)-1-(Tetrahydrofuran-2-yl)methanol[1][2]
(2S)-tetrahydrofuran-2-ylmethanol[1]
(S)-2-tetrahydrofurylmethanol[1]
2-Furanmethanol, tetrahydro-, (S)-[1]

Chemical Identifiers

To ensure precise identification, a set of standardized numbers and codes are used globally. These identifiers are essential for database searches, regulatory submissions, and unambiguous communication in research.

Identifier TypeValueSource(s)
CAS Number 57203-01-7[1][3][4]
72074-94-3 (less common)[1][2]
Molecular Formula C₅H₁₀O₂[1][2][4]
Molecular Weight 102.13 g/mol [1][2][4]
MDL Number MFCD04972320[3][4]
EC Number 805-047-8[1]
InChIKey BSYVTEYKTMYBMK-YFKPBYRVSA-N[1][2]
SMILES C1C--INVALID-LINK--CO[1]

Structural Representation

The relationship between the IUPAC name and the common synonym "tetrahydrofurfuryl alcohol" can be visualized through the following logical diagram. The core structure is a tetrahydrofuran ring, which is hydrogenated furan. The addition of a hydroxymethyl group creates tetrahydrofurfuryl alcohol. The specific stereochemistry at the point of attachment leads to the (S)-enantiomer.

G Structural Logic of this compound furan Furan thf Tetrahydrofuran (Oxolane) furan->thf Hydrogenation thfa Tetrahydrofurfuryl Alcohol ((Oxolan-2-yl)methanol) thf->thfa Addition of -CH2OH group s_thfa This compound ([(2S)-oxolan-2-yl]methanol) thfa->s_thfa Specification of (S)-Stereochemistry

Logical relationship of the chemical's nomenclature.

This guide provides a foundational understanding of the nomenclature and key identifiers for this compound, facilitating its accurate use in research and development.

References

(S)-(Tetrahydrofuran-2-YL)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of (S)-(Tetrahydrofuran-2-YL)methanol, a key chiral building block in organic synthesis.

Chemical Identity and Properties

This compound is an organic compound featuring a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group.[1] The "(S)" designation indicates a specific stereochemistry at the chiral center, which is crucial for its application in the synthesis of enantiomerically pure compounds for pharmaceuticals, such as antiviral and anticancer agents.[2] This colorless liquid serves as a specialty solvent and a vital intermediate in the production of complex organic molecules and fine chemicals.[1][2]

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
Density1.038 g/cm³
Boiling Point176.8°C at 760 mmHg

[Sources:[2][3][4]]

Structural and Registration Information

For unambiguous identification in research and procurement, the following identifiers are used.

Identifier TypeValue
IUPAC Name[(2S)-oxolan-2-yl]methanol
CAS Number57203-01-7
InChIInChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
SMILESC1CC(OC1)CO

[Sources:[3][4]]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name and its core molecular identifiers.

Identifier Relationship for this compound A This compound B Molecular Formula C₅H₁₀O₂ A->B is described by C Molecular Weight 102.13 g/mol A->C has a

Caption: Relationship between compound name and its molecular properties.

References

Spectroscopic Profile of (S)-(Tetrahydrofuran-2-YL)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-(Tetrahydrofuran-2-yl)methanol. The information presented herein is essential for the characterization and quality control of this important intermediate in pharmaceutical synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a saturated five-membered tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group. Its chemical formula is C₅H₁₀O₂ and it has a molecular weight of 102.13 g/mol .[1] The stereochemistry at the C2 position is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, which are critical for its structural confirmation and purity assessment. Note that for NMR and IR spectroscopy, the data for the racemic mixture (tetrahydrofurfuryl alcohol) is identical to that of the pure (S)-enantiomer in a non-chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.50 - 1.65mH-4
1.80 - 2.05mH-3, H-4'
3.40 - 3.55mH-5, H-1'
3.70 - 3.85mH-5'
3.90 - 4.05mH-2
~2.5 (variable)br sOH

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration, solvent, and temperature.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (δ) ppmAssignment
25.8C-4
28.5C-3
65.8C-1'
68.4C-5
78.9C-2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum for tetrahydrofurfuryl alcohol shows the following key absorption bands.[2][3]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350 (broad)StrongO-H stretch (alcohol)
2970, 2870Medium-StrongC-H stretch (aliphatic)
1060StrongC-O stretch (ether and alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of tetrahydrofurfuryl alcohol exhibits the following significant peaks.[3][4][5][6]

m/zRelative Intensity (%)Assignment
102~5[M]⁺ (Molecular Ion)
71100[M - CH₂OH]⁺
43~60[C₃H₇]⁺ or [CH₃CO]⁺
41~35[C₃H₅]⁺
31~20[CH₂OH]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of the liquid this compound sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film.

Data Acquisition (FT-IR):

  • Record a background spectrum of the empty spectrometer.

  • Place the prepared salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

Data Acquisition (Electron Ionization - Mass Spectrometry):

  • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure Confirmation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environments - Connectivity (J-coupling) NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - O-H (alcohol) - C-O (ether, alcohol) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight and Formula - Molecular Ion Peak (m/z 102) - Fragmentation Pattern MS->MS_info Structure This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for structural elucidation using spectroscopic data.

References

An In-depth Technical Guide to the Solubility Profile of (S)-(Tetrahydrofuran-2-YL)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(Tetrahydrofuran-2-yl)methanol, a key chiral intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data for the (S)-enantiomer in the public domain, this document focuses on the known solubility of its racemic form, tetrahydrofurfuryl alcohol (THFA), in a range of common organic solvents. Furthermore, this guide details standardized experimental protocols for determining the precise solubility of this compound, enabling researchers to generate critical data for process development, formulation, and purification.

Introduction

This compound is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is often crucial for the desired biological activity and efficacy of the final drug product. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and formulating stable dosage forms. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantify it.

Solubility Profile of Tetrahydrofurfuryl Alcohol (THFA)

THFA is a colorless to light yellow hygroscopic liquid.[1][2] It is characterized as a versatile, polar protic solvent.[3][4] Its molecular structure, featuring a polar hydroxyl group and a tetrahydrofuran ring, dictates its solubility behavior.

Qualitative Solubility Data:

Based on available literature, THFA is reported to be miscible with a wide range of polar organic solvents. Miscibility implies that the two liquids can be mixed in all proportions to form a single homogeneous phase. Conversely, it exhibits limited solubility in non-polar hydrocarbons. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of Tetrahydrofurfuryl Alcohol (THFA) in Various Organic Solvents

Solvent ClassSolventSolubility
Alcohols Methanol, Ethanol, 1-Propanol, iso-Amyl alcoholMiscible[5]
Ethers Diethyl EtherMiscible[2][5]
Ketones AcetoneMiscible[2]
Esters Ethyl AcetateSoluble[5]
Halogenated Hydrocarbons ChloroformMiscible[2][5]
Aromatic Hydrocarbons BenzeneMiscible[2]
Paraffin Hydrocarbons ParaffinsInsoluble[2]
Water WaterMiscible[2][5]

The high solubility in polar solvents is attributed to the ability of the hydroxyl group to form hydrogen bonds with the solvent molecules. The ether oxygen in the tetrahydrofuran ring also contributes to its polarity. The insolubility in paraffin hydrocarbons is due to the significant difference in polarity ("like dissolves like" principle).

Experimental Protocols for Solubility Determination

To obtain the precise quantitative solubility data essential for process development, standardized experimental methodologies must be employed. The following sections detail two common methods for determining the solubility of a liquid solute like this compound in an organic solvent.

Isothermal Equilibrium Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a sealed flask in a temperature-controlled shaker bath).

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant, precisely controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent phase remains constant.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand at the same constant temperature to allow for the complete separation of the two phases (the saturated solvent phase and the excess solute phase).

  • Sampling: A sample of the clear, saturated solvent phase is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause precipitation or further dissolution. The use of a syringe filter is recommended to prevent the transfer of any undissolved micro-droplets.

  • Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by measuring the refractive index.

  • Data Reporting: The solubility is typically reported in terms of mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent at the specified temperature.

Isothermal_Equilibrium_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess (S)-THFM to solvent B Agitate at constant temperature (T) A->B C Allow phases to separate at T B->C D Sample saturated solvent phase C->D E Analyze concentration (e.g., GC, HPLC) D->E F Solubility Data at T E->F

Caption: Isothermal Equilibrium Method Workflow
Gravimetric Method

The gravimetric method is a straightforward technique suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature, as described in the isothermal equilibrium method.

  • Sampling and Weighing: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container (e.g., an evaporating dish or a vial). The total mass of the container and the solution is recorded.

  • Solvent Evaporation: The solvent is removed by evaporation. This can be done at ambient temperature, under a gentle stream of an inert gas (like nitrogen), or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the solute.

  • Drying and Final Weighing: The container with the remaining solute is dried to a constant weight in a vacuum oven. The final mass of the container and the dry solute is recorded.

  • Calculation: The mass of the solute and the mass of the solvent in the original sample can be calculated from the recorded weights. The solubility is then expressed as grams of solute per 100 g of solvent.

Gravimetric_Method_Workflow A Prepare Saturated Solution at Constant Temperature B Weigh a known amount of the saturated solution A->B C Evaporate the solvent B->C D Dry the solute to a constant weight C->D E Weigh the remaining solute D->E F Calculate Solubility (g solute / 100g solvent) E->F

Caption: Gravimetric Method Workflow

Conclusion and Recommendations

The solubility of this compound is a critical parameter in its application in pharmaceutical development. While qualitative data for the racemic mixture, THFA, indicates high solubility in polar organic solvents and poor solubility in non-polar hydrocarbons, there is a clear need for quantitative data for the pure (S)-enantiomer.

It is strongly recommended that researchers and drug development professionals undertake experimental determination of the solubility of this compound in relevant solvent systems using established protocols such as the isothermal equilibrium or gravimetric methods. The generation of such data will facilitate more robust and efficient process development, leading to higher purity and yield of the final API, and will enable more effective formulation strategies. Future work should also focus on the development of thermodynamic models to correlate and predict the solubility of this important chiral intermediate in various solvent mixtures and at different temperatures.

References

A Technical Guide to (S)-(Tetrahydrofuran-2-YL)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(Tetrahydrofuran-2-YL)methanol, a chiral heterocyclic compound, is a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure, featuring a tetrahydrofuran ring and a primary alcohol, makes it an important intermediate for the synthesis of enantiomerically pure compounds. This technical guide provides an in-depth overview of the commercial availability, key properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a compilation of data from several commercial vendors to facilitate comparison.

SupplierPurity (%)Boiling Point (°C)Density (g/cm³)Enantiomeric Excess (ee)
Biosynce -176.8 ± 8.01.038 ± 0.06-
Simson Pharma Custom Synthesis---
Vulcanchem ----
CymitQuimica 95%---
MySkinRecipes 96%176.81.038-
Apollo Scientific 94%---
Parchem ----
BLDpharm ----
Sigma-Aldrich 95%---
Oakwood Chemical ----

Note: Enantiomeric excess (ee) is a critical parameter for chiral compounds, but it is not always specified on supplier websites. It is highly recommended to request a Certificate of Analysis (CoA) for lot-specific ee values.

Physicochemical Properties

PropertyValue
CAS Number 57203-01-7
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~178 °C
Density ~1.054 g/mL at 25 °C
Solubility Miscible with water, ethanol, and other common organic solvents

Experimental Protocols

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods, including the asymmetric reduction of 2-furoic acid derivatives. The following protocol is a representative example based on established methodologies.

Materials:

  • Methyl 2-furoate

  • (S)-B-Chlorodiisopinocampheylborane ((S)-DIP-Chloride™)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reduction of Methyl 2-furoate: To a stirred solution of methyl 2-furoate (1.0 eq) in anhydrous THF at -25 °C under an inert atmosphere (e.g., argon), a solution of (S)-DIP-Chloride™ (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -25 °C for 48 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of methanol at -25 °C. The mixture is then warmed to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated NaHCO₃ solution and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product, (S)-2-(hydroxymethyl)furan, is purified by silica gel column chromatography.

  • Hydrogenation: The purified (S)-2-(hydroxymethyl)furan (1.0 eq) is dissolved in methanol in a high-pressure reactor. A catalytic amount of Raney Nickel (Ra-Ni) is added. The reactor is flushed with hydrogen gas and then pressurized to 50 psi. The reaction mixture is stirred at room temperature for 24 hours.

  • Final Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting crude this compound is purified by distillation under reduced pressure to afford the final product as a colorless oil.

Application in the Synthesis of an Antiviral Drug Intermediate

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. For instance, it can be utilized in the synthesis of intermediates for antiviral drugs. The following is a generalized protocol for the tosylation of the primary alcohol, a common step in further synthetic transformations.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) solution (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) portionwise.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product, (S)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate, is purified by silica gel column chromatography.

Visualizations

The following diagrams illustrate the asymmetric synthesis of this compound and its application in a synthetic workflow.

Asymmetric_Synthesis cluster_0 Asymmetric Reduction cluster_1 Hydrogenation Methyl_2_furoate Methyl 2-furoate S_2_hydroxymethyl_furan (S)-2-(hydroxymethyl)furan Methyl_2_furoate->S_2_hydroxymethyl_furan S_DIP_Chloride (S)-DIP-Chloride™ THF, -25 °C S_Tetrahydrofuran_2_YL_methanol This compound S_2_hydroxymethyl_furan->S_Tetrahydrofuran_2_YL_methanol Raney_Ni H₂, Raney Ni Methanol Synthetic_Application S_Tetrahydrofuran_2_YL_methanol This compound Tosylation Tosylation S_Tetrahydrofuran_2_YL_methanol->Tosylation Tosyl_intermediate (S)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate Tosylation->Tosyl_intermediate TsCl_Pyridine TsCl, Pyridine Nucleophilic_Substitution Nucleophilic Substitution Tosyl_intermediate->Nucleophilic_Substitution Drug_Scaffold Drug Scaffold Nucleophilic_Substitution->Drug_Scaffold

The Pivotal Role of (S)-(Tetrahydrofuran-2-yl)methanol as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(Tetrahydrofuran-2-yl)methanol, a chiral cyclic ether, has emerged as a cornerstone in asymmetric synthesis, particularly within the pharmaceutical industry. Its unique structural features, including a stereodefined center and a versatile tetrahydrofuran moiety, render it an invaluable synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its instrumental role in the development of antiviral therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the practical knowledge required to leverage this chiral building block in their drug discovery endeavors.

Introduction

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule often dictates its pharmacological and toxicological profile. The use of enantiomerically pure building blocks is a key strategy in asymmetric synthesis to ensure the production of single-enantiomer drugs with enhanced efficacy and safety. This compound has gained prominence as a versatile chiral building block due to its ready availability and the synthetic utility of its tetrahydrofuran ring and primary alcohol functionality.[1][2] This guide will delve into the technical aspects of its application, highlighting its significance in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 178 °C[3]
Density 1.0511 g/cm³[3]
Optical Rotation Specific to the (S)-enantiomer[4]
Solubility Miscible with water and common organic solvents[4]

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its application as a chiral building block. Various methods have been developed, with the asymmetric hydrogenation of furan-based precursors being a prominent route.

General Synthetic Workflow

The synthesis typically involves the stereoselective reduction of a prochiral furan derivative. This can be achieved through catalytic asymmetric hydrogenation or biocatalytic methods, which offer high enantioselectivity.

G start Furan-2-carboxylic acid or Furfural step1 Asymmetric Hydrogenation (Chiral Catalyst, e.g., Ru-BINAP) start->step1 step2 Reduction of Carboxylic Acid/Aldehyde (e.g., LiAlH4 or NaBH4) step1->step2 product This compound step2->product

Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Asymmetric Hydrogenation of 2-Furoic Acid followed by Reduction

This protocol outlines a representative two-step synthesis of this compound.

Step 1: Asymmetric Hydrogenation of 2-Furoic Acid to (S)-Tetrahydrofuran-2-carboxylic Acid

  • Materials: 2-Furoic acid, Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(S)-BINAP), Methanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, dissolve 2-furoic acid (1 equivalent) in methanol.

    • Add the chiral Ruthenium-BINAP catalyst (0.01-0.1 mol%).

    • Pressurize the reactor with hydrogen gas (50-100 atm).

    • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by HPLC or GC.

    • Upon completion, cool the reactor, release the pressure, and concentrate the solvent under reduced pressure.

    • The crude (S)-Tetrahydrofuran-2-carboxylic acid is typically used in the next step without further purification.

Step 2: Reduction of (S)-Tetrahydrofuran-2-carboxylic Acid to this compound

  • Materials: (S)-Tetrahydrofuran-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄) or Borane-dimethyl sulfide complex (BH₃·SMe₂), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium sulfate solution.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C, slowly add a solution of (S)-Tetrahydrofuran-2-carboxylic acid (1 equivalent) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford pure this compound.

Application in Drug Synthesis: The Case of Darunavir

This compound and its derivatives are pivotal in the synthesis of numerous pharmaceuticals. A prominent example is the use of a closely related chiral building block, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, in the synthesis of Darunavir, a potent HIV-1 protease inhibitor.[5][6]

The Role of the Chiral Tetrahydrofuran Moiety in Darunavir

The bis-tetrahydrofuran (bis-THF) moiety of Darunavir plays a crucial role in its high binding affinity to the HIV-1 protease active site.[7] It forms critical hydrogen bonds with the backbone atoms of the protease, contributing to the drug's potency and high genetic barrier to resistance.[8]

Synthetic Scheme for Darunavir

The synthesis of Darunavir is a multi-step process where the chiral tetrahydrofuran derivative is coupled with other key intermediates.

G start (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol step1 Activation (e.g., with N,N'-disuccinimidyl carbonate) start->step1 intermediate1 Activated bis-THF derivative step1->intermediate1 step2 Coupling with (1S,2R)-3-amino-1-benzyl-2-hydroxypropane derivative intermediate1->step2 intermediate2 Carbamate intermediate step2->intermediate2 step3 Sulfonylation and Deprotection intermediate2->step3 product Darunavir step3->product

Figure 2: Simplified synthetic pathway to Darunavir highlighting the role of the chiral THF derivative.
Experimental Protocol: Synthesis of Darunavir from (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

This protocol provides a generalized procedure for the final coupling steps in the synthesis of Darunavir.

  • Materials: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, N,N'-Disuccinimidyl carbonate (DSC), Acetonitrile, (1S,2R)-3-((4-amino-N-isobutylphenyl)sulfonamido)-1-phenylpropan-2-ol, Triethylamine.

  • Procedure:

    • Activation of the Chiral Alcohol: Dissolve (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1 equivalent) and DSC (1.1 equivalents) in acetonitrile. Stir the mixture at room temperature for 2-4 hours to form the activated N-succinimidyl carbonate intermediate.

    • Coupling Reaction: To the solution containing the activated intermediate, add (1S,2R)-3-((4-amino-N-isobutylphenyl)sulfonamido)-1-phenylpropan-2-ol (1 equivalent) and triethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by HPLC.

    • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield Darunavir.

Reaction StepReactantsKey ReagentsProductTypical YieldReference(s)
Activation (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-olDSCActivated bis-THF intermediate>90%[9]
Coupling Activated bis-THF, (1S,2R)-3-((4-amino-N-isobutylphenyl)sulfonamido)-1-phenylpropan-2-olTriethylamineDarunavir50-70%[9]

Mechanism of Action of Darunavir: Inhibition of HIV-1 Protease

Darunavir exerts its antiviral effect by inhibiting HIV-1 protease, an enzyme essential for the maturation of new, infectious virus particles.[1][10]

The HIV Replication Cycle and the Role of Protease

HIV-1 replicates by integrating its genetic material into the host cell's DNA. The host cell then produces viral polyproteins, which are long, non-functional protein chains. HIV-1 protease is responsible for cleaving these polyproteins into smaller, functional proteins, a process crucial for the assembly of mature, infectious virions.[11][12]

G cluster_cell Host Cell entry 1. Binding & Fusion reverse_transcription 2. Reverse Transcription entry->reverse_transcription integration 3. Integration reverse_transcription->integration transcription 4. Transcription integration->transcription translation 5. Translation transcription->translation assembly 6. Assembly translation->assembly budding 7. Budding assembly->budding maturation 8. Maturation (Protease Cleavage) budding->maturation protease_inhibition Darunavir Inhibition maturation->protease_inhibition mature_virion Infectious HIV Virion maturation->mature_virion

Figure 3: The HIV replication cycle and the point of inhibition by Darunavir.
Molecular Mechanism of Darunavir Inhibition

Darunavir is a competitive inhibitor that binds to the active site of HIV-1 protease with high affinity.[7] Its structure is designed to mimic the natural substrate of the protease. The bis-THF moiety of Darunavir is a key feature that enhances its binding to the protease, making it a highly effective inhibitor.[8] By blocking the active site, Darunavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1]

Conclusion

This compound and its derivatives are indispensable chiral building blocks in modern organic synthesis and drug discovery. Their successful application in the synthesis of complex pharmaceuticals like Darunavir underscores their importance. This technical guide has provided a detailed overview of the synthesis, properties, and applications of this key chiral synthon, along with practical experimental protocols and a mechanistic understanding of its role in antiviral therapy. It is anticipated that the continued exploration of the synthetic utility of this compound will lead to the development of novel therapeutics for a range of diseases.

References

A Technical Guide to Asymmetric Synthesis Using Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis, the controlled creation of a specific stereoisomer of a chiral molecule, is a cornerstone of modern organic chemistry and paramount in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry.[1] Chiral alcohols are fundamental building blocks and powerful tools in this endeavor, serving as versatile chiral auxiliaries, ligands for metal catalysts, and precursors to potent organocatalysts. Their influence allows for the precise construction of new stereogenic centers, guiding reactions to yield products with high enantiomeric or diastereomeric purity. This guide provides an in-depth technical overview of core strategies in asymmetric synthesis that leverage the unique properties of chiral alcohols, complete with experimental protocols and quantitative data to inform practical application in research and development.

Core Strategies and Applications

Chiral alcohols are employed in asymmetric synthesis through several key strategies:

  • Chiral Auxiliaries: A chiral alcohol can be temporarily incorporated into a prochiral substrate to form a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[1] Prominent examples include pseudoephedrine and 8-phenylmenthol in alkylation reactions, and Evans oxazolidinones (derived from amino alcohols) in aldol reactions.

  • Chiral Ligands for Metal Catalysts: Chiral alcohols and their derivatives, particularly amino alcohols, are crucial as ligands that create a chiral environment around a metal center. This chiral metallic complex can then catalyze enantioselective reactions. The Sharpless asymmetric epoxidation, which uses diethyl tartrate (a diol) as a ligand for a titanium catalyst, is a landmark example of this approach.[2][3][4]

  • Chiral Catalysts and Reagents: Chiral alcohols are precursors to highly effective organocatalysts. The Corey-Bakshi-Shibata (CBS) reduction, for instance, utilizes an oxazaborolidine catalyst prepared from a chiral amino alcohol to achieve the enantioselective reduction of ketones.[5][6]

  • Enzymatic Resolutions: Enzymes, particularly lipases, can differentiate between the enantiomers of a racemic alcohol. In a process known as kinetic resolution, one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers.[7] Dynamic kinetic resolution (DKR) combines this enzymatic process with a racemization catalyst to theoretically convert 100% of the starting material into a single enantiomer.[8]

Quantitative Data Presentation

The efficacy of an asymmetric synthesis is primarily measured by the reaction yield and the stereochemical purity of the product, expressed as enantiomeric excess (e.e.) or diastereomeric excess (d.e.). The following tables summarize quantitative data for key reactions involving chiral alcohols.

Table 1: Asymmetric Alkylation using Chiral Auxiliaries

Chiral AuxiliarySubstrateElectrophileYield (%)d.e. (%)Reference
(+)-PseudoephedrineN-Propionyl amideBenzyl bromideHigh>99[1]
(+)-PseudoephedrineN-Isovaleryl amideMethyl iodide90>99[9]
(-)-8-PhenylmentholPhenylacetate esterMethyl iodide8094[10]
(-)-8-PhenylmentholSalicylic acid esterMethyl iodide807:1 (d.r.)[11]
(4R,5S)-OxazolidinoneN-Propionyl imideBenzaldehyde (Aldol)High>99[12]

Table 2: Catalytic Asymmetric Reduction of Prochiral Ketones

Catalyst SystemSubstrateReducing AgentYield (%)e.e. (%)Reference
(R)-CBS-Oxazaborolidine4'-FluoroacetophenoneBorane-DMS>90>95[5]
(S)-CBS-OxazaborolidineAcetophenoneBorane-THFHigh>95[6][13]
RuCl₂[(R)-BINAP][(R,R)-dpen]AcetophenoneH₂High>99[14]

Table 3: Asymmetric Epoxidation and Dihydroxylation

ReactionSubstrateCatalyst SystemYield (%)e.e. (%)Reference
Sharpless EpoxidationGeraniol (allylic alcohol)Ti(OⁱPr)₄, (+)-DET>90>95[2][4]
Sharpless EpoxidationHex-2-en-1-olTi(OⁱPr)₄, L-(+)-DET8594[15]

Table 4: Enzymatic Kinetic Resolution of Racemic Alcohols

EnzymeSubstrateAcyl DonorConversion (%)e.e. of remaining alcohol (%)Reference
Novozym-435 (CALB)1-PhenylethanolVinyl acetate~50>99[8][16]
Novozym-435 (CALB)1-PhenylethanolTributyrin~50>99[7]
Novozym-435 (CALB)(R,S)-α-tetralolVinyl acetate~50High[17]

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are protocols for several key experiments.

Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

This protocol, developed by Andrew G. Myers, describes the highly diastereoselective alkylation of a pseudoephedrine amide enolate.[1][18]

1. Preparation of N-Propionyl-(+)-pseudoephedrine Amide:

  • Dissolve (+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add pyridine (1.2 eq), followed by the dropwise addition of propionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction with saturated aqueous NaHCO₃, extract with DCM, and purify to obtain the amide.[1]

2. Diastereoselective Alkylation:

  • To an oven-dried flask under an inert atmosphere, add the N-propionyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF.

  • Cool the mixture to -78 °C.

  • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (2.1 eq) and stir for 1 hour to form the enolate.

  • Add the alkyl halide (e.g., benzyl bromide, 1.5-4.0 eq) dropwise at 0 °C.[18]

  • Stir the reaction at 0 °C until completion.

  • Quench the reaction with saturated ammonium chloride solution and extract the product. Purification is typically achieved by column chromatography or recrystallization.[1][18]

3. Cleavage of the Auxiliary:

  • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using conditions such as tetrabutylammonium hydroxide in a t-BuOH/water mixture at 95 °C.[18]

  • Alternatively, reduction with a reagent like LiAlH₄ or LiBH₄ yields the chiral primary alcohol.[18]

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Ketone

This protocol details the enantioselective reduction of 4'-fluoroacetophenone to (S)-1-(4-fluorophenyl)ethanol.[5]

1. Catalyst Activation and Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mmol, 10 mol%).

  • Dilute the catalyst with anhydrous THF (10 mL) and cool to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (BMS, ~10 mmol) dropwise to the stirred catalyst solution and stir for 15 minutes.[5]

2. Reduction Reaction:

  • In a separate flask, dissolve 4'-fluoroacetophenone (10.0 mmol) in anhydrous THF (20 mL).

  • Cool the catalyst-borane complex to -30 °C.

  • Slowly add the ketone solution dropwise over 30 minutes, maintaining the internal temperature below -25 °C.

  • Monitor the reaction by TLC. Once complete, allow the mixture to warm to room temperature.[5]

3. Work-up and Isolation:

  • Quench the reaction by slowly adding methanol, followed by 2 M HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.[5]

Protocol 3: Enzymatic Kinetic Resolution of 1-Phenylethanol

This protocol describes the lipase-catalyzed resolution of racemic 1-phenylethanol.[8][16]

1. Reaction Setup:

  • To a solution of racemic 1-phenylethanol (13.5 mmol) in hexane (80 mL), add Novozym-435 (immobilized Candida antarctica lipase B, 250 mg).

  • Add vinyl acetate (27 mmol) dropwise.

  • Maintain the reaction under orbital stirring (e.g., 180 rpm) at a controlled temperature (e.g., 60 °C).[8][16]

2. Monitoring and Work-up:

  • Monitor the reaction progress by chiral GC analysis to determine conversion and enantiomeric excess. The reaction is typically stopped at ~50% conversion.

  • Once the desired conversion is reached, filter off the enzyme (which can be washed and reused).

  • Concentrate the filtrate under reduced pressure.

3. Product Separation:

  • Separate the resulting (R)-1-phenylethyl acetate and the unreacted (S)-1-phenylethanol by column chromatography using a hexane/ethyl acetate eluent system.[8]

Visualization of Mechanisms and Workflows

Understanding the underlying mechanisms and experimental sequences is critical for optimizing and troubleshooting these reactions. The following diagrams, rendered using Graphviz, illustrate key pathways and workflows.

Myers_Alkylation_Workflow cluster_prep Auxiliary Attachment cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Pseudo (+)-Pseudoephedrine Amide N-Acyl Pseudoephedrine Amide Pseudo->Amide Acyl Chloride, Pyridine Enolate Lithium Enolate (chelated) Amide->Enolate LDA, LiCl, -78°C Alkylated Alkylated Amide Enolate->Alkylated R-X (Alkyl Halide) Product Enantiomerically Enriched Product (Acid, Alcohol, etc.) Alkylated->Product Hydrolysis or Reduction Recovered Recovered (+)-Pseudoephedrine Alkylated->Recovered

Workflow for Myers Asymmetric Alkylation.

CBS_Reduction_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle precatalyst Chiral Amino Alcohol + Borane Source catalyst CBS Oxazaborolidine Catalyst precatalyst->catalyst complex Catalyst-Borane -Ketone Complex catalyst->complex + Borane (BH3) ketone Prochiral Ketone (R-CO-R') ketone->complex hydride_transfer Intramolecular Hydride Transfer (Transition State) complex->hydride_transfer product_complex Product-Catalyst Complex hydride_transfer->product_complex product_complex->catalyst Regeneration chiral_alcohol Chiral Alcohol product_complex->chiral_alcohol Release

Mechanism of CBS-Catalyzed Ketone Reduction.

Evans_Aldol_Mechanism Imide N-Acyl Oxazolidinone Enolate Boron Z-Enolate Imide->Enolate Bu₂BOTf, Amine Base TS Chair-like Zimmerman-Traxler Transition State Enolate->TS + Aldehyde (R'CHO) Adduct Diastereomerically Pure Aldol Adduct TS->Adduct Product syn-Aldol Product (after cleavage) Adduct->Product Hydrolysis

Mechanism of the Evans Asymmetric Aldol Reaction.

Conclusion

Chiral alcohols are indispensable tools in the field of asymmetric synthesis, offering a diverse array of strategies to achieve high levels of stereocontrol. From their use as recoverable chiral auxiliaries to their role in forming highly efficient chiral catalysts, these molecules provide robust and reliable pathways to enantiomerically pure compounds. The methodologies presented in this guide—including asymmetric alkylation, catalytic reductions, and enzymatic resolutions—represent foundational techniques for researchers in academia and industry. A thorough understanding of their underlying mechanisms, coupled with detailed experimental protocols and comparative data, empowers scientists to design and execute synthetic routes for the efficient production of complex chiral molecules, driving innovation in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(Tetrahydrofuran-2-YL)methanol from L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the chiral building block, (S)-(Tetrahydrofuran-2-YL)methanol, commencing from the readily available amino acid, L-glutamic acid. The described synthetic route is a two-step process involving the reduction of L-glutamic acid to the corresponding amino diol, followed by a diazotization and intramolecular cyclization reaction.

Introduction

This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereodefined tetrahydrofuran moiety is a key structural element in numerous biologically active molecules. The use of L-glutamic acid as a starting material provides a cost-effective and enantiomerically pure source for the synthesis of this important chiral building block.

The synthetic pathway involves two key transformations:

  • Reduction of L-glutamic acid: Both carboxylic acid functionalities of L-glutamic acid are reduced to primary alcohols to yield (S)-2-aminopentane-1,5-diol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Diazotization and Intramolecular Cyclization: The primary amino group of (S)-2-aminopentane-1,5-diol is converted to a diazonium salt, which is an excellent leaving group. The subsequent intramolecular nucleophilic attack by one of the hydroxyl groups leads to the formation of the tetrahydrofuran ring, yielding the target molecule, this compound.

Chemical Structures and Reaction Scheme

Synthesis of this compound from L-glutamic acid cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization and Cyclization L_glutamic_acid L-Glutamic Acid amino_diol (S)-2-aminopentane-1,5-diol L_glutamic_acid->amino_diol 1. LiAlH₄, THF 2. H₂O, NaOH(aq) target_product This compound amino_diol->target_product NaNO₂, aq. H₂SO₄ 0-5 °C

Figure 1: Overall synthetic scheme.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)
1ReductionL-Glutamic acid, Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux (approx. 66 °C)16
2Diazotization & Cyclization(S)-2-aminopentane-1,5-diol, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄)Water0 - 52

Table 2: Expected Yields and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateBoiling Point (°C)
(S)-2-aminopentane-1,5-diolC₅H₁₃NO₂119.1670-80Viscous oil-
This compoundC₅H₁₀O₂102.1360-70Colorless liquid176-178

Experimental Protocols

Step 1: Synthesis of (S)-2-aminopentane-1,5-diol

This protocol is adapted from established procedures for the reduction of α-amino acids.

Materials:

  • L-Glutamic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (4 equivalents) in anhydrous THF.

  • Addition of L-Glutamic Acid: Cool the suspension to 0 °C using an ice bath. Slowly add L-glutamic acid (1 equivalent) in small portions. Caution: Hydrogen gas is evolved; ensure adequate ventilation in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 16 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add deionized water (in a volume in mL equal to the mass of LiAlH₄ in g) dropwise to quench the excess LiAlH₄. This is followed by the slow, dropwise addition of 15% aqueous NaOH solution (same volume as water), and then again deionized water (3 times the initial volume of water).

  • Work-up: Stir the resulting white precipitate for 30 minutes at room temperature. Filter the precipitate through a pad of Celite® and wash thoroughly with THF and then ethyl ether.

  • Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain (S)-2-aminopentane-1,5-diol as a viscous oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on general procedures for diazotization and intramolecular cyclization.

Materials:

  • (S)-2-aminopentane-1,5-diol

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Beaker

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Diazotizing Solution: In a beaker, dissolve sodium nitrite (1.1 equivalents) in deionized water. Cool the solution in an ice bath.

  • Reaction Setup: In a separate round-bottom flask, dissolve (S)-2-aminopentane-1,5-diol (1 equivalent) in a dilute aqueous solution of sulfuric acid. Cool this solution to 0-5 °C in an ice bath with stirring.

  • Diazotization and Cyclization: Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the amino diol, maintaining the temperature between 0 and 5 °C. After the addition is complete, continue to stir the reaction mixture at this temperature for 2 hours. Nitrogen gas will be evolved.

  • Work-up: Allow the reaction mixture to warm to room temperature. Neutralize the excess acid by the careful, slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Visualizations

experimental_workflow cluster_step1 Step 1: Reduction of L-Glutamic Acid cluster_step2 Step 2: Diazotization and Cyclization start1 Suspend LiAlH₄ in anhydrous THF add_glu Add L-Glutamic Acid portion-wise at 0°C start1->add_glu reflux Reflux the mixture for 16 hours add_glu->reflux quench Quench with H₂O and NaOH solution at 0°C reflux->quench filter1 Filter the precipitate quench->filter1 extract1 Combine and dry organic filtrates filter1->extract1 concentrate1 Concentrate under reduced pressure extract1->concentrate1 product1 (S)-2-aminopentane-1,5-diol concentrate1->product1 start2 Dissolve amino diol in aq. H₂SO₄ product1->start2 Proceed to next step diazotize Add aq. NaNO₂ dropwise at 0-5°C start2->diazotize stir Stir for 2 hours at 0-5°C diazotize->stir neutralize Neutralize with NaHCO₃ solution stir->neutralize extract2 Extract with Dichloromethane neutralize->extract2 dry_concentrate Dry and concentrate organic phase extract2->dry_concentrate purify Purify by vacuum distillation dry_concentrate->purify product2 This compound purify->product2

Figure 2: Experimental workflow for the synthesis.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄): Reacts violently with water, releasing flammable hydrogen gas. Handle in a dry, inert atmosphere. All glassware must be thoroughly dried before use.

  • Diazotization: Diazonium salts can be unstable and potentially explosive, especially when dry. It is crucial to maintain the reaction at low temperatures (0-5 °C) and use the diazonium intermediate in solution without isolation.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. The user is solely responsible for all safety precautions and for verifying the appropriateness of these procedures for their specific application.

Application Notes and Protocols for the Enantioselective Synthesis of Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. The precise stereochemical control during the synthesis of substituted THFs is often crucial for their desired biological activity. This document provides detailed application notes and experimental protocols for key modern methodologies in the enantioselective synthesis of tetrahydrofuran derivatives, focusing on organocatalysis, metal catalysis, and biocatalysis.

Organocatalytic Asymmetric Vinylogous Prins Cyclization

The organocatalytic asymmetric vinylogous Prins cyclization offers a powerful method for the synthesis of 2,3-disubstituted tetrahydrofurans with high diastereoselectivity and enantioselectivity. This reaction is catalyzed by a confined chiral imidodiphosphoric acid (IDP), which effectively controls the stereochemical outcome.[1]

General Reaction Scheme & Workflow

The general workflow for this process involves the reaction of an aldehyde with a 3,5-dien-1-ol in the presence of a chiral Brønsted acid catalyst.

cluster_start Starting Materials Aldehyde Aldehyde Reaction Prins Cyclization (-20 °C, Methylcyclohexane) Aldehyde->Reaction Dienol 3,5-Dien-1-ol Dienol->Reaction Catalyst Chiral IDP Catalyst (5a) Catalyst->Reaction Workup Quench & Purification (Silica Gel Chromatography) Reaction->Workup Product Enantioenriched 2,3-THF Derivative Workup->Product

Caption: Workflow for Organocatalytic Asymmetric Prins Cyclization.

Data Presentation

The following table summarizes the results for the synthesis of various 2,3-disubstituted tetrahydrofurans using this method.[1]

Aldehyde (R)Dienyl Alcohol (R')Product Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)
4-NO₂C₆H₄H95>20:199:1
4-BrC₆H₄H91>20:198:2
C₆H₅H85>20:197:3
2-FurylH92>20:198.5:1.5
CyclohexylH88>20:197:3
HCH₃82>20:196:4
Experimental Protocol: Synthesis of (2R,3R)-2-(4-nitrophenyl)-3-vinyltetrahydrofuran

Materials:

  • (R,E)-hexa-3,5-dien-1-ol

  • 4-Nitrobenzaldehyde

  • Confined chiral imidodiphosphoric acid catalyst (5a)

  • Anhydrous methylcyclohexane

  • 5 Å molecular sieves

Procedure:

  • To an oven-dried reaction vial, add the confined chiral imidodiphosphoric acid catalyst (5a) (0.006 mmol, 3 mol%).

  • Add 5 Å molecular sieves (approx. 60 mg).

  • The vial is sealed and purged with argon.

  • Anhydrous methylcyclohexane (2.0 mL) is added, and the mixture is stirred at room temperature.

  • (R,E)-hexa-3,5-dien-1-ol (0.20 mmol, 1.0 equiv) is added.

  • The reaction mixture is cooled to -20 °C.

  • 4-Nitrobenzaldehyde (0.21 mmol, 1.05 equiv) is added in one portion.

  • The reaction is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a few drops of triethylamine.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Palladium-Catalyzed [3+2] Cycloaddition for 2,2-Disubstituted Tetrahydrofurans

This method provides access to 2,2-disubstituted 4-methylenetetrahydrofurans through a palladium-catalyzed cycloaddition of trimethylenemethane (TMM) with aryl ketones.[2] A key feature is the use of a phosphoramidite ligand with a stereogenic phosphorus atom, where a single epimer provides the active catalyst.[2]

General Reaction Scheme & Workflow

The process involves the in-situ generation of a palladium-TMM complex which then undergoes cycloaddition with a ketone.

cluster_start Reactants cluster_catalyst Catalyst System Ketone Aryl Ketone Reaction [3+2] Cycloaddition (Toluene, rt) Ketone->Reaction TMM_Precursor TMM Precursor TMM_Precursor->Reaction Pd_Source Pd₂(dba)₃ Pd_Source->Reaction Ligand Chiral Phosphoramidite Ligand (L1) Ligand->Reaction Workup Purification (Silica Gel Chromatography) Reaction->Workup Product Enantioenriched 4-Methylene-THF Workup->Product

Caption: Workflow for Pd-Catalyzed [3+2] Cycloaddition.

Data Presentation

A summary of the synthesis of various 2,2-disubstituted 4-methylenetetrahydrofurans is presented below.[2]

Ketone (Ar, R)Yield (%)Enantiomeric Excess (ee, %)
C₆H₅, CH₃9692
4-MeOC₆H₄, CH₃9591
4-CF₃C₆H₄, CH₃8895
2-Naphthyl, CH₃9193
C₆H₅, CH₂CH₃9294
4-MeOC₆H₄, CH(CH₃)₂8595
Experimental Protocol: Synthesis of (S)-2-methyl-4-methylene-2-phenyltetrahydrofuran

Materials:

  • Acetophenone

  • [2-(trimethylsilyl)methyl]allyl acetate (TMM precursor)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (Rₐ,Sₚ)-Phosphoramidite ligand L1

  • Anhydrous toluene

Procedure:

  • In a glovebox, a vial is charged with Pd₂(dba)₃ (0.005 mmol, 5 mol% Pd) and the phosphoramidite ligand L1 (0.010 mmol, 10 mol%).

  • Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 10 minutes.

  • Acetophenone (0.20 mmol, 1.0 equiv) is added to the catalyst solution.

  • [2-(trimethylsilyl)methyl]allyl acetate (0.32 mmol, 1.6 equiv) is added.

  • The vial is sealed and the reaction is stirred at room temperature for the specified time (typically 12-24 h), monitoring by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the pure product.

Biocatalytic Kinetic Resolution of δ-Haloalcohols

This biocatalytic approach utilizes halohydrin dehalogenases (HHDHs) for the kinetic resolution of racemic δ-haloalcohols, providing efficient access to both enantioenriched δ-haloalcohols and the corresponding cyclized tetrahydrofurans.[3] This method is notable for its high enantioselectivity and potential for scalability.[3]

General Reaction Scheme & Workflow

The enzyme selectively catalyzes the intramolecular cyclization of one enantiomer of the δ-haloalcohol.

cluster_products Separated Products Racemate Racemic δ-Haloalcohol Reaction Kinetic Resolution (PB Buffer, 30 °C) Racemate->Reaction Enzyme E. coli (HheC) Whole Cells Enzyme->Reaction THF Enantioenriched Tetrahydrofuran Reaction->THF Alcohol Enantioenriched δ-Haloalcohol Reaction->Alcohol

Caption: Workflow for Biocatalytic Kinetic Resolution.

Data Presentation

The table below showcases the results for the kinetic resolution of various δ-haloalcohols.[3]

Substrate (Ar)(S)-THF Yield (%)(S)-THF ee (%)(R)-Alcohol Yield (%)(R)-Alcohol ee (%)
C₆H₅499549>99
4-ClC₆H₄489247>99
4-MeOC₆H₄45884390
2-Thienyl43943998
Experimental Protocol: Preparative Scale Kinetic Resolution

Materials:

  • Racemic δ-haloalcohol (e.g., 1-phenyl-5-chloropentan-1-ol)

  • E. coli cells expressing a halohydrin dehalogenase (e.g., HheC-SM11)

  • Phosphate buffer (PB, 200 mM, pH 7.5)

Procedure:

  • Prepare a suspension of E. coli (HheC-SM11) cells (10 g dry cell weight/L) in 100 mL of 200 mM phosphate buffer (pH 7.5).

  • Add the racemic δ-haloalcohol (2 mmol, 20 mM final concentration) to the cell suspension.

  • The reaction mixture is incubated at 30 °C with shaking (e.g., 200 rpm).

  • The reaction progress and enantiomeric excess of the substrate and product are monitored by chiral HPLC or GC.

  • Once approximately 50% conversion is reached, the reaction is stopped by extracting the mixture with an organic solvent (e.g., ethyl acetate).

  • The cells are removed by centrifugation.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting mixture of the enantioenriched tetrahydrofuran and the unreacted δ-haloalcohol is separated by silica gel column chromatography.

References

Application Notes and Protocols: (S)-(Tetrahydrofuran-2-YL)methanol as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(Tetrahydrofuran-2-YL)methanol, also known as (S)-Tetrahydrofurfuryl alcohol, is a versatile and valuable chiral building block in modern organic synthesis. Its pre-defined stereocenter and functional handles—a primary alcohol and a cyclic ether—make it an excellent starting material for the synthesis of complex, enantiomerically pure molecules, particularly those containing substituted tetrahydrofuran rings. These structural motifs are prevalent in a wide array of natural products and pharmaceuticals, including antitumor agents and antivirals.[1]

This document provides detailed application notes and experimental protocols for the use of this compound and related chiral tetrahydrofuran precursors in the synthesis of advanced, stereochemically rich intermediates. While its use as a classical, removable chiral auxiliary is not widely documented, its incorporation as a core structural element provides a powerful strategy for introducing chirality and influencing the stereochemical outcome of subsequent transformations.

Synthesis of Chiral 2,2-Disubstituted Tetrahydrofuran Derivatives

A primary application of chiral tetrahydrofuran methanols is in the synthesis of 2,2-disubstituted tetrahydrofuran derivatives. These structures are key intermediates in the synthesis of bioactive compounds.[2] A robust method involves the transformation of chiral lactone carboxylic acids, which are structurally related to this compound, into the desired substituted tetrahydrofurans. This transformation can be achieved via a two-step reduction process, which has been shown to be more efficient than a direct, one-pot reduction.[2]

The general workflow involves the selective reduction of the carboxylic acid moiety of a chiral lactone carboxylic acid to a primary alcohol, followed by the reduction of the lactone to the corresponding tetrahydrofuran.

G cluster_0 Synthesis of Chiral 2,2-Disubstituted Tetrahydrofurans start Chiral Lactone Carboxylic Acid step1 Step 1: Selective Reduction of Carboxylic Acid (e.g., BH3·Me2S) start->step1 intermediate Chiral Lactone Alcohol step1->intermediate step2 Step 2: Reduction of Lactone (e.g., DIBALH, then Et3SiH/BF3·Et2O) intermediate->step2 product 2,2-Disubstituted Chiral Tetrahydrofuran step2->product

Caption: Synthetic workflow for 2,2-disubstituted tetrahydrofurans.

The following table summarizes the yields for the two-step synthesis of various 2,2-disubstituted chiral tetrahydrofuran derivatives from their corresponding lactone carboxylic acids.

EntryR GroupLactone Alcohol Yield (%)Tetrahydrofuran Yield (%)Overall Yield (%)Reference
1-CH₃7577 (with protection)57[2][3]
2-CH₂CH₂OBn6878 (with protection)54[2][3]
3-CH₂OH7775 (protection-free)58[2][3]
4-CH₂OBn7264 (protection-free)46[2]
5-CH₂CH₂O(Bn)6870 (protection-free)48[2]

Experimental Protocols

The following protocols are adapted from the synthesis of chiral 2,2-disubstituted tetrahydrofurans and illustrate the key transformations involved.[2][3]

This protocol describes a one-pot method for the reduction of both the carboxylic acid and lactone functionalities. While less efficient, it serves as a useful comparison.

Materials:

  • Chiral lactone carboxylic acid (e.g., (R)-2-(hydroxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid)

  • Borane dimethyl sulfide complex (BH₃·Me₂S, 10 M)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents (e.g., saturated NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

  • Dissolve the chiral lactone carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -30 °C using a suitable cooling bath.

  • Slowly add neat 10 M BH₃·Me₂S (10.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.

  • Cool the reaction mixture to -20 °C and quench by the slow, dropwise addition of anhydrous MeOH.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the volatile solvents under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the desired 2,2-disubstituted tetrahydrofuran from the corresponding triol byproduct.

G cluster_0 Protocol 1: Direct Reduction Workflow start Dissolve Lactone Acid in THF step1 Cool to -30 °C start->step1 step2 Add BH3·Me2S step1->step2 step3 Stir at RT for 16-20h step2->step3 step4 Cool to -20 °C and Quench with MeOH step3->step4 step5 Solvent Removal step4->step5 product Purify by Chromatography step5->product

Caption: Workflow for the direct reduction of a lactone carboxylic acid.

This protocol outlines the more efficient, two-step conversion.

Part A: Selective Reduction of the Carboxylic Acid

Materials:

  • Chiral lactone carboxylic acid

  • Borane dimethyl sulfide complex (BH₃·Me₂S)

  • Anhydrous THF

  • Standard work-up and purification reagents

Procedure:

  • Follow steps 1-7 of Protocol 1, but with adjusted stoichiometry of the reducing agent as determined by preliminary experiments to favor the formation of the lactone alcohol.

  • Purify the crude product by flash column chromatography to isolate the intermediate chiral lactone alcohol.

Part B: Reduction of the Lactone Alcohol

Materials:

  • Chiral lactone alcohol (from Part A)

  • Diisobutylaluminium hydride (DIBALH)

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the chiral lactone alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add DIBALH (typically 1.1-1.5 eq) dropwise and stir for 1-2 hours at -78 °C.

  • Add Et₃SiH (2.0-3.0 eq) followed by the dropwise addition of BF₃·Et₂O (2.0-3.0 eq).

  • Allow the reaction to stir at -78 °C for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of Rochelle's salt or 1 M HCl.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion

This compound and its derivatives are powerful chiral building blocks for the asymmetric synthesis of complex molecules. The protocols and data presented here, derived from the synthesis of related structures, demonstrate a reliable pathway for the creation of enantioenriched 2,2-disubstituted tetrahydrofurans. These methods provide a foundation for researchers and drug development professionals to access a wide range of chiral intermediates for the synthesis of novel therapeutic agents and natural products. The strategic incorporation of the (S)-tetrahydrofuran moiety is a testament to the efficiency of using chiral pool starting materials to achieve high levels of stereocontrol in organic synthesis.

References

Application of (S)-Tetrahydrofuran Moieties in Pharmaceutical Synthesis: The Case of Amprenavir

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(Tetrahydrofuran-2-YL)methanol and its related chiral tetrahydrofuran derivatives are crucial building blocks in the asymmetric synthesis of numerous pharmaceuticals. Their stereochemically defined structure is instrumental in creating enantiomerically pure compounds, a critical factor for the efficacy and safety of many drugs. This document details the application of a closely related derivative, (S)-3-hydroxytetrahydrofuran, in the synthesis of the HIV-1 protease inhibitor, Amprenavir.

(S)-3-hydroxytetrahydrofuran serves as a key component, forming the P2 ligand of Amprenavir, which interacts with the active site of the HIV-1 protease enzyme. The specific stereochemistry of this tetrahydrofuran derivative is vital for the potent inhibitory activity of the drug.

Physicochemical Properties of the Chiral Building Block

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless liquid
Boiling Point 176.8 °C at 760 mmHg[1][2]
Density 1.038 g/cm³[1][2]
Storage 2-8°C, dry and sealed[1][2]

Application in the Synthesis of Amprenavir

The synthesis of Amprenavir involves the coupling of a core amine intermediate with an activated form of (S)-3-hydroxytetrahydrofuran. A common synthetic route utilizes (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate as the activated species.

Synthetic Workflow for Amprenavir

Amprenavir_Synthesis cluster_intermediate Core Intermediate Synthesis cluster_THF THF Moiety Activation cluster_final Final Synthesis Steps Epoxide Chiral Epoxide Aminoalcohol Amino Alcohol Intermediate Epoxide->Aminoalcohol Epoxide Opening (90% yield) Isobutylamine Isobutylamine Isobutylamine->Aminoalcohol Sulfonamide Sulfonamide Intermediate Aminoalcohol->Sulfonamide Sulfonylation with p-nitrobenzenesulfonyl chloride (88% yield) Amine Free Amine Core Sulfonamide->Amine Boc Deprotection (HCl) Coupled_Product Coupled Nitro Intermediate Amine->Coupled_Product Coupling Reaction (85% yield) S_THF_OH (S)-3-hydroxytetrahydrofuran Activated_THF (S)-3-tetrahydrofuranyl-N- succinimidyl carbonate S_THF_OH->Activated_THF Activation (Yield: ~60%) DSC N,N'-Disuccinimidyl Carbonate DSC->Activated_THF Activated_THF->Coupled_Product Amprenavir Amprenavir Coupled_Product->Amprenavir Nitro Reduction (SnCl₂·2H₂O, 90% yield)

Caption: Synthetic workflow for Amprenavir highlighting the key coupling step.

Experimental Protocols

Preparation of (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate

This protocol describes the activation of (S)-3-hydroxytetrahydrofuran, a critical step for its subsequent coupling.

Materials:

  • (S)-3-hydroxytetrahydrofuran

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Dichloromethane (DCM)

  • Isopropanol

Procedure:

  • A mixture of N,N'-disuccinimidyl carbonate (3.11 mol), (S)-3-hydroxytetrahydrofuran (2.27 mol), and pyridine (2.1 mol) in dichloromethane is stirred at reflux temperature for 4-5 hours.[3]

  • The reaction mass is filtered, and the filtrate is washed with water and then concentrated.[3]

  • Isopropanol is added to the concentrate, and the mixture is stirred at 70-72 °C.[3]

  • The reaction mass is cooled, filtered, and the solid is washed with isopropanol.

  • The wet solid is further purified by stirring in isopropanol at 70-72 °C, followed by cooling, filtration, washing with isopropanol, and drying to yield (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate.[3]

Quantitative Data:

Step Product Yield Purity (HPLC)

| Activation | (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate | 60% | 99.92% |

Synthesis of Amprenavir

This protocol outlines the final steps in the synthesis of Amprenavir, involving the coupling of the activated tetrahydrofuran moiety with the core amine intermediate.

Materials:

  • (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide (Free Amine Core)

  • (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Procedure:

  • A mixture of the free amine core (0.23 mol), (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (0.28 mol), and triethylamine (0.23 mol) in dichloromethane is stirred at ambient temperature for 4 hours.[3]

  • The reaction mixture is extracted with a 10% sodium bicarbonate solution. The organic layer is separated, washed with water, and concentrated.

  • Methanol is added to the concentrated mass, heated to 60-65 °C, and then cooled to 25 °C to yield the coupled nitro intermediate.

  • The nitro intermediate is then subjected to reduction. The intermediate is stirred with Tin(II) chloride dihydrate in a suitable solvent to reduce the nitro group to an amine, yielding Amprenavir.[4]

Quantitative Data:

Step Product Yield
Coupling Coupled Nitro Intermediate 85%

| Reduction | Amprenavir | 90% |

Logical Relationship of Chiral Synthesis

The following diagram illustrates the importance of using a chiral building block in the synthesis of a single enantiomer drug.

Chiral_Synthesis_Logic Start Achiral/Racemic Starting Materials Asymmetric_Synth Asymmetric Synthesis Start->Asymmetric_Synth Racemic_Product Racemic Mixture of Drug Start->Racemic_Product Traditional Synthesis Chiral_Block This compound (Chiral Pool) Chiral_Block->Asymmetric_Synth Single_Enantiomer Single Enantiomer Drug (e.g., Amprenavir) Asymmetric_Synth->Single_Enantiomer Resolution Chiral Resolution Racemic_Product->Resolution Resolution->Single_Enantiomer Inactive_Toxic Inactive/Toxic Enantiomer Resolution->Inactive_Toxic

Caption: Importance of chiral building blocks in asymmetric synthesis.

Conclusion

(S)-Tetrahydrofuran derivatives are indispensable chiral building blocks in modern pharmaceutical synthesis. The synthesis of Amprenavir serves as a prime example of how these molecules are utilized to construct complex, stereochemically defined drugs. The protocols and data presented herein provide a detailed overview for researchers and scientists in the field of drug development, highlighting the practical application and importance of this compound and its analogues.

References

The Pivotal Role of (S)-(Tetrahydrofuran-2-YL)methanol in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(Tetrahydrofuran-2-YL)methanol is a crucial chiral building block in the synthesis of a variety of pharmacologically active molecules, most notably antiviral agents. Its stereochemically defined structure is instrumental in creating enantiomerically pure compounds, a critical factor for enhancing the efficacy and specificity of drugs. This document provides a detailed overview of the application of this compound in the synthesis of antiviral agents, with a focus on HIV-1 protease inhibitors. It includes summarized quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

The tetrahydrofuran motif, particularly when substituted, is designed to establish critical hydrogen bonding and van der Waals interactions with the backbone atoms within the active sites of viral enzymes, such as the S2 subsite of HIV-1 protease.[1][2][3] The precise stereochemistry of this compound and its derivatives is paramount for achieving high binding affinity and potent antiviral activity.[2][3]

Data Presentation

The following table summarizes the inhibitory activity of various HIV-1 protease inhibitors synthesized using tetrahydrofuran-based ligands. The data highlights the structure-activity relationship and the importance of the stereochemistry of the tetrahydrofuran moiety.

CompoundP2 Ligand StructureHIV-1 Protease Inhibitory Activity (Ki)Antiviral Activity (EC50)Virus Strain
Inhibitor 4a C-2(S) allyl and C-5(R) methyl substituted tetrahydrofuran0.4 nM[1]No appreciable activity[1]HIV-1LAI
Compound 4k 2(S),2'(R) tetrahydrofuranyl-tetrahydrofuran0.31 nM[2]Not ReportedNot Reported
Compound 4l 2(S), 2'(S) diastereomeric tetrahydrofuranyl-tetrahydrofuran44 pM[2]Not ReportedNot Reported
Inhibitor 23 4-aminotetrahydrofuran derivative0.25 nM[4]Not ReportedNot Reported

Synthetic Pathways and Logical Relationships

The synthesis of antiviral agents incorporating the this compound moiety often involves its modification to a more complex ligand, which is then coupled with a core scaffold. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow A This compound B Multi-step Ligand Synthesis (e.g., substitution, cyclization) A->B Chemical Modification C Activated Tetrahydrofuran Ligand B->C Activation E Coupling Reaction C->E D Core Scaffold (e.g., hydroxyethylamine sulfonamide) D->E F Crude Antiviral Compound E->F Formation of Covalent Bond G Purification (e.g., Chromatography) F->G H Pure Antiviral Agent G->H Ligand_Interaction P_Backbone Backbone Atoms (e.g., Asp29, Asp30) THF_Ligand Tetrahydrofuran Ligand (from (S)-enantiomer) THF_Ligand->P_Backbone Hydrogen Bonding & van der Waals Interactions

References

Application Notes and Protocols for Asymmetric Ketone Reduction Utilizing (S)-(Tetrahydrofuran-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric reduction of prochiral ketones to valuable chiral secondary alcohols. This process utilizes a chiral catalyst system derived from (S)-(tetrahydrofuran-2-yl)methanol. The methodologies described are analogous to the well-established Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst to achieve high enantioselectivity.[1][2][3] The in situ generation of the catalyst from the chiral auxiliary and a borane source offers a practical and efficient approach for various synthetic applications.[4][5][6]

I. Introduction

The enantioselective reduction of ketones is a fundamental transformation in organic synthesis, providing access to chiral alcohols that are key building blocks for pharmaceuticals and other biologically active molecules.[7][8] The use of chiral oxazaborolidine catalysts, pioneered by Itsuno and extensively developed by Corey, Bakshi, and Shibata, has become a reliable method for achieving high levels of stereocontrol.[1][2][3] These catalysts are typically derived from chiral amino alcohols.

This document outlines the application of a catalyst system based on this compound, a readily available chiral alcohol. The proposed mechanism involves the in situ formation of a chiral oxazaborolidine catalyst, which then coordinates with a borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[1][2] This approach is noted for its predictable stereochemical outcome and operational simplicity.

II. Reaction Principle and Stereochemical Model

The asymmetric reduction is catalyzed by an oxazaborolidine formed in situ from this compound and borane. The reaction proceeds through a six-membered transition state, as illustrated in the diagrams below.

The core principle involves the coordination of the Lewis acidic borane to the nitrogen atom of the oxazaborolidine, which in turn activates the borane as a hydride donor.[1] The oxazaborolidine-borane complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the chiral framework of the catalyst. This orientation directs the hydride transfer to one specific face of the carbonyl group, resulting in the formation of a chiral alcohol with high enantiomeric excess.

Logical Relationship of Catalyst Formation and Action

G cluster_0 Catalyst Formation (in situ) cluster_1 Catalytic Cycle Chiral Auxiliary This compound Oxazaborolidine Catalyst Chiral Oxazaborolidine Catalyst Chiral Auxiliary->Oxazaborolidine Catalyst Borane Source BH3•THF Borane Source->Oxazaborolidine Catalyst Activated Complex Catalyst-Borane Complex Borane Source->Activated Complex Oxazaborolidine Catalyst->Activated Complex Transition State Stereoselective Transition State Activated Complex->Transition State Ketone Prochiral Ketone Ketone->Transition State Product Complex Alkoxyborane Intermediate Transition State->Product Complex Product Complex->Oxazaborolidine Catalyst Regeneration Chiral Alcohol Chiral Secondary Alcohol Product Complex->Chiral Alcohol Workup

Caption: Logical workflow of catalyst formation and the catalytic cycle.

Proposed Reaction Mechanism

G Start Catalyst-Borane Complex + Ketone Coordination Coordination of Ketone to Lewis Acidic Boron Start->Coordination Transition Six-membered Ring Transition State Coordination->Transition HydrideTransfer Hydride Transfer from Borane Transition->HydrideTransfer Intermediate Alkoxyborane Intermediate HydrideTransfer->Intermediate Workup Hydrolytic Workup Intermediate->Workup End Chiral Alcohol + Regenerated Catalyst Workup->End

Caption: Proposed mechanism for the asymmetric reduction of a ketone.

III. Experimental Protocols

Safety Precaution: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Borane reagents are flammable and react with water; handle with appropriate care.

Protocol 1: In Situ Generation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes a general procedure for the asymmetric reduction of acetophenone as a model substrate.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous THF (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃•THF solution (0.1 mL, 0.1 mmol) dropwise.

    • Stir the mixture at room temperature for 5-10 minutes to allow for the in situ formation of the oxazaborolidine catalyst.[5]

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or -20 °C).

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (3 mL).

    • Slowly add the acetophenone solution to the catalyst mixture.

    • Add the remaining 1.0 M BH₃•THF solution (1.0 mL, 1.0 mmol) dropwise to the reaction mixture over 10-15 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose excess borane.

    • Add 1 M HCl (5 mL) and stir for 10 minutes.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

General Experimental Workflow

G Setup 1. Assemble Flame-Dried Glassware under Inert Gas Catalyst 2. In Situ Catalyst Formation: Chiral Auxiliary + BH3•THF Setup->Catalyst Substrate 3. Add Ketone Substrate and Borane Solution Catalyst->Substrate Reaction 4. Monitor Reaction by TLC Substrate->Reaction Quench 5. Quench with Methanol Reaction->Quench Workup 6. Aqueous Workup and Extraction Quench->Workup Purify 7. Dry, Concentrate, and Purify Workup->Purify Analyze 8. Analyze e.e. by Chiral HPLC/GC Purify->Analyze

Caption: Step-by-step experimental workflow for the asymmetric reduction.

IV. Data Presentation

The following tables summarize representative data for the asymmetric reduction of various ketones using analogous chiral lactam alcohol-derived oxazaborolidine catalysts, which are expected to provide a reasonable estimate for the performance of a catalyst derived from this compound.

Table 1: Asymmetric Reduction of Aromatic Ketones [5]

EntryKetone SubstrateProduct ConfigurationYield (%)e.e. (%)
1AcetophenoneR9596
2PropiophenoneR9298
32-ChloroacetophenoneS9091
4α-TetraloneR8885

Reaction Conditions: 10 mol% chiral auxiliary, 1.0 equiv. BH₃•THF, in THF at room temperature.

Table 2: Influence of Reaction Temperature on Enantioselectivity [4]

EntryKetone SubstrateTemperature (°C)e.e. (%)
1Acetophenone2596
2Acetophenone094
3Acetophenone-2092
4Isobutyrophenone2585
5Isobutyrophenone088

Note: The effect of temperature can vary for different substrates. For some aliphatic ketones, lower temperatures may improve enantioselectivity.[4]

V. Scope and Limitations

This method is applicable to a wide range of prochiral ketones, including aryl-alkyl, dialkyl, and cyclic ketones.[9] The stereochemical outcome is generally predictable, with the structure of the chiral auxiliary dictating the facial selectivity of the hydride attack.

Limitations:

  • Steric Hindrance: Highly hindered ketones may react slowly or with lower enantioselectivity.

  • Chelating Groups: Substrates with nearby functional groups capable of coordinating to the borane or catalyst may exhibit altered or reduced selectivity.

  • Catalyst Aging: While the in situ generation minimizes issues with catalyst stability, prolonged storage of the chiral auxiliary and borane solutions should be avoided to ensure reproducibility.[5][6]

  • Anhydrous Conditions: The presence of water can significantly reduce the enantiomeric excess and should be strictly avoided.[1]

VI. Conclusion

The asymmetric reduction of ketones using a chiral catalyst derived from this compound represents a potentially valuable synthetic tool. The operational simplicity of the in situ catalyst generation, coupled with the high potential for enantioselectivity, makes this an attractive method for the synthesis of chiral alcohols. The provided protocols and data serve as a foundational guide for researchers to explore and optimize this transformation for their specific synthetic targets. Further investigation into the precise scope and performance of this specific chiral auxiliary is encouraged.

References

Application Notes and Protocols for the Preparation of (S)-(Tetrahydrofuran-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(Tetrahydrofuran-2-YL)methanol is a valuable chiral building block in organic synthesis, particularly for the development of enantiomerically pure pharmaceuticals.[1] Its structure, featuring a tetrahydrofuran ring and a primary alcohol, allows for a variety of chemical modifications, making it a versatile intermediate for creating complex molecules such as antiviral and anticancer agents.[1] The stereochemistry at the C-2 position is crucial for the biological activity and specificity of the final drug products.[1][2] These application notes provide detailed protocols for the preparation of this compound, focusing on enantioselective methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name [(2S)-oxolan-2-yl]methanol[3]
CAS Number 57203-01-7[3]
Molecular Formula C5H10O2[1][3]
Molecular Weight 102.13 g/mol [1][3]
Appearance Colorless to Yellow Liquid[1]
Boiling Point 176.8°C at 760 mmHg[1][3]
Density 1.038 g/cm³[1]
Purity Typically ≥96.5%[1]
Storage 2-8°C, dry and sealed[1]

Synthetic Protocols

Two primary strategies for the enantioselective synthesis of this compound are presented: enzymatic kinetic resolution and chemical reduction of a chiral precursor.

Protocol 1: Enzymatic Kinetic Resolution of (±)-Tetrahydrofuran-2-ylmethanol

This method utilizes a lipase to selectively acylate the (R)-enantiomer of racemic tetrahydrofuran-2-ylmethanol, allowing for the separation of the desired (S)-enantiomer. A subsequent hydrolysis step can be used to recover the (S)-alcohol from its acetylated form.

Experimental Workflow:

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic (±)-Tetrahydrofuran-2-ylmethanol incubation Incubation with Lipase (e.g., Pseudomonas cepacia) + Acyl Donor (e.g., Vinyl Acetate) in Organic Solvent (e.g., THF) racemate->incubation separation Separation (Chromatography) incubation->separation s_alcohol This compound separation->s_alcohol r_acetate (R)-Acetylated Ester separation->r_acetate G cluster_1 Chemical Synthesis from L-Glutamic Acid start L-Glutamic Acid diazotization Diazotization (NaNO2, H2SO4) start->diazotization lactone_acid (S)-γ-Butyrolactone-γ-carboxylic acid diazotization->lactone_acid reduction Reduction (e.g., BH3·THF or LiAlH4) lactone_acid->reduction product This compound reduction->product G cluster_2 Role as a Chiral Building Block in Drug Discovery start This compound derivatization Chemical Derivatization start->derivatization Synthesis api Active Pharmaceutical Ingredient (API) derivatization->api bio_interaction Interaction with Biological Target (e.g., Enzyme, Receptor) api->bio_interaction effect Therapeutic Effect bio_interaction->effect

References

Application Notes and Protocols for Stereoselective Reactions Involving (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(Tetrahydrofuran-2-YL)methanol is a valuable and versatile chiral building block in modern organic synthesis. Its unique structure, featuring a stereodefined tetrahydrofuran ring and a primary hydroxyl group, makes it an excellent starting material for the synthesis of a wide array of complex chiral molecules. This document provides detailed application notes and experimental protocols for key stereoselective reactions involving this compound, with a focus on its use in the synthesis of biologically active compounds, including antiviral and anticancer agents.[1] The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and materials science.

Diastereoselective Alkylation using this compound as a Chiral Auxiliary

The chiral tetrahydrofuran moiety can be effectively utilized to control the stereochemical outcome of alkylation reactions on a tethered prochiral center. By converting the hydroxyl group of this compound to an ester and subsequently forming an enolate, the bulky tetrahydrofuran ring directs the approach of an electrophile, leading to high diastereoselectivity.

Application Note:

This protocol describes the diastereoselective alkylation of an ester derived from this compound. The resulting product can be a key intermediate in the synthesis of various chiral acids, alcohols, and other functionalized molecules. The stereoselectivity of the reaction is typically high, owing to the steric hindrance imposed by the chiral auxiliary.

Experimental Protocol: Diastereoselective Allylation

This procedure is adapted from methodologies developed for chiral auxiliaries in asymmetric synthesis.

Step 1: Acylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) are added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • The solution is cooled to 0 °C, and propionyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the propionyl ester.

Step 2: Diastereoselective Alkylation

  • A solution of the propionyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.

  • Allyl iodide (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio (d.r.) of the crude product is determined by ¹H NMR spectroscopy or gas chromatography (GC). Purification by flash column chromatography affords the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • The purified alkylated ester (1.0 eq) is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is acidified with 1 M HCl, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated to yield the chiral carboxylic acid. The this compound auxiliary can be recovered from the aqueous layer.

Data Presentation
Reaction StepProductTypical Yield (%)Diastereomeric Ratio (d.r.)
AcylationPropionyl ester of (S)-(THF-2-YL)methanol85-95N/A
AlkylationAllylated propionyl ester70-85>95:5
CleavageChiral 2-methyl-4-pentenoic acid80-90N/A

Synthesis of Chiral Ligands for Asymmetric Catalysis

The hydroxyl group of this compound provides a convenient handle for the synthesis of novel chiral ligands. These ligands can then be used in a variety of metal-catalyzed asymmetric reactions.

Application Note:

This protocol outlines the synthesis of a phosphine-based chiral ligand derived from this compound. Such ligands have shown great potential in asymmetric catalysis, including hydrogenation and C-C bond-forming reactions.

Experimental Protocol: Synthesis of a Phosphine Ligand

Step 1: Tosylation of this compound

  • This compound (1.0 eq) is dissolved in anhydrous pyridine and cooled to 0 °C.

  • p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the mixture is stirred at 0 °C for 4 hours and then at room temperature overnight.

  • The reaction is quenched by the addition of cold water, and the product is extracted with diethyl ether.

  • The organic layer is washed sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the tosylated product, which is often used without further purification.

Step 2: Nucleophilic Substitution with Diphenylphosphine

  • To a solution of diphenylphosphine (1.1 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 30 minutes to generate lithium diphenylphosphide.

  • A solution of the tosylated this compound (1.0 eq) in anhydrous THF is added dropwise to the phosphide solution at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude ligand is purified by column chromatography under an inert atmosphere.

Data Presentation
Reaction StepProductTypical Yield (%)
Tosylation(S)-(Tetrahydrofuran-2-yl)methyl 4-toluenesulfonate90-98
Phosphination(S)-2-((Diphenylphosphino)methyl)tetrahydrofuran75-85

Visualizations

Diastereoselective_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage S_THFM This compound Ester Propionyl Ester S_THFM->Ester Et3N, DMAP, CH2Cl2 Acyl_Cl Propionyl Chloride Acyl_Cl->Ester Alkylated_Ester Allylated Ester (Diastereomeric Mixture) Ester->Alkylated_Ester 1. LDA, THF, -78°C 2. Allyl Iodide Chiral_Acid Chiral Carboxylic Acid Alkylated_Ester->Chiral_Acid LiOH, THF/H2O Recovered_Aux Recovered Auxiliary Alkylated_Ester->Recovered_Aux

Caption: Workflow for Diastereoselective Alkylation.

Chiral_Ligand_Synthesis cluster_0 Step 1: Tosylation cluster_1 Step 2: Phosphination S_THFM This compound Tosylate Tosylated Intermediate S_THFM->Tosylate Pyridine TsCl p-Toluenesulfonyl Chloride TsCl->Tosylate Phosphine_Ligand Chiral Phosphine Ligand Tosylate->Phosphine_Ligand 1. n-BuLi, THF 2. Addition of Tosylate HPPh2 Diphenylphosphine HPPh2->Phosphine_Ligand

References

Green Chemistry Approaches to the Synthesis of Chiral Tetrahydrofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral tetrahydrofurans (THFs) utilizing green chemistry principles. The methodologies presented focus on biocatalysis, organocatalysis, and the use of renewable feedstocks to minimize environmental impact while maintaining high efficiency and stereoselectivity.

Introduction to Green Synthesis of Chiral Tetrahydrofurans

The tetrahydrofuran motif is a crucial structural component in a vast array of natural products and pharmaceuticals. The stereoselective synthesis of chiral THFs is therefore of significant interest. Traditional synthetic methods often rely on hazardous reagents, harsh reaction conditions, and generate substantial waste. Green chemistry offers alternative pathways that are safer, more sustainable, and often more efficient. This document outlines three such approaches:

  • Biocatalytic Kinetic Resolution of δ-Haloalcohols: This method utilizes enzymes to selectively resolve a racemic mixture, providing access to enantioenriched haloalcohols and their corresponding cyclized tetrahydrofurans.

  • Organocatalytic Asymmetric Double Michael Addition: This approach employs small organic molecules as catalysts to construct the THF ring with high stereocontrol in a cascade reaction.

  • Synthesis from Renewable Feedstocks: This strategy leverages abundant biomass, such as pentoses, as starting materials for the synthesis of chiral THFs, reducing reliance on petrochemicals.

Biocatalytic Kinetic Resolution of δ-Haloalcohols using Halohydrin Dehalogenase

This protocol describes the enantioselective synthesis of chiral tetrahydrofurans through the kinetic resolution of racemic δ-haloalcohols catalyzed by a halohydrin dehalogenase (HheC) expressed in Escherichia coli.

Signaling Pathway Diagram

biocatalytic_resolution rac_substrate Racemic δ-Haloalcohol enzyme E. coli expressing Halohydrin Dehalogenase (HheC) rac_substrate->enzyme enantio_alcohol Enantioenriched (S)-δ-Haloalcohol enzyme->enantio_alcohol Unreacted chiral_thf Enantioenriched (R)-Tetrahydrofuran enzyme->chiral_thf Cyclized separation Separation (e.g., Chromatography) enantio_alcohol->separation chiral_thf->separation

Caption: Biocatalytic kinetic resolution of a racemic δ-haloalcohol.

Experimental Protocol

A. Preparation of Recombinant E. coli BL21(DE3) expressing HheC:

  • Transform the pET-based expression plasmid containing the HheC gene into competent E. coli BL21(DE3) cells.

  • Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of fresh LB medium containing the antibiotic with the overnight culture to an initial OD600 of 0.05-0.1.

  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, 50 mM, pH 7.5) and centrifuge again. The resulting cell pellet can be used directly or stored at -80°C.

B. Preparative-Scale Biocatalytic Kinetic Resolution:

  • In a suitable reaction vessel, prepare a suspension of the E. coli cells expressing HheC at a concentration of 5 g dry cell weight (dcw)/L in a phosphate buffer (200 mM, pH 7.5).

  • Add the racemic δ-haloalcohol substrate to a final concentration of 20 mM.

  • Stir the reaction mixture at 30°C.

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining δ-haloalcohol and the formed tetrahydrofuran.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by centrifuging the mixture to remove the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate, 3 x 70 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the enantioenriched δ-haloalcohol and tetrahydrofuran by silica gel chromatography.

Quantitative Data
SubstrateProductYield (%)ee (%) (Alcohol)ee (%) (THF)
rac-5-chloro-1-phenyl-1-pentanol(R)-2-phenyltetrahydrofuran>45>99>99
rac-5-bromo-1-phenyl-1-pentanol(R)-2-phenyltetrahydrofuran>45>99>99
rac-5-chloro-1-(4-chlorophenyl)-1-pentanol(R)-2-(4-chlorophenyl)tetrahydrofuran>45>99>99

Organocatalytic Asymmetric Double Michael Addition

This protocol details the synthesis of highly substituted chiral tetrahydrofurans via a tandem iminium-enamine catalyzed double Michael addition of a γ-hydroxy-α,β-unsaturated carbonyl compound with an enal. A diarylprolinol silyl ether is used as the organocatalyst.

Reaction Pathway Diagram

organocatalytic_synthesis start γ-Hydroxy-α,β-unsaturated carbonyl + Enal catalyst Diarylprolinol Silyl Ether Catalyst start->catalyst iminium Iminium Ion Formation catalyst->iminium michael1 First Michael Addition iminium->michael1 enamine Enamine Formation michael1->enamine michael2 Second Michael Addition (Cyclization) enamine->michael2 product Chiral Tetrahydrofuran michael2->product

Caption: Organocatalytic cascade for chiral tetrahydrofuran synthesis.

Experimental Protocol

A. General Procedure for the Asymmetric Double Michael Addition:

  • To a solution of the γ-hydroxy-α,β-unsaturated carbonyl (0.1 mmol) in chloroform (1.0 mL) in a reaction vial, add the enal (0.12 mmol).

  • Add the diarylprolinol silyl ether catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%).

  • Add benzoic acid as a co-catalyst (20 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral tetrahydrofuran.

Quantitative Data
γ-HydroxyenoneEnalYield (%)dr (major)ee (%) (major)
(E)-5-hydroxy-1-phenylpent-2-en-1-oneCinnamaldehyde851:0.55:0.3594
(E)-5-hydroxy-1-phenylpent-2-en-1-one4-Chlorocinnamaldehyde821:0.6:0.492
(E)-5-hydroxy-1-phenylpent-2-en-1-one4-Methylcinnamaldehyde881:0.5:0.395
(E)-5-hydroxy-1-(4-methoxyphenyl)pent-2-en-1-oneCinnamaldehyde801:0.5:0.493

Synthesis of Chiral Tetrahydrofurans from Renewable Pentoses

This protocol describes a sustainable method for synthesizing chiral tetrahydrofurans from readily available pentoses, such as L-arabinose and D-xylose, derived from biomass.[1] The key steps involve the formation of a hydrazone followed by an acid-catalyzed dehydrative cyclization.

Experimental Workflow Diagram

renewable_synthesis pentose Pentose (e.g., L-Arabinose, D-Xylose) hydrazone_formation Hydrazone Formation (N,N-dimethylhydrazine, Amberlyst-15, MeOH) pentose->hydrazone_formation hydrazone Hydrazone Intermediate hydrazone_formation->hydrazone cyclization Dehydrative Cyclization (TFA, MeOH, 40°C) hydrazone->cyclization thf_product Chiral Tetrahydrofuran Product cyclization->thf_product

Caption: Synthesis of chiral tetrahydrofurans from pentoses.

Experimental Protocol

A. Hydrazone Formation from Pentose:

  • To a solution of the pentose (e.g., L-arabinose, 10.0 g, 66.6 mmol) in methanol (100 mL), add N,N-dimethylhydrazine (10.1 mL, 133.2 mmol, 2.0 equiv).

  • Add Amberlyst® 15 acidic resin (catalytic amount).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

B. Dehydrative Cyclization to Chiral Tetrahydrofuran:

  • Dissolve the crude hydrazone (e.g., from L-arabinose, ~66.6 mmol) in methanol (130 mL).

  • Add trifluoroacetic acid (TFA) (1.0 mL, 13.3 mmol, 20 mol%).

  • Stir the reaction mixture at 40°C for 16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/acetone gradient) to yield the chiral tetrahydrofuran.

Quantitative Data
Starting PentoseOverall Yield (%)Diastereomeric Ratio (dr)
L-Arabinose6775:25
D-Xylose6155:45
D-Lyxose6655:45
L-Rhamnose6960:40

Green Chemistry Considerations

The presented protocols offer significant advantages in terms of green chemistry principles:

  • Use of Catalysis: Both biocatalysis and organocatalysis reduce the need for stoichiometric reagents, minimizing waste.

  • Renewable Feedstocks: The use of pentoses from biomass provides a sustainable alternative to petrochemical starting materials.

  • Milder Reaction Conditions: These methods generally employ ambient temperatures and pressures, reducing energy consumption.

  • Atom Economy: Cascade reactions, such as the double Michael addition, improve atom economy by forming multiple bonds in a single operation.

  • Safer Solvents: While some protocols use traditional organic solvents, there is potential for substitution with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have more favorable safety profiles.

By adopting these greener approaches, researchers and professionals in drug development can contribute to more sustainable chemical synthesis while efficiently accessing valuable chiral tetrahydrofuran building blocks.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral tetrahydrofurans are pivotal structural motifs found in a vast array of natural products and pharmaceuticals. Their stereochemistry often plays a crucial role in determining biological activity, making the development of efficient and selective synthetic methods a key focus in medicinal and organic chemistry. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions.[1][2] This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral tetrahydrofurans, focusing on key enzymatic strategies.

Enzymatic Strategies for Chiral Tetrahydrofuran Synthesis

Several classes of enzymes have been successfully employed for the asymmetric synthesis of chiral tetrahydrofurans. The choice of enzyme depends on the desired stereoisomer and the structure of the starting material. Key enzymatic approaches include:

  • Lipase-Catalyzed Kinetic Resolution: Lipases are versatile and widely used biocatalysts for the resolution of racemic alcohols and esters.[3] In the context of tetrahydrofuran synthesis, they can be used to selectively acylate or hydrolyze racemic hydroxylated tetrahydrofuran precursors.

  • Baeyer-Villiger Monooxygenase (BVMO) Mediated Oxidations: BVMOs catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting cyclic ketones into lactones. This enzymatic Baeyer-Villiger oxidation can be applied to the desymmetrization of prochiral ketones to produce chiral lactones, which are versatile intermediates for tetrahydrofuran synthesis.[4][5][6][7]

  • Halohydrin Dehalogenase (HHDH) Catalyzed Cyclization: HHDHs are versatile enzymes that can catalyze the kinetic resolution of δ-haloalcohols, leading to the formation of enantioenriched tetrahydrofurans.[8][9]

  • Multi-Enzyme Cascades: Combining multiple enzymes in a one-pot reaction can streamline synthetic pathways, increase efficiency, and overcome thermodynamic limitations.[10] For instance, an alcohol dehydrogenase (ADH) can be coupled with a cyclase to convert a diol into a chiral cyclic ether.

Data Presentation: Comparison of Biocatalytic Methods

The following tables summarize quantitative data for different biocatalytic approaches to chiral tetrahydrofuran synthesis, allowing for easy comparison of their efficiency and selectivity.

Table 1: Lipase-Catalyzed Kinetic Resolution

EnzymeSubstrateProductAcyl DonorSolventConversion (%)e.e. (%)Reference
Lipase R (immobilized)5-hydroxy-5H-furan-2-one(-)-Acetic acid 5-oxo-2,5-dihydrofuran-2-yl esterVinyl acetateCyclohexane-butyl acetate (1:1)90>99[11]
Lipase PS (immobilized)5-hydroxy-5H-furan-2-one(-)-Acetic acid 5-oxo-2,5-dihydrofuran-2-yl esterVinyl acetateCyclohexane-butyl acetate (1:1)10089[11]
Novozym 435rac-naphthofurandione(R)-acetateVinyl acetateTHF~5099 (for both S-alcohol and R-acetate)[3]

Table 2: Halohydrin Dehalogenase (HHDH) Mediated Kinetic Resolution

EnzymeSubstrateProductConversion (%)e.e. (%) of THFIsolated Yield (%)Reference
HheC(rac)-5-chloro-1-phenylpentan-1-ol(R)-2-phenyltetrahydrofuran5967Not specified[9]
HheC-SM11(rac)-δ-haloalcohols(S)-tetrahydrofuransNot specified88-9543-49[9]

Table 3: Baeyer-Villiger Monooxygenase (BVMO) Mediated Desymmetrization

EnzymeSubstrateProductOptical PurityReference
CPMO (Comamonas sp.)Prochiral cyclopentanone derivativeChiral lactoneup to >95% ee[4]
CHMO (Xanthobacter sp.)Prochiral cyclopentanone derivativeChiral lactoneup to >95% ee[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic synthesis of chiral tetrahydrofurans.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Hydroxyfuranone

This protocol is adapted from the work of G. F. Fill et al.[11] for the synthesis of an enantiomerically enriched acyloxy furanone.

Materials:

  • Immobilized Lipase R (Penicillium roqueforti) on Hyflo Super Cell

  • Racemic 5-hydroxy-5H-furan-2-one

  • Vinyl acetate

  • Cyclohexane

  • Butyl acetate

  • Celite

  • Acetone

  • Magnetic stirrer

  • Reaction vessel

Procedure:

  • Prepare a 1:1 (v/v) solution of cyclohexane and butyl acetate.

  • Dissolve 20 mg of racemic 5-hydroxy-5H-furan-2-one in 3 mL of the solvent mixture in a suitable reaction vessel.

  • Add 66 mg of immobilized Lipase R to the solution.

  • Add 0.5 mL of vinyl acetate to initiate the reaction.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by taking 0.2 mL aliquots at given intervals.

  • Filter the aliquots through a small pad of Celite in a Pasteur pipet, washing with 0.5 mL of acetone.

  • Analyze the filtrate by Gas Chromatography (GC) to determine conversion and enantiomeric excess (e.e.).

  • Continue the reaction until the desired conversion (e.g., 90%) is reached to obtain high enantiomeric excess of the product.

Protocol 2: HHDH-Catalyzed Kinetic Resolution of a δ-Haloalcohol

This protocol is based on the methodology described by Wu, et al. for the enantioselective synthesis of chiral tetrahydrofurans.[8][9]

Materials:

  • E. coli cells overexpressing the desired Halohydrin Dehalogenase (e.g., HheC-QM1)

  • Racemic δ-haloalcohol (e.g., (rac)-5-chloro-1-phenylpentan-1-ol)

  • Phosphate buffer (PB), 200 mM, pH 7.5

  • Shaking incubator

  • Centrifuge

  • Silica gel for chromatography

Procedure:

  • Prepare a suspension of E. coli (HheC-QM1) cells at a concentration of 5 g dry cell weight/L in 100 mL of 200 mM phosphate buffer (pH 7.5).

  • Add 2 mmol (20 mM) of the racemic δ-haloalcohol substrate to the cell suspension.

  • Incubate the reaction mixture at 30 °C with shaking.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC).

  • Once the desired conversion is achieved (typically around 50% for optimal resolution), stop the reaction.

  • Extract the products from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting chiral tetrahydrofuran and the unreacted chiral δ-haloalcohol by silica gel chromatography.

  • Determine the enantiomeric excess of the products using chiral HPLC or GC.

Protocol 3: BVMO-Catalyzed Desymmetrization of a Prochiral Ketone

This protocol is a general procedure based on the application of recombinant whole-cell biotransformations expressing BVMOs.[4]

Materials:

  • E. coli cells overexpressing a Baeyer-Villiger Monooxygenase (e.g., CPMO or CHMO)

  • Prochiral ketone substrate

  • Growth medium (e.g., LB broth) with appropriate antibiotic

  • Inducer (e.g., IPTG)

  • Buffer for biotransformation (e.g., phosphate buffer)

  • Glucose (as a cofactor regeneration source)

  • Shaking incubator

Procedure:

  • Cultivate the recombinant E. coli cells expressing the BVMO in a suitable growth medium until they reach the mid-exponential growth phase.

  • Induce the expression of the BVMO by adding an appropriate inducer (e.g., IPTG) and continue the cultivation for several hours.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Resuspend the cells in the biotransformation buffer containing glucose.

  • Add the prochiral ketone substrate to the cell suspension.

  • Incubate the reaction mixture in a shaking incubator at an appropriate temperature.

  • Monitor the conversion of the substrate and the formation of the chiral lactone product by GC or HPLC.

  • After completion of the reaction, extract the product from the reaction mixture.

  • Purify the chiral lactone by column chromatography.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC.

Visualizations

Biocatalytic Synthesis Workflows

The following diagrams illustrate the general workflows for the biocatalytic synthesis of chiral tetrahydrofurans using different enzymatic strategies.

Lipase_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Analysis racemate Racemic Hydroxy-THF reaction Enzymatic Acylation racemate->reaction enzyme Immobilized Lipase enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent solvent->reaction filtration Filtration (Remove Enzyme) reaction->filtration separation Chromatographic Separation filtration->separation product1 Enantioenriched Acyloxy-THF separation->product1 product2 Unreacted Enantioenriched Hydroxy-THF separation->product2 analysis e.e. Determination (Chiral HPLC/GC) product1->analysis product2->analysis

Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic hydroxylated tetrahydrofuran precursor.

HHDH_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification rac_halohydrin Racemic δ-Haloalcohol cyclization Enzymatic Intramolecular Cyclization rac_halohydrin->cyclization hhdh_cells Recombinant Cells (HHDH) hhdh_cells->cyclization buffer Buffer buffer->cyclization extraction Product Extraction cyclization->extraction purification Chromatography extraction->purification chiral_thf Chiral Tetrahydrofuran purification->chiral_thf unreacted_halohydrin Unreacted Chiral δ-Haloalcohol purification->unreacted_halohydrin analysis e.e. Analysis chiral_thf->analysis unreacted_halohydrin->analysis Multi_Enzyme_Cascade substrate Unsaturated Hydroxy Thioester adh ADH substrate->adh Reduction intermediate Chiral Hydroxy Unsaturated Thioester adh->intermediate cyc Cyclase (CYC) product Chiral Tetrahydrofuran Thioester cyc->product intermediate->cyc Intramolecular oxa-Michael Addition

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(Tetrahydrofuran-2-YL)methanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of (S)-(Tetrahydrofuran-2-YL)methanol via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound, and why is vacuum distillation recommended?

A1: this compound has a high boiling point at atmospheric pressure, approximately 178 °C.[1] Distillation at such a high temperature can lead to thermal decomposition and potential racemization of the chiral center.[2] Vacuum distillation is therefore highly recommended as it lowers the boiling point to a more manageable and safer temperature, preserving the integrity of the compound.

Q2: What are the common impurities I might encounter in my crude this compound?

A2: Common impurities can include residual starting materials from the synthesis, such as furfural or furfuryl alcohol, and by-products like 1,5-pentanediol.[3][4] Water is also a common impurity, as the compound is hygroscopic.[5] Additionally, peroxides can form if the material has been exposed to air.[5]

Q3: Can the distillation process affect the stereochemical purity of my this compound?

A3: Yes, under certain conditions, there is a risk of racemization. Distillation at elevated temperatures or the presence of acidic or basic impurities can potentially compromise the enantiomeric purity.[2] It is crucial to use clean glassware and ensure the crude material is free from strong acids or bases before proceeding with distillation. Monitoring the optical rotation of the distilled fractions is a good practice to ensure the stereochemical integrity is maintained.

Q4: How can I monitor the purity of the collected fractions during distillation?

A4: The purity of the collected fractions can be monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to assess both chemical and enantiomeric purity.[6] Refractive index measurements of the fractions can also provide a quick indication of purity during the distillation process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the distillation of this compound.

Issue 1: Product is not distilling or the distillation rate is very slow.
  • Possible Cause 1: Vacuum level is insufficient.

    • Solution: Check the entire apparatus for leaks. Ensure all joints are properly sealed with a suitable vacuum grease. Verify the vacuum pump is functioning correctly and is appropriate for the desired pressure.

  • Possible Cause 2: Heating is inadequate.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask. For very high-boiling compounds, insulating the distillation column with glass wool or aluminum foil can help maintain the vapor temperature.

  • Possible Cause 3: Incorrect thermometer placement.

    • Solution: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Issue 2: The distilled product has a lower purity than expected.
  • Possible Cause 1: Inefficient fractional distillation.

    • Solution: Use a fractionating column with a higher number of theoretical plates for better separation of components with close boiling points. Ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established within the column.

  • Possible Cause 2: Bumping or foaming carried impurities over.

    • Solution: Ensure smooth boiling by using a magnetic stirrer. If foaming occurs, reduce the heating rate or temporarily break the vacuum to allow the foam to subside. Anti-foaming agents may be used, but their compatibility and potential for contamination should be considered.

Issue 3: The compound appears to be degrading or changing color.
  • Possible Cause 1: Distillation temperature is too high.

    • Solution: Increase the vacuum (lower the pressure) to further decrease the boiling point. Ensure the heating mantle temperature is not excessively high.

  • Possible Cause 2: Presence of oxygen or peroxides.

    • Solution: It is good practice to degas the crude material before distillation. If peroxides are suspected, they should be quenched using an appropriate procedure before heating.

Data Presentation

Table 1: Physical and Chemical Properties of Tetrahydrofurfuryl Alcohol

PropertyValueReference
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point (at 760 mmHg) 178 °C[1]
Density 1.0511 g/cm³[1]

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Note: These are estimated values based on the atmospheric boiling point and may vary. Experimental determination is recommended.

Pressure (mmHg)Estimated Boiling Point (°C)
100~120
50~105
20~88
10~75
5~63
1~40

Experimental Protocols

Protocol: Fractional Vacuum Distillation of this compound

1. Apparatus Setup:

  • Assemble a fractional vacuum distillation apparatus using dry glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask (a cow-type adapter is recommended for collecting multiple fractions), and a vacuum trap.
  • Ensure all ground glass joints are lightly greased and properly sealed.
  • Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

2. Sample Preparation:

  • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
  • Add a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.

3. Distillation Procedure:

  • Begin stirring the crude material.
  • Slowly and carefully apply the vacuum to the system.
  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second).
  • Collect a forerun fraction, which will contain any low-boiling impurities.
  • Collect the main fraction of this compound at its expected boiling point for the given pressure.
  • Collect subsequent fractions separately.
  • After the main fraction has been collected, a rise in temperature may indicate the presence of higher-boiling impurities.

4. Shutdown:

  • Remove the heating mantle and allow the system to cool to room temperature.
  • Slowly and carefully release the vacuum.
  • Turn off the vacuum pump.
  • Analyze the collected fractions for purity and enantiomeric excess.

Visualizations

Distillation_Setup Diagram 1: Fractional Vacuum Distillation Setup cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System Heating_Mantle Heating Mantle Flask Distillation Flask with Crude Product & Stir Bar Heating_Mantle->Flask Column Fractionating Column Flask->Column Head Distillation Head with Thermometer Column->Head Condenser Condenser Head->Condenser Cow_Adapter Cow-type Receiving Adapter Condenser->Cow_Adapter Fraction_1 Fraction 1 Cow_Adapter->Fraction_1 Fraction_2 Fraction 2 Cow_Adapter->Fraction_2 Fraction_3 Fraction 3 Cow_Adapter->Fraction_3 Trap Cold Trap Cow_Adapter->Trap Pump Vacuum Pump Trap->Pump Manometer Manometer Trap->Manometer

Caption: Diagram 1: Fractional Vacuum Distillation Setup.

Troubleshooting_Workflow Diagram 2: Troubleshooting Low Purity in Distillation start Low Purity in Distilled Product check_bp Is the boiling point constant and sharp? start->check_bp check_rate Was the distillation rate slow and steady? check_bp->check_rate Yes solution_bp Possible co-distillation of impurities with similar BPs. -> Use a more efficient column. check_bp->solution_bp No check_column Is the fractionating column adequate (sufficient plates)? check_rate->check_column Yes solution_rate Re-distill at a slower rate (e.g., 1-2 drops/sec). check_rate->solution_rate No check_bumping Was there evidence of bumping or foaming? check_column->check_bumping Yes solution_column Use a longer or more efficient packed column. check_column->solution_column No check_racemization Has enantiomeric purity decreased? check_bumping->check_racemization No solution_bumping Ensure vigorous stirring. Reduce heating rate. check_bumping->solution_bumping Yes solution_racemization Lower the distillation temperature by increasing vacuum. Ensure no acid/base traces. check_racemization->solution_racemization Yes end Purity Improved check_racemization->end No solution_bp->end solution_rate->end solution_column->end solution_bumping->end solution_racemization->end

Caption: Diagram 2: Troubleshooting Low Purity in Distillation.

References

Technical Support Center: Synthesis of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(Tetrahydrofuran-2-YL)methanol. It provides troubleshooting advice and answers to frequently asked questions regarding common impurities and challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved by the reduction of a chiral lactone precursor such as (S)-γ-hydroxymethyl-γ-butyrolactone, can lead to several common impurities. These can be broadly categorized as:

  • Unreacted Starting Material: Incomplete reduction can result in the presence of the starting lactone in the final product.

  • Over-reduction Products: Strong reducing agents may lead to the formation of diols, such as 1,4-pentanediol, through the complete reduction of the lactone ring.

  • By-products from Side Reactions: Depending on the reducing agent and reaction conditions, other side products may form. For instance, the use of certain borane reagents can sometimes lead to the formation of triols.[1]

  • Solvent and Reagent Residues: Residual solvents used in the reaction and purification steps, as well as by-products from the quenching of the reducing agent, can also be present.

  • Enantiomeric Impurity: The presence of the (R)-enantiomer is a critical impurity that can arise from a non-enantiopure starting material or racemization during synthesis, although the reduction of chiral lactones with hydride reagents is generally not prone to racemization at the stereocenter.

Q2: My reaction is incomplete, and I have a significant amount of unreacted starting lactone. What are the possible causes and solutions?

A2: Incomplete conversion is a common issue and can be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. Ensure that an adequate molar excess is used. For powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), a slight excess is typically sufficient. For milder reagents, a larger excess may be necessary.

  • Inactive Reducing Agent: Hydride reducing agents are sensitive to moisture and can degrade upon improper storage or handling. Using a fresh, properly stored batch of the reducing agent is recommended.

  • Low Reaction Temperature: While many reductions are performed at low temperatures to control reactivity, the reaction may require warming to room temperature or even gentle heating to proceed to completion.

  • Short Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure it has run to completion before quenching.

Q3: I am observing a significant amount of a diol by-product in my product mixture. How can I minimize its formation?

A3: The formation of a diol, such as 1,4-pentanediol, is a classic example of over-reduction when using strong reducing agents like LiAlH₄.[2][3] To minimize this:

  • Choice of Reducing Agent: Consider using a milder reducing agent. While Sodium Borohydride (NaBH₄) is generally unreactive towards lactones, its reactivity can be enhanced under specific conditions, potentially offering a more controlled reduction. Borane complexes (e.g., BH₃•THF) can also be used, but careful control of stoichiometry and temperature is necessary to avoid over-reduction.

  • Control of Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C to 0 °C) can help to control the reactivity of the reducing agent and improve selectivity for the desired product.

  • Inverse Addition: Adding the reducing agent solution slowly to the lactone solution (inverse addition) can help to maintain a low concentration of the reducing agent in the reaction mixture, which can disfavor over-reduction.

  • Careful Stoichiometry: Use the minimum amount of reducing agent required for the complete conversion of the starting material.

Q4: How can I assess and ensure the enantiomeric purity of my this compound?

A4: Ensuring the enantiomeric purity is critical for applications in drug development.[4]

  • Chiral Starting Material: The most crucial factor is the enantiomeric purity of the starting lactone. Use a starting material with the highest possible enantiomeric excess (ee).

  • Analytical Techniques: The enantiomeric purity of the final product can be determined using chiral analytical techniques:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.

    • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC columns can effectively separate enantiomers.

    • NMR Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can allow for the differentiation and quantification of enantiomers by ¹H NMR.

  • Racemization: The reduction of the lactone carbonyl to a primary alcohol is generally not expected to cause racemization at the adjacent stereocenter. However, it is always good practice to verify the enantiomeric purity of the final product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure sufficient equivalents of the reducing agent. - Use fresh, high-quality reagents.
Product loss during workup.- Optimize extraction procedures (solvent, number of extractions). - Minimize transfers between glassware.
Product degradation.- Ensure the quenching and workup procedures are not too harsh (e.g., avoid extreme pH).
Presence of Multiple Unidentified Spots on TLC Side reactions.- Re-evaluate the choice of reducing agent and solvent. - Optimize reaction temperature and addition rate of reagents.
Impure starting material.- Verify the purity of the starting lactone before the reaction.
Difficulty in Product Purification Impurities with similar polarity to the product.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider fractional distillation under reduced pressure if boiling points differ sufficiently.

Quantitative Data Summary

While specific quantitative data for impurity profiles can vary significantly based on the exact experimental conditions, the following table provides a general overview of expected impurity levels with different reducing agents.

Reducing Agent Unreacted Lactone (%) Over-reduced Diol (%) Other By-products (%) Notes
LiAlH₄ < 5 (with sufficient excess)5 - 20+< 5Over-reduction is the main concern. Careful control of temperature and stoichiometry is critical.
BH₃•THF 5 - 15< 55 - 15 (e.g., triols)Can be a good alternative to LiAlH₄, but may lead to other by-products.
NaBH₄ > 50 (under standard conditions)< 2< 2Generally not reactive enough for lactone reduction without additives or forcing conditions.

Note: These values are estimates and can be highly dependent on reaction scale, temperature, reaction time, and workup procedures.

Experimental Protocols

Synthesis of this compound via LiAlH₄ Reduction

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • (S)-γ-Hydroxymethyl-γ-butyrolactone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Lactone: A solution of (S)-γ-hydroxymethyl-γ-butyrolactone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress should be monitored by TLC or GC.

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This is known as the Fieser workup. Alternatively, a saturated aqueous solution of Na₂SO₄ can be added dropwise until the grey precipitate turns white and is easily filterable.

  • Workup: The resulting suspension is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure this compound.

Visualizations

Impurity_Formation_Pathways cluster_main Synthesis of this compound cluster_impurities Common Impurities SM (S)-gamma-Hydroxymethyl- gamma-butyrolactone Product This compound SM->Product Reduction (e.g., LiAlH4, BH3) Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Byproduct Triol By-products (with Boranes) SM->Byproduct Side Reaction (e.g., BH3) OverReduced 1,4-Pentanediol (Over-reduction) Product->OverReduced Excess Reducing Agent (e.g., LiAlH4)

Caption: Formation pathways of common impurities during the synthesis.

Troubleshooting_Workflow Start Problem Encountered During Synthesis LowYield Low Yield? Start->LowYield Impurity Impurity Detected? LowYield->Impurity No CheckReaction Check Reaction Conditions: - Stoichiometry - Reagent Quality - Temperature & Time LowYield->CheckReaction Yes IdentifyImpurity Identify Impurity: - GC-MS, NMR, HPLC Impurity->IdentifyImpurity Yes Solution Improved Synthesis Impurity->Solution No OptimizeWorkup Optimize Workup: - Extraction - Purification CheckReaction->OptimizeWorkup OptimizeWorkup->Solution AdjustConditions Adjust Reaction Conditions: - Milder Reagent - Lower Temperature - Inverse Addition IdentifyImpurity->AdjustConditions AdjustConditions->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of (S)-(Tetrahydrofuran-2-YL)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(Tetrahydrofuran-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues. This compound is a critical chiral building block in the synthesis of complex pharmaceuticals and fine chemicals.[1] Achieving high yield and enantiopurity is paramount, and this resource aims to address the challenges encountered in its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing enantiopure this compound?

A1: The most common and effective strategies for synthesizing this compound with high enantiomeric purity include:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of furan-based precursors like furfural or 2-furoic acid derivatives using a chiral catalyst.[2] Rhodium and Ruthenium complexes with chiral ligands (e.g., BINAP, PhTRAP) are frequently employed.[2]

  • Asymmetric Transfer Hydrogenation (ATH): ATH offers an operationally simpler alternative to high-pressure hydrogenation, using hydrogen donors like isopropanol or formic acid in the presence of a chiral catalyst.[3][4]

  • Reduction of a Chiral Precursor: A straightforward approach involves the stereoselective reduction of a pre-existing chiral molecule, such as (S)-2-tetrahydrofuranone (a chiral lactone), using various reducing agents while ensuring the stereocenter is retained.[1]

  • Kinetic Resolution: This involves the resolution of a racemic mixture of (±)-tetrahydrofurfuryl alcohol, though it is often less efficient, with a theoretical maximum yield of 50%.

Q2: Why is controlling the stereochemistry so critical in the synthesis of this molecule?

A2: this compound is a chiral building block, meaning its three-dimensional structure is non-superimposable on its mirror image (the (R)-enantiomer). In the pharmaceutical industry, the chirality of a molecule can drastically affect its biological activity, efficacy, and safety profile.[5] One enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful. Therefore, synthesizing the specific (S)-enantiomer with high purity is essential for its use in drug development.[5]

Q3: What analytical methods are recommended for monitoring reaction progress and determining enantiomeric excess (ee)?

A3: To effectively monitor the reaction and quantify its success, the following techniques are recommended:

  • Reaction Progress Monitoring: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to track the consumption of starting materials and the formation of the product.[6]

  • Enantiomeric Excess (ee) Determination: Chiral HPLC or Chiral GC are the standard methods for separating and quantifying the two enantiomers to determine the enantiomeric excess of the final product.

Troubleshooting Guide

Issue 1: Low or No Conversion

Q: My reaction shows very low or no conversion of the starting material. What are the possible causes and how can I fix this?

A: Low conversion can stem from several factors related to the catalyst, reagents, or general reaction conditions. A systematic approach to troubleshooting is recommended.[3]

  • Catalyst Inactivity: The catalyst may be deactivated by exposure to oxygen or moisture.[7] Ensure all steps, including catalyst preparation and reaction setup, are performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). Use of a Schlenk line or glovebox is highly recommended.

  • Reagent and Solvent Quality: Impurities in the substrate or solvents can poison the catalyst. Use freshly distilled or high-purity, anhydrous solvents. Ensure the starting material is pure.

  • Insufficient Hydrogen Pressure (for Hydrogenation): In pressure-dependent hydrogenations, ensure the system is leak-free and the pressure is maintained at the desired level. Some catalysts show significantly different performance at low vs. high pressures.[8]

  • Improper Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow. Conversely, a temperature that is too high can lead to catalyst decomposition or side reactions.

  • Presence of Base/Additive: Many asymmetric hydrogenation and transfer hydrogenation reactions require a base or other additive to activate the catalyst or facilitate the reaction.[2][4] Verify that the correct additive is present in the appropriate stoichiometric amount.

Issue 2: High Conversion but Low Enantioselectivity

Q: The product is forming with good yield, but the enantiomeric excess (ee) is poor. How can I improve stereocontrol?

A: Achieving high enantioselectivity is a common challenge that often requires screening multiple reaction parameters.[9]

  • Chiral Ligand: The choice of ligand is the most critical factor. Screen a library of chiral ligands to find the optimal one for your specific substrate. Small changes to the ligand structure can have a profound impact on enantioselectivity.[8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Test a range of solvents (e.g., methanol, isopropanol, THF, dichloromethane).

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Hydrogen Pressure: The effect of pressure on ee can vary. While many catalysts show little sensitivity, for some, optimizing the pressure can lead to improvements.[8]

  • Additives: The presence of additives, such as halides (from I2 addition) or bases, can significantly influence the stereochemical outcome in certain catalytic systems.[9]

Issue 3: Significant By-product Formation

Q: My analysis shows the presence of significant by-products alongside the desired product. What are these impurities and how can they be minimized?

A: By-product formation is typically due to over-reduction, side reactions of the starting material, or decomposition.

  • Over-reduction: In the hydrogenation of furan derivatives, the furan ring itself can be reduced. This can sometimes be controlled by carefully managing reaction time, hydrogen pressure, and temperature to stop the reaction once the primary functional group is reduced.

  • Ring Opening: Under certain conditions (e.g., strongly acidic or basic, high temperatures), the tetrahydrofuran ring can undergo cleavage, leading to diol by-products.[10] Using milder conditions can prevent this.

  • Cannizzaro Reaction (for Furfural): When using furfural as a starting material under basic conditions, the disproportionation (Cannizzaro) reaction can compete with the desired reduction, producing furoic acid and furfuryl alcohol.[11] This can be mitigated by choosing a catalyst and conditions that favor hydrogenation over this pathway.

Data Presentation

Table 1: Comparison of Optimized Parameters for Different Synthetic Routes

Synthetic RouteStarting MaterialTypical Catalyst SystemTemperature (°C)Pressure / H-DonorTypical Yield (%)Typical ee (%)
Asymmetric Hydrogenation 2-Substituted Furan[RuCl(p-cymene)(PhTRAP)]Cl80 °C5.0 MPa H₂>90%>95%[2]
Asymmetric Hydrogenation N-Boc-2-methylindole[Rh(nbd)₂]SbF₆ / PhTRAP80 °C5.0 MPa H₂96%98%[2]
Asymmetric Transfer Hydrogenation Ketone PrecursorRu-(R,R)-Ms-DENEB25-40 °CIsopropanol/BaseHigh>90%[3]
Reduction of Lactone (S)-2-TetrahydrofuranoneBH₃·Me₂SRoom Temp.N/A~50-70%>99% (retains chirality)[10]

Table 2: Troubleshooting Guide for Asymmetric Hydrogenation Optimization

ParameterPotential ProblemRecommended Action
Catalyst Low activity or selectivity.Screen different metal precursors (Rh, Ru, Ir) and a library of chiral ligands.[9]
Solvent Poor catalyst performance.Test a range of solvents with varying polarity (e.g., MeOH, THF, DCM, Toluene).
Temperature Low ee or catalyst decomposition.Optimize temperature. Lower temperatures often improve ee.
H₂ Pressure Low conversion or poor ee.Evaluate a range of pressures (e.g., 1-50 atm).[8]
Additives Low conversion or ee.For certain systems, screen bases (e.g., Cs₂CO₃, Et₃N) or other additives (e.g., I₂).[2][4]
Substrate Conc. Slow reaction or side reactions.Optimize substrate-to-catalyst ratio (S/C). High S/C is desirable but may require more active catalysts.

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a 2-Furoic Acid Derivative

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the chiral ligand (e.g., (S,S)-(R,R)-PhTRAP, 1.0 mol %) and the metal precursor (e.g., [Rh(nbd)₂]SbF₆, 1.0 mol %) to an appropriate vial.[2] Add anhydrous, degassed solvent (e.g., isopropanol) and stir until a homogeneous solution is formed.

  • Reaction Setup: To a high-pressure reactor, add the 2-furoic acid derivative (substrate) and any required additive (e.g., Cs₂CO₃, 10 mol %).[2]

  • Execution: Transfer the prepared catalyst solution to the reactor via cannula. Seal the reactor, purge several times with H₂, and then pressurize to the desired pressure (e.g., 5.0 MPa).[2]

  • Reaction: Heat the reactor to the target temperature (e.g., 80 °C) and stir for the required time (e.g., 24 hours), monitoring progress by taking aliquots for analysis (GC/HPLC).[2]

  • Work-up and Purification: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. Purify the crude product using flash column chromatography to isolate this compound.

  • Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess by chiral HPLC or GC.

Visual Guides

Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting process.

G cluster_prep Preparation (Inert Atmosphere) cat_prep Prepare Chiral Catalyst Solution react Hydrogenation (Pressure & Temp) cat_prep->react sub_prep Prepare Substrate & Additives in Reactor sub_prep->react workup Reaction Work-up & Solvent Removal react->workup purify Purification (Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze G start Low Yield or ee Observed q1 Is Conversion Low? start->q1 q2 Is ee Low? q1->q2 No a1 Troubleshoot Reaction: - Check Catalyst Activity - Verify Inert Atmosphere - Check Reagents/Solvents q1->a1 Yes a2 Optimize Selectivity: - Screen Ligands/Solvents - Lower Temperature - Adjust Pressure q2->a2 Yes a3 Problem Solved: Analyze By-products & Optimize Purity q2->a3 No G product This compound sm1 Furfural sm1->product Asymmetric Hydrogenation sm2 2-Furoic Acid Derivative sm2->product Asymmetric Hydrogenation sm3 (S)-2-Tetrahydrofuranone (Chiral Lactone) sm3->product Stereoselective Reduction

References

Technical Support Center: Synthesis of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(Tetrahydrofuran-2-YL)methanol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, particularly when using common methods such as the reduction of (S)-γ-butyrolactone derivatives or (S)-2-tetrahydrofurancarboxylic acid derivatives with reducing agents like lithium aluminum hydride (LiAlH₄).

FAQ 1: Low Yield of this compound

Question: I am getting a low yield of my desired product, this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reaction, product degradation, or the formation of side products. Here’s a troubleshooting guide to help you identify and resolve the issue:

Troubleshooting Low Yield:

Potential Cause Identification Suggested Solution
Incomplete Reaction TLC or GC-MS analysis shows a significant amount of starting material remaining.- Increase Reaction Time: Monitor the reaction progress closely and allow it to proceed until the starting material is consumed. - Increase Reducing Agent Equivalents: The hydride reagent may have been partially quenched by moisture or other reactive functional groups. A modest increase in the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq. of LiAlH₄) can drive the reaction to completion. - Elevate Reaction Temperature: While initial addition of the reducing agent is often done at low temperatures (e.g., 0 °C) to control reactivity, allowing the reaction to slowly warm to room temperature or gently refluxing (if the solvent is THF) can improve conversion.
Degradation of Product The reaction mixture turns dark, or a significant amount of baseline material is observed on TLC.- Control Reaction Temperature: Avoid excessive heating, as this can lead to decomposition of the product or starting material. - Acid-Free Workup: The tetrahydrofuran ring can be sensitive to strongly acidic conditions, which may lead to ring-opening or polymerization. Use a neutral or mildly basic workup procedure. A common method is the Fieser workup, which involves the sequential addition of water and a base solution.
Formation of Side Products Multiple spots are observed on TLC, or GC-MS analysis indicates the presence of impurities with different mass-to-charge ratios.Please refer to the specific FAQs below that address the formation of common side products such as over-reduction products, ring-opened products, and ethers/acetals.
Mechanical Losses The final isolated yield is low despite a clean reaction profile.- Efficient Extraction: Ensure the use of an appropriate extraction solvent and perform multiple extractions to maximize the recovery of the product from the aqueous layer. - Careful Purification: Minimize transfers between flasks during workup and purification. If using column chromatography, ensure proper packing and elution to avoid product loss on the column.

Logical Workflow for Troubleshooting Low Yield:

G start Low Yield of Product check_completion Analyze Reaction Mixture (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Significant Side Products? incomplete->side_products No solution_incomplete Increase Reaction Time/ Reagent Equivalents/ Temperature incomplete->solution_incomplete Yes degradation Evidence of Degradation? side_products->degradation No solution_side_products Refer to Specific Side Reaction FAQs side_products->solution_side_products Yes mechanical_loss Clean Reaction but Low Isolated Yield? degradation->mechanical_loss No solution_degradation Control Temperature/ Use Neutral Workup degradation->solution_degradation Yes solution_mechanical Optimize Extraction and Purification mechanical_loss->solution_mechanical

Caption: Decision tree for troubleshooting low product yield.

FAQ 2: Formation of a Diol Side Product (Over-reduction)

Question: My final product is contaminated with a more polar impurity, which I suspect is a diol. How is this formed and how can I prevent it?

Answer:

The formation of a diol, such as 1,5-pentanediol, can occur through the over-reduction and ring-opening of the tetrahydrofuran ring. This is more likely to happen under harsh reaction conditions.

Summary of Over-reduction Side Reaction:

Side Product Common Cause Prevention Strategy Typical Yield
1,5-PentanediolHarsh reaction conditions (high temperature, prolonged reaction time), use of certain catalysts (e.g., some transition metals).[1]- Use milder reducing agents if possible. - Maintain a controlled temperature and avoid prolonged heating after the reaction is complete. - Choose reaction conditions known to be selective for the reduction of the carbonyl group without affecting the ether linkage.Can be significant (>10%) under non-optimized conditions.

Reaction Pathway for Over-reduction:

G start (S)-gamma-Butyrolactone Derivative product This compound start->product Reduction (e.g., LiAlH4) side_product 1,5-Pentanediol (Over-reduction) product->side_product Harsh Conditions (Ring Opening)

Caption: Pathway for the formation of 1,5-pentanediol.

FAQ 3: Presence of a Non-polar Impurity (Ether/Acetal Formation)

Question: I am observing a less polar byproduct in my reaction mixture. What could this be and how can I avoid its formation?

Answer:

A common non-polar byproduct is an ether or acetal, which can form through an intermolecular reaction, especially if there are unprotected hydroxyl groups and the reaction conditions promote their reaction. In the context of reducing a lactone alcohol intermediate, intermolecular acetalization has been reported.

Summary of Ether/Acetal Side Reaction:

Side Product Common Cause Prevention Strategy Typical Yield
Intermolecular Ether/AcetalLewis acid catalysis (e.g., from BF₃·Et₂O used with some reducing agents), high concentrations of the alcohol product.- Avoid the use of strong Lewis acids if possible. - Perform the reaction at a lower concentration to disfavor intermolecular reactions. - If the starting material has other hydroxyl groups, consider protecting them before the reduction step.7-10% reported in some related syntheses.

Experimental Workflow to Minimize Side Reactions:

G start Start with (S)-gamma-Butyrolactone Derivative reduction Reduction with LiAlH4 in Anhydrous THF start->reduction control_temp Maintain Low Temperature (e.g., 0 °C initially) reduction->control_temp monitor Monitor Reaction by TLC control_temp->monitor workup Careful Workup (e.g., Fieser Method) monitor->workup purification Purification (Distillation or Chromatography) workup->purification product Pure this compound purification->product

Caption: Recommended workflow to minimize side reactions.

Experimental Protocols

Key Experiment: Reduction of (S)-Ethyl 2-Tetrahydrofurancarboxylate with LiAlH₄

This protocol describes a general procedure for the synthesis of this compound. Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • (S)-Ethyl 2-tetrahydrofurancarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled and flame-dried. The apparatus is allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: A suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents relative to the ester) in anhydrous THF is prepared in the reaction flask.

  • Addition of Ester: A solution of (S)-ethyl 2-tetrahydrofurancarboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup (Fieser Method): The reaction mixture is cooled to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This should produce a granular precipitate that is easy to filter.

  • Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For more complex issues, it is recommended to consult the primary literature for specific reaction conditions and optimization studies.

References

Technical Support Center: Optimizing Asymmetric Reactions with (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and enantioselectivity in reactions utilizing (S)-(Tetrahydrofuran-2-YL)methanol as a chiral auxiliary. Due to the emerging nature of this specific application, this guide combines established principles from well-known chiral auxiliaries with troubleshooting strategies tailored to the unique structure of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low when using a derivative of this compound as a chiral auxiliary?

A1: Low reaction yields can stem from several factors. Common causes include incomplete reaction, degradation of starting materials or products, and difficult purification. Specifically for this auxiliary, consider the steric hindrance that may be introduced by the tetrahydrofuran ring. Also, ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions, as moisture can quench intermediates.

Q2: I'm observing poor diastereoselectivity in my reaction. How can I improve it?

A2: Poor diastereoselectivity is often related to the reaction conditions. Key parameters to investigate include the choice of Lewis acid, the reaction temperature, and the solvent. A lower reaction temperature often enhances selectivity. Screening different Lewis acids can help identify one that forms a more rigid chelated intermediate, leading to better facial discrimination. The choice of base and the method of enolate formation are also critical in reactions like alkylations and aldol additions.

Q3: How do I remove the this compound auxiliary after the reaction?

A3: The auxiliary is typically attached via an ester or ether linkage. For ester linkages, standard saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification, can cleave the auxiliary. Reductive cleavage using reagents like lithium aluminium hydride (LiAlH4) or lithium borohydride (LiBH4) can directly provide the corresponding alcohol product. The choice of cleavage method will depend on the stability of your desired product to the reaction conditions.

Q4: Are there alternative strategies if I cannot achieve the desired selectivity with this auxiliary?

A4: Yes, if optimizing the reaction conditions does not yield the desired outcome, consider alternative chiral auxiliaries. Well-established options include Evans oxazolidinones or sulfur-based auxiliaries, which have been extensively studied and may offer different stereochemical control. Additionally, exploring catalytic asymmetric methods could be a viable alternative to an auxiliary-based approach.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered in asymmetric synthesis using a chiral auxiliary derived from this compound.

Low Yield
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be mindful of potential impacts on selectivity.
Steric hindrance from the auxiliary.Consider using a less bulky base or a more reactive electrophile.
Degradation of reagents or intermediates.Ensure all reagents are freshly purified and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Low isolated yield after work-up and purification Product loss during extraction.Perform multiple extractions with an appropriate solvent. Consider a back-extraction if your product has acidic or basic properties.
Difficulty in chromatographic separation.Screen different solvent systems for column chromatography. If the product is an oil, try converting it to a crystalline derivative for easier purification.
Low Enantioselectivity/Diastereoselectivity
Symptom Possible Cause Suggested Solution
Formation of multiple diastereomers Non-optimal reaction temperature.Lower the reaction temperature. Reactions are often run at -78 °C to maximize selectivity.
Incorrect choice of Lewis acid or base.Screen a variety of Lewis acids (e.g., TiCl4, Sn(OTf)2, Bu2BOTf) and bases (e.g., LDA, NaHMDS, DBU) to find the combination that provides the best stereochemical control.
Flexible transition state.The solvent can have a significant impact on the rigidity of the transition state. Experiment with different solvents (e.g., THF, dichloromethane, toluene).
Racemization of the product or starting material Presence of acidic or basic impurities.Ensure all reagents and solvents are pure and the glassware is properly dried.
Unstable product under reaction or work-up conditions.Analyze the stability of your product under the reaction conditions and consider a milder work-up procedure if necessary.

Experimental Protocols (Templates)

The following are generalized protocols for the use of this compound as a chiral auxiliary. These should be considered as starting points and will likely require optimization for your specific substrate and reaction.

Protocol 1: Attachment of a Carboxylic Acid to the Auxiliary
  • To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add your carboxylic acid (1.1 eq.), a coupling agent such as DCC or EDC (1.2 eq.), and a catalytic amount of DMAP.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the resulting ester by column chromatography.

Protocol 2: Diastereoselective Alkylation of the Auxiliary-Substrate Conjugate
  • Dissolve the ester from Protocol 1 (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) and stir for 1 hour to form the enolate.

  • Add the alkylating agent (e.g., an alkyl halide) (1.2 eq.) and continue to stir at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography to isolate the alkylated product. Determine the diastereomeric ratio by NMR or HPLC analysis.

Protocol 3: Cleavage of the Auxiliary
  • Dissolve the purified product from Protocol 2 (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the desired chiral carboxylic acid with an organic solvent. The water-soluble this compound can often be recovered from the aqueous layer.

Visualizing Workflows and Logic

The following diagrams illustrate the general workflow for using a chiral auxiliary and a troubleshooting decision-making process.

experimental_workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification cluster_cleavage Cleavage & Recovery start Start: this compound + Substrate attach Attach Auxiliary (e.g., Esterification) start->attach react Diastereoselective Reaction (e.g., Alkylation) attach->react purify Purify Product react->purify analyze Analyze d.r./e.e. purify->analyze cleave Cleave Auxiliary analyze->cleave isolate Isolate Chiral Product & Recover Auxiliary cleave->isolate

General workflow for using a chiral auxiliary.

troubleshooting_yield cluster_reaction Reaction Optimization cluster_purification Purification Optimization start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion check_workup Review Work-up & Purification Procedure start->check_workup incomplete Incomplete Conversion check_conversion->incomplete loss Product Loss check_workup->loss optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Increase Temperature incomplete->optimize_temp check_reagents Check Reagent Purity/ Activity incomplete->check_reagents optimize_extraction Optimize Extraction loss->optimize_extraction optimize_chromatography Optimize Chromatography loss->optimize_chromatography

Technical Support Center: Asymmetric Synthesis Using Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral alcohols. Our goal is to help you diagnose and resolve common experimental issues to achieve high yield and enantioselectivity.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction is producing the desired chiral alcohol, but the enantiomeric excess (ee) is consistently low. What are the most common causes and how can I improve it?

Answer: Low enantiomeric excess is a common hurdle in asymmetric synthesis and can be influenced by several factors. A systematic investigation of the following parameters is the most effective approach to pinpoint the issue:

  • Catalyst Performance: The choice, purity, and handling of the chiral catalyst or auxiliary are critical. Catalyst deactivation, incorrect loading, or using a catalyst that is not well-suited for your specific substrate can all lead to poor enantioselectivity.

  • Reaction Temperature: Temperature plays a crucial role in the transition state energies of the two enantiomeric pathways. Often, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting the enantiomeric excess.

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst or participate in non-selective side reactions.

  • Reaction Time and Conversion: In some cases, allowing a reaction to proceed to very high conversion can lead to a decrease in ee due to background reactions or product racemization.

Troubleshooting Workflow for Low Enantiomeric Excess

Low ee Troubleshooting start Low Enantiomeric Excess (ee) Observed catalyst 1. Catalyst Issues? start->catalyst temperature 2. Temperature Suboptimal? catalyst->temperature No catalyst_yes Check Purity & Integrity Optimize Loading Screen Different Catalysts/ Ligands catalyst->catalyst_yes Yes solvent 3. Solvent Inappropriate? temperature->solvent No temperature_yes Screen Lower Temperatures (e.g., 0°C, -20°C, -78°C) Ensure Precise Control temperature->temperature_yes Yes substrate 4. Substrate/Reagent Purity? solvent->substrate No solvent_yes Screen a Range of Solvents (polar aprotic, nonpolar, etc.) Check for Water Content solvent->solvent_yes Yes end High Enantioselectivity Achieved substrate->end No (Consult Literature for Alternative Methods) substrate_yes Purify Substrate & Reagents (Distillation, Recrystallization) Ensure Anhydrous Conditions substrate->substrate_yes Yes catalyst_yes->end temperature_yes->end solvent_yes->end substrate_yes->end

Caption: A logical workflow for troubleshooting low enantioselectivity.

Issue 2: Low Reaction Yield

Question: I am obtaining high enantioselectivity, but the yield of my chiral alcohol is consistently low. What are the potential reasons?

Answer: Low yield in the presence of high enantioselectivity often points to issues with reaction kinetics, catalyst stability, or work-up procedures rather than the stereodetermining step. Consider the following:

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by impurities in the reagents or solvent, or inherent instability under the reaction conditions.

  • Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient catalyst loading, low reaction temperature, or a short reaction time.

  • Product Inhibition: The product itself may be inhibiting the catalyst, slowing down the reaction as it progresses.

  • Side Reactions: Competing reaction pathways may be consuming the starting material.

  • Purification Losses: Significant amounts of the product may be lost during extraction, chromatography, or other purification steps.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my chiral alcohol from the reaction mixture. What are some common challenges and solutions?

Answer: Purification of chiral alcohols can be challenging, especially when trying to separate them from structurally similar byproducts or the chiral auxiliary.

  • Separation of Enantiomers: If your reaction produces a racemic or enantioenriched mixture, separation of the enantiomers will require a chiral stationary phase (CSP) for HPLC or GC.

  • Removal of Chiral Auxiliary: If a chiral auxiliary is used, its removal can sometimes be difficult. Ensure you are following the correct cleavage procedure and that the work-up is optimized to separate the product from the recovered auxiliary.

  • Chromatography Issues: Co-elution with byproducts on standard silica gel chromatography is a common problem. Screening different solvent systems or using a different stationary phase may be necessary. For challenging separations, preparative chiral HPLC may be required.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral catalyst or auxiliary for my reaction?

A1: The selection of a chiral catalyst or auxiliary is crucial for success. Start by reviewing the literature for similar transformations. The optimal choice will depend on the specific substrate, reaction type, and desired stereochemical outcome. If there is no direct precedent, you may need to screen a small library of catalysts or auxiliaries.

Q2: What is the impact of water on my asymmetric reaction?

A2: The presence of water can have a significant and sometimes unpredictable effect on asymmetric reactions. In many cases, anhydrous conditions are essential as water can deactivate the catalyst or participate in undesired side reactions. However, in some systems, a small amount of water can actually enhance enantioselectivity or reaction rate.[2] It is important to carefully control the water content in your reaction and, if necessary, screen reactions with and without the addition of a controlled amount of water.

Q3: My reaction is not reproducible. What are the likely causes?

A3: Poor reproducibility is a common frustration. The key to resolving this is to systematically control all reaction parameters. Ensure that all reagents are from the same batch and of high purity. Use freshly distilled solvents and handle air- and moisture-sensitive reagents under an inert atmosphere. Precisely control the reaction temperature and stirring rate. Validate your analytical method to ensure that the observed variations are not due to analytical error.[3]

Q4: What are the key challenges when scaling up an asymmetric synthesis?

A4: Scaling up an asymmetric reaction from the lab bench to a larger scale presents several challenges.[4] These include:

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage on a larger scale, potentially leading to a decrease in selectivity.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. What works in a small flask may not be effective in a large reactor.

  • Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction outcome.

  • Safety: The safety implications of the reaction must be carefully considered at a larger scale.

A thorough process hazard analysis and optimization of reaction parameters at an intermediate scale are essential for a successful scale-up.

Data Presentation

The following tables provide a summary of quantitative data for the asymmetric reduction of acetophenone, a common benchmark substrate, to 1-phenylethanol. This allows for a comparison of different catalytic systems.

Table 1: Asymmetric Reduction of Acetophenone to 1-Phenylethanol

MethodCatalyst / LigandReductant / ConditionsYield (%)ee (%)Configuration
Transition-Metal Catalysis RuCl₂[(R)-tolbinap][(R,R)-dpen]H₂ (gas), isopropanol, t-BuOKHigh>99(R)
Ir(I) complex with P,N,O-ligandH₂ (gas), baseup to 9898(R)[1]
[Mn-cinchona] complexH₂ (gas), water/ethanol9292(R)[5]
Organocatalysis (S)-CBS Catalyst (oxazaborolidine)BH₃·THF~95>98(R)
Chiral amine from L-ValineBH₃·SMe₂9991(R)
Biocatalysis Candida tropicalis PBR-2 (whole cells)Glucose, in buffer43>99(S)

Table 2: Effect of Temperature on Enantiomeric Excess in the Asymmetric Reduction of Acetophenone

Catalyst SystemSolventTemperature (°C)ee (%)
Chiral oxazaborolidineTHF6570
Chiral oxazaborolidineTHF25 (RT)10
Chiral oxazaborolidineTHF0Racemic
Ru-TsDPENIsopropanol2897
Ru-TsDPENIsopropanol095
Ru-TsDPENIsopropanol-3588

Data in this table is compiled for illustrative purposes and may not be from a single study.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the asymmetric synthesis of chiral alcohols.

Protocol 1: Asymmetric Reduction of Acetophenone using a Chiral Oxazaborolidine (CBS) Catalyst

This protocol describes the enantioselective reduction of acetophenone to 1-phenylethanol using an in-situ generated CBS catalyst.

Materials:

  • (R)-(-)-2-Amino-1,1-diphenyl-1-propanol

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-(-)-2-amino-1,1-diphenyl-1-propanol (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C and add borane-THF complex (1.0 M, 0.6 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF.

  • Add an additional portion of borane-THF complex (1.0 M, 0.6 eq) dropwise.

  • Stir the reaction at the chosen temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC.[6]

Protocol 2: Kinetic Resolution of a Racemic Secondary Alcohol using a Lipase

This protocol describes the enantioselective acylation of a racemic secondary alcohol catalyzed by a lipase.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing the racemic secondary alcohol (1.0 eq), add the anhydrous organic solvent.

  • Add the lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (0.5-0.6 eq). Using a slight excess of the alcohol ensures that the acylation stops at ~50% conversion.

  • Stir the mixture at the desired temperature (e.g., room temperature or 40 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the lipase and wash it with the reaction solvent. The lipase can often be reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the acetylated product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the recovered alcohol and the alcohol obtained after hydrolysis of the ester.[7]

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general procedure for the analysis of a chiral alcohol by chiral HPLC.

Materials:

  • Sample of the chiral alcohol

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

Procedure:

  • Column Selection: Choose a chiral stationary phase (CSP) that is known to be effective for the separation of similar compounds. Polysaccharide-based CSPs are a good starting point for many alcohols.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of your alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram.

  • Optimization: If the enantiomers are not well-resolved, optimize the separation by adjusting the mobile phase composition (e.g., changing the percentage of the polar modifier), the flow rate, or the column temperature.[8]

  • Quantification: Once a good separation is achieved, integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Mandatory Visualizations

General Troubleshooting Workflow for Asymmetric Synthesis

General Troubleshooting start Unsatisfactory Result (Low ee or Yield) check_analytical 1. Verify Analytical Method (Chiral HPLC/GC) start->check_analytical check_reagents 2. Scrutinize Reagents (Purity, Handling) check_analytical->check_reagents Method Valid invalid_method Re-develop/Validate Analytical Method check_analytical->invalid_method Method Invalid check_conditions 3. Evaluate Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions Reagents Pure impure_reagents Purify/Replace Reagents check_reagents->impure_reagents Impurities Found optimize Systematic Optimization check_conditions->optimize Conditions Questionable success Desired Outcome Achieved optimize->success invalid_method->start impure_reagents->start

Caption: A general workflow for troubleshooting common issues in asymmetric synthesis.

Decision Tree for Optimizing Enantioselectivity

Optimize ee start Low ee temp Lower Temperature? start->temp solvent Screen Solvents? temp->solvent No Improvement success High ee temp->success Improvement catalyst Change Catalyst/ Ligand? solvent->catalyst No Improvement solvent->success Improvement catalyst->success Improvement

Caption: A decision tree for systematically optimizing enantioselectivity.

References

Technical Support Center: Removal of (S)-(Tetrahydrofuran-2-YL)methanol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the effective removal of the chiral auxiliary (S)-(Tetrahydrofuran-2-YL)methanol, also known as (S)-tetrahydrofurfuryl alcohol, from acylated products. Below you will find troubleshooting guides in a question-and-answer format to address common experimental challenges, detailed experimental protocols for various cleavage methods, and a summary of expected outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the removal of the this compound chiral auxiliary.

Q1: My hydrolysis (acidic or basic) of the N-acyl auxiliary is slow or incomplete. What can I do?

A1: Incomplete cleavage is a common challenge. Here are several troubleshooting steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to promote hydrolysis. Monitor the reaction closely by thin-layer chromatography (TLC) to avoid potential side reactions or product degradation.

  • Use a Stronger Acid or Base: If using acidic conditions, consider switching from milder acids like acetic acid to stronger ones like hydrochloric acid or sulfuric acid. For basic hydrolysis, stronger bases like potassium hydroxide or lithium hydroxide can be more effective than sodium hydroxide. Be mindful that harsher conditions can increase the risk of epimerization.

  • Optimize the Solvent System: The choice of solvent can significantly impact reaction rates. For hydrolysis, using a co-solvent like tetrahydrofuran (THF) or dioxane with water can improve the solubility of the substrate and facilitate the reaction.

  • Increase Reagent Concentration: Increasing the concentration of the acid or base can accelerate the reaction. However, this should be done cautiously to avoid unwanted side reactions.

Q2: I am observing epimerization at the stereocenter alpha to the carbonyl group during cleavage. How can I minimize this?

A2: Epimerization is a significant concern, especially under basic conditions. To mitigate this:

  • Use Milder Conditions: Opt for less harsh cleavage methods. For example, enzymatic hydrolysis or milder basic conditions at lower temperatures can reduce the risk of epimerization.

  • Reductive Cleavage: Consider switching to a reductive cleavage method using a hydride reagent like lithium aluminum hydride (LiAlH₄). This approach avoids the use of strong acids or bases and is often less prone to causing epimerization.[1][2][3]

  • Careful Control of Base Stoichiometry: When using basic hydrolysis, carefully control the amount of base used. An excess of a strong base can readily deprotonate the α-proton, leading to racemization.

  • Low-Temperature Reactions: Perform the cleavage at the lowest possible temperature that still allows for a reasonable reaction rate.

Q3: The reductive cleavage of my amide with LiAlH₄ is giving low yields of the desired amine. What are the potential issues?

A3: Low yields in LiAlH₄ reductions of amides can stem from several factors:

  • Reagent Quality: Ensure the LiAlH₄ used is fresh and has not been deactivated by moisture.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. Use dry solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While the initial addition of the substrate to the LiAlH₄ suspension is often done at 0°C for safety, the reaction may require refluxing to go to completion.

  • Workup Procedure: The workup after a LiAlH₄ reduction is critical. A careful, sequential addition of water and then a base solution (e.g., NaOH) is necessary to quench the excess reagent and precipitate the aluminum salts, allowing for easier filtration and product isolation.

Q4: Can I recover the this compound auxiliary after cleavage?

A4: Yes, in many cases, the chiral auxiliary can be recovered. After cleavage, the auxiliary will be present in the reaction mixture. During the workup, it can typically be separated from the desired product by extraction or chromatography, allowing for its reuse.

Experimental Protocols

Below are detailed methodologies for common methods used to remove the this compound chiral auxiliary.

Protocol 1: Acidic Hydrolysis of N-Acyl Adduct

This protocol is suitable for the cleavage of amide bonds to yield the corresponding carboxylic acid.

Materials:

  • N-acyl-(S)-(Tetrahydrofuran-2-YL)methanol adduct

  • 6 M Hydrochloric Acid (HCl)

  • Dioxane or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl adduct in a mixture of dioxane (or THF) and 6 M HCl (e.g., a 1:1 ratio).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by chromatography or recrystallization as needed.

Protocol 2: Basic Hydrolysis of N-Acyl Adduct

This method also yields the carboxylic acid but under basic conditions.

Materials:

  • N-acyl-(S)-(Tetrahydrofuran-2-YL)methanol adduct

  • 3 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl adduct in methanol or THF.

  • Add an aqueous solution of NaOH or LiOH.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

  • Extract the acidic aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to yield the carboxylic acid.

  • The chiral auxiliary can often be recovered from the initial aqueous layer before acidification.

Protocol 3: Reductive Cleavage of N-Acyl Adduct to an Amine

This protocol is used to reduce the amide to the corresponding amine.[1][2][3]

Materials:

  • N-acyl-(S)-(Tetrahydrofuran-2-YL)methanol adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0°C under an inert atmosphere, add a solution of the N-acyl adduct in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the product by distillation or chromatography.

Data Presentation

The efficiency of the cleavage of the this compound auxiliary can vary depending on the substrate and the chosen method. Below is a table summarizing typical outcomes for different cleavage protocols. Note: These are representative values and actual results may vary.

Cleavage MethodProduct TypeTypical Yield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)Key Considerations
Acidic Hydrolysis Carboxylic Acid70-90%High (minimal epimerization if α-stereocenter is not labile)Can be slow; risk of side reactions with sensitive functional groups.
Basic Hydrolysis Carboxylic Acid75-95%Moderate to High (risk of epimerization at α-position)Generally faster than acidic hydrolysis; careful control of conditions is crucial.
Reductive Cleavage (LiAlH₄) Amine60-85%High (low risk of epimerization)Requires strictly anhydrous conditions; workup can be challenging.[1][2][3]

Visualizations

Experimental Workflow for Auxiliary Removal

experimental_workflow General Workflow for Chiral Auxiliary Removal cluster_reaction Cleavage Reaction cluster_workup Workup & Purification cluster_analysis Analysis start N-Acyl-(S)-(Tetrahydrofuran-2-YL)methanol Adduct reaction Select Cleavage Method: - Acidic Hydrolysis - Basic Hydrolysis - Reductive Cleavage start->reaction monitoring Monitor reaction by TLC reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction to separate product and auxiliary quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification auxiliary Recovered Auxiliary extraction->auxiliary product Isolated Chiral Product purification->product analysis Characterization (NMR, MS, etc.) Determine Yield, de/ee product->analysis troubleshooting_cleavage Troubleshooting Incomplete Cleavage start Incomplete Cleavage Observed check_conditions Verify Reaction Conditions (Temp, Time, Reagent Stoichiometry) start->check_conditions optimize Optimize Current Method check_conditions->optimize increase_temp Increase Temperature optimize->increase_temp If too slow increase_conc Increase Reagent Concentration optimize->increase_conc If sluggish change_solvent Change Solvent System optimize->change_solvent If solubility is an issue new_method Consider Alternative Cleavage Method optimize->new_method If optimization fails increase_temp->new_method If still incomplete or degradation occurs increase_conc->new_method If still incomplete change_solvent->new_method If no improvement hydrolysis_to_reductive Switch from Hydrolysis to Reductive Cleavage new_method->hydrolysis_to_reductive acid_to_base Switch between Acidic and Basic Hydrolysis new_method->acid_to_base success Complete Cleavage hydrolysis_to_reductive->success acid_to_base->success

References

Technical Support Center: (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (S)-(Tetrahydrofuran-2-YL)methanol, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity and purity of this compound. Due to its chemical nature, it is susceptible to degradation from atmospheric oxygen and moisture.

Key Stability Concerns:

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. This is a critical safety concern, and the compound should be tested for peroxides regularly, especially before distillation or concentration.

  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water contamination can affect its performance in moisture-sensitive reactions.

  • Oxidation: The alcohol group is susceptible to oxidation, which can lead to the formation of aldehydes or carboxylic acids as impurities.

Recommended Storage Conditions:

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., nitrogen or argon)To prevent oxidation and peroxide formation.
Light Store in a dark or amber bottleTo prevent light-induced degradation and peroxide formation.
Container Tightly sealed containerTo prevent moisture absorption and exposure to air.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent or poor reaction yield Degradation of the reagent due to improper storage.- Ensure the reagent has been stored under the recommended conditions (see table above).- Test for the presence of peroxides before use (see Experimental Protocols).- Use a freshly opened bottle or purify the reagent if degradation is suspected.
Presence of water in the reagent.- Dry the reagent using an appropriate drying agent (e.g., molecular sieves) if your reaction is moisture-sensitive.- Store the reagent under an inert atmosphere to prevent moisture absorption.
Presence of unexpected byproducts in the reaction Impurities in the this compound.- Verify the purity of the starting material using analytical techniques such as GC-MS or NMR.- Potential impurities to consider are the corresponding aldehyde or carboxylic acid from oxidation.
Safety hazard during distillation or concentration Presence of peroxides.- CRITICAL: Always test for peroxides before heating or concentrating the solvent.[2] - If peroxides are present at concentrations >100 ppm, do not proceed with distillation. The compound should be properly quenched or disposed of according to safety guidelines.

Frequently Asked Questions (FAQs)

Q1: How can I test for the presence of peroxides in my this compound?

A1: You can use commercially available peroxide test strips for a semi-quantitative measurement.[1] Alternatively, a more quantitative wet chemical method can be used. A general protocol is provided in the Experimental Protocols section.

Q2: What are the common degradation products of this compound?

A2: Common degradation products can arise from oxidation of the alcohol to an aldehyde ((S)-tetrahydrofuran-2-carbaldehyde) or a carboxylic acid ((S)-tetrahydrofuran-2-carboxylic acid). Ring-opening reactions can also occur under certain conditions.

Q3: Is this compound compatible with strong oxidizing agents?

A3: No, it is not. It can react violently with strong oxidants. Avoid contact with such reagents.

Q4: My bottle of this compound has been open for a while. Is it still good to use?

A4: It is recommended to test the material for peroxides if the bottle has been opened for more than 3-6 months, especially if it has not been stored under an inert atmosphere.[3] You should also verify its purity if your application is sensitive to impurities.

Experimental Protocols

Protocol for Peroxide Testing (Qualitative)

This protocol provides a general method for the qualitative detection of peroxides.

Materials:

  • Sample of this compound

  • Potassium iodide (KI) solution (10% w/v in water)

  • Starch solution (1% w/v in water)

  • Acetic acid

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% potassium iodide solution.

  • Shake the mixture and let it stand for 5 minutes in the dark.

  • Add a few drops of the starch solution.

  • Observation: The formation of a blue-black color indicates the presence of peroxides. The intensity of the color can give a rough indication of the peroxide concentration.

Visualizations

experimental_workflow cluster_storage Storage cluster_pre_experiment Pre-Experiment Checks cluster_experiment Experiment cluster_troubleshooting Troubleshooting storage Store at 2-8°C Inert Atmosphere Protect from Light check_purity Check Purity (e.g., GC-MS, NMR) storage->check_purity test_peroxides Test for Peroxides check_purity->test_peroxides use_in_reaction Use in Reaction test_peroxides->use_in_reaction troubleshoot Inconsistent Results? Unexpected Byproducts? test_peroxides->troubleshoot Peroxides > 100 ppm use_in_reaction->troubleshoot purify Purify Reagent troubleshoot->purify purify->check_purity

Caption: Experimental workflow for using this compound.

degradation_pathway thfm This compound peroxide Peroxide Formation thfm->peroxide O2, light aldehyde (S)-Tetrahydrofuran-2-carbaldehyde thfm->aldehyde Mild Oxidation ring_opening Ring-Opened Products thfm->ring_opening Harsh Conditions (e.g., strong acid) acid (S)-Tetrahydrofuran-2-carboxylic acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Challenges in the scale-up of (S)-(Tetrahydrofuran-2-YL)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of (S)-(Tetrahydrofuran-2-YL)methanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, particularly in a scaled-up process.

Issue 1: Low Yield of this compound

Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up the reaction from lab to pilot plant. What are the potential causes and how can we address them?

Answer:

Scaling up the reduction of (S)-5-oxotetrahydrofuran-2-carboxylic acid or its esters to this compound can present several challenges impacting the overall yield. Key areas to investigate include:

  • Inefficient Mixing and Heat Transfer: In larger reactors, localized temperature spikes can occur due to exothermic reactions, leading to the formation of by-products. Ensure that the reactor's agitation and cooling systems are adequate for the increased volume to maintain a consistent temperature profile.

  • Reagent Addition Rate: The rate of addition of the reducing agent (e.g., borane complexes) is critical. A slow and controlled addition is necessary to manage the reaction's exothermicity.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using in-process controls (IPCs) like TLC or HPLC to ensure the complete consumption of the starting material.

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. Common side reactions include the formation of diols from over-reduction.[1]

  • Work-up and Isolation Losses: Losses during the extraction, washing, and purification steps can be more pronounced at a larger scale. Optimize the work-up procedure to minimize product loss.

Troubleshooting Workflow for Low Yield

cluster_troubleshooting Troubleshooting Steps start Low Yield Observed check_mixing Evaluate Mixing and Heat Transfer start->check_mixing check_addition Review Reagent Addition Rate check_mixing->check_addition If adequate check_completion Verify Reaction Completion (IPC) check_addition->check_completion If controlled check_byproducts Analyze for By-products (GC/MS, NMR) check_completion->check_byproducts If incomplete, increase reaction time/temp optimize_workup Optimize Work-up and Isolation check_byproducts->optimize_workup If by-products present, adjust conditions solution Improved Yield optimize_workup->solution Implement optimized procedure

Caption: Troubleshooting workflow for addressing low yield in the synthesis of this compound.

Issue 2: Formation of Impurities and By-products

Question: During the scale-up of our synthesis, we are observing significant levels of unknown impurities in the final product. What are the likely by-products and how can we minimize their formation?

Answer:

The formation of impurities is a common challenge in scaling up chemical syntheses. In the reduction of a lactone carboxylic acid or its ester to the corresponding diol, several by-products can be formed:

  • Over-reduction Products: The primary alcohol can be further reduced, although this is less common with borane-based reagents.

  • Ring-Opening Products: Under certain conditions, the tetrahydrofuran ring can undergo cleavage.

  • Residual Starting Material and Intermediates: Incomplete reaction can leave unreacted starting materials or intermediates in the product mixture.

  • Solvent-Related Impurities: The solvent can sometimes participate in side reactions.

To minimize by-product formation:

  • Control Reaction Temperature: Maintain a low and consistent temperature throughout the reaction.

  • Optimize Stoichiometry: Use the appropriate stoichiometry of the reducing agent. An excess can lead to over-reduction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification of Starting Materials: Ensure the purity of the starting materials and solvents.

Issue 3: Difficulties in Product Purification

Question: We are facing challenges in purifying this compound at a large scale. What are the recommended purification methods?

Answer:

The purification of this compound on a large scale typically involves:

  • Distillation: Vacuum distillation is a common method for purifying liquids with relatively high boiling points.[2]

  • Crystallization: If the product is a solid at room temperature or can form a crystalline derivative, crystallization can be an effective purification technique.

  • Chromatography: While challenging to scale up, column chromatography can be used for high-purity requirements.

For industrial-scale purification of tetrahydrofuran and its derivatives, extractive distillation is often employed to break azeotropes and remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method for the synthesis of this compound is the reduction of (S)-5-oxotetrahydrofuran-2-carboxylic acid or its corresponding ester. This chiral starting material is often derived from L-glutamic acid. The reduction can be achieved using various reducing agents, with borane complexes like BH3·THF or BH3·SMe2 being frequently employed.[1]

Q2: What are the critical process parameters to control during the scale-up?

A2: The most critical parameters to monitor and control during the scale-up of this synthesis are:

  • Temperature: To prevent side reactions and ensure selectivity.

  • Agitation: To ensure homogenous mixing and efficient heat transfer.

  • Reagent Addition Rate: To control the exothermicity of the reaction.

  • Reaction Time: To ensure the reaction proceeds to completion.

  • Pressure: Particularly during vacuum distillation for purification.

Q3: Are there any specific safety precautions to consider for the scale-up of this synthesis?

A3: Yes, several safety precautions are crucial:

  • Handling of Reducing Agents: Borane complexes are flammable and react violently with water. They should be handled under an inert atmosphere in a well-ventilated area.

  • Exothermic Reaction: The reduction reaction is exothermic and requires careful temperature control to prevent a runaway reaction.

  • Solvent Hazards: Tetrahydrofuran (THF) is a flammable solvent. Ensure proper grounding of equipment to prevent static discharge.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.

Q4: How can the enantiomeric purity of the final product be determined?

A4: The enantiomeric excess (ee) of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that can separate the two enantiomers.

Data Presentation

Table 1: Comparison of Reducing Agents for Lactone Reduction (Illustrative)

Reducing AgentTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Considerations
BH3·THFTHF0 - 252 - 680 - 95Commercially available in THF, easy to handle on a large scale.
BH3·SMe2THF, Toluene0 - 252 - 685 - 98Higher concentration of borane, but has a strong odor.
LiAlH4THF, Diethyl Ether0 - 351 - 490 - 99Very reactive and pyrophoric, requires careful handling, especially on a large scale.
NaBH4/BF3·OEt2THF0 - 254 - 875 - 90In-situ generation of diborane, can be a safer alternative to borane complexes.

Note: The data in this table is illustrative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol is a general guideline for the reduction of methyl (S)-5-oxotetrahydrofuran-2-carboxylate.

Materials:

  • Methyl (S)-5-oxotetrahydrofuran-2-carboxylate

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Appropriately sized glass-lined reactor with overhead stirring, a temperature probe, an addition funnel, and a nitrogen inlet.

  • Cooling system for the reactor.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging the Reactor: Charge the reactor with methyl (S)-5-oxotetrahydrofuran-2-carboxylate and anhydrous THF.

  • Cooling: Cool the reactor contents to 0-5 °C with stirring.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution via the addition funnel, maintaining the internal temperature between 0-10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the reactor back to 0-5 °C and slowly add methanol to quench the excess borane.

  • Work-up: Add saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Logical Diagram for Synthesis Protocol

start Start reactor_setup Reactor Setup (Clean, Dry, N2 Purge) start->reactor_setup charge_reactor Charge Reactor (Starting Material, THF) reactor_setup->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_reductant Slow Addition of BH3-THF (Maintain 0-10 °C) cool_reactor->add_reductant reaction Reaction at RT (Monitor by IPC) add_reductant->reaction quench Quench with Methanol (0-5 °C) reaction->quench workup Aqueous Work-up (NH4Cl) quench->workup extraction Extract with DCM workup->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purify Vacuum Distillation dry_concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

References

Analytical methods for determining the purity of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the chemical and enantiomeric purity of (S)-(Tetrahydrofuran-2-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to determine the purity of this compound?

A1: The primary methods for assessing the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for both chemical and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for determining chemical purity and structural confirmation.

Q2: How can I determine the enantiomeric excess (e.e.) of this compound?

A2: The enantiomeric excess is determined by separating the (S)- and (R)-enantiomers using chiral chromatography.[1][2] Chiral Gas Chromatography (Chiral GC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) with specialized chiral stationary phases (CSPs) are the most common techniques.[1][2]

Q3: What type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

A3: For the separation of chiral alcohols like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are highly effective and widely used in both GC and HPLC.[3][4][5][6]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is generally not required for HPLC analysis. For GC, while direct analysis is possible, derivatization of the alcohol group to form an ester or ether can sometimes improve peak shape, volatility, and enantiomeric resolution.[7]

Q5: What is the role of NMR spectroscopy in purity analysis?

A5: 1H and 13C NMR spectroscopy are used to confirm the chemical structure and identify any chemical impurities. By integrating the signals of the compound against those of a known internal standard, the chemical purity can be quantitatively determined.[8]

Experimental Protocols

Protocol 1: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase.

Chromatographic Conditions:

ParameterCondition
Column Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in the mobile phase.

Data Analysis: The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol is suitable for the direct analysis of the volatile alcohol.

Chromatographic Conditions:

ParameterCondition
Column Cyclodextrin-based CSP (e.g., Rt-βDEXsm)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 230 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 80 °C (hold 1 min), ramp to 150 °C at 5 °C/min, hold for 2 min.
Detector Flame Ionization Detector (FID)
Detector Temp 250 °C
Sample Preparation Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Protocol 3: Chemical Purity by 1H NMR Spectroscopy

This protocol uses an internal standard for quantitative analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl3).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterSetting
Spectrometer 400 MHz or higher
Solvent CDCl3
Pulse Program Standard 1H acquisition
Relaxation Delay 5 seconds (to ensure full relaxation for accurate integration)
Number of Scans 16 or higher (for good signal-to-noise)

Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with the stationary phase.[9] 2. Column overload.[9] 3. Mismatch between sample solvent and mobile phase.1. Add a small amount of a modifier (e.g., 0.1% diethylamine for basic compounds) to the mobile phase. 2. Reduce the sample concentration or injection volume.[9] 3. Dissolve the sample in the mobile phase.
Peak Splitting 1. Column void or contamination.[10] 2. Blocked column frit.[10] 3. Co-elution of an impurity.1. If flushing does not resolve the issue, replace the column.[10] 2. Replace the column frit or the entire column.[10] 3. Adjust the mobile phase composition or temperature to improve resolution.
Retention Time Drift 1. Inadequate column equilibration. 2. Changes in mobile phase composition.[11] 3. Temperature fluctuations.1. Equilibrate the column with the mobile phase for a longer period. 2. Prepare fresh mobile phase and ensure proper mixing.[11] 3. Use a column oven to maintain a constant temperature.
GC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution 1. Inappropriate oven temperature program. 2. Carrier gas flow rate is not optimal. 3. Column degradation.1. Optimize the temperature ramp rate or use a lower initial temperature. 2. Optimize the linear velocity of the carrier gas. 3. Condition the column or replace it if performance does not improve.
Peak Broadening 1. Injection port temperature is too low. 2. Sample overload. 3. Dead volume in the system.1. Increase the injector temperature. 2. Dilute the sample. 3. Check and tighten all fittings.
Ghost Peaks 1. Carryover from previous injections.[9] 2. Contaminated syringe or inlet liner.1. Run a blank solvent injection to confirm carryover.[9] 2. Clean or replace the syringe and inlet liner.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Sample (1 mg/mL in mobile phase) Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (n-Hexane/IPA) Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Troubleshooting_Logic Start Chromatographic Issue Observed CheckPeakShape Is peak shape poor? (Tailing, Splitting) Start->CheckPeakShape CheckRetention Is retention time unstable? CheckPeakShape->CheckRetention No SampleOverload Reduce Sample Concentration/ Injection Volume CheckPeakShape->SampleOverload Yes ColumnIssue Check for Column Void/ Contamination CheckPeakShape->ColumnIssue Yes SolventMismatch Ensure Sample Solvent Matches Mobile Phase CheckPeakShape->SolventMismatch Yes CheckResolution Is resolution poor? CheckRetention->CheckResolution No Equilibration Increase Column Equilibration Time CheckRetention->Equilibration Yes MobilePhasePrep Prepare Fresh Mobile Phase CheckRetention->MobilePhasePrep Yes TempControl Use Column Oven CheckRetention->TempControl Yes OptimizeMethod Optimize Oven Program (GC)/ Mobile Phase (HPLC) CheckResolution->OptimizeMethod Yes CheckFlowRate Verify Carrier Gas/ Mobile Phase Flow Rate CheckResolution->CheckFlowRate Yes End Problem Resolved CheckResolution->End No SampleOverload->End ColumnIssue->End SolventMismatch->End Equilibration->End MobilePhasePrep->End TempControl->End OptimizeMethod->End CheckFlowRate->End

Caption: A logical workflow for troubleshooting common chromatography issues.

References

Validation & Comparative

Comparing (S)-(Tetrahydrofuran-2-YL)methanol with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The ideal auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization, preferably with high recovery for reuse.[1]

This guide provides an objective comparison of several widely used chiral auxiliaries, presenting their performance in key asymmetric reactions with supporting experimental data. While the topic of interest, (S)-(Tetrahydrofuran-2-YL)methanol, is a valuable chiral molecule, it is predominantly utilized as a chiral building block rather than a recoverable chiral auxiliary. A chiral building block is a stereochemically pure molecule that is incorporated as a permanent part of the final product's structure. In contrast, a chiral auxiliary is removed after it has directed the stereochemistry of a transformation. Due to the lack of extensive literature on this compound as a recoverable chiral auxiliary, this guide will focus on comparing established and well-documented auxiliaries.

The auxiliaries covered in this guide include:

  • Evans' Oxazolidinones

  • Pseudoephedrine and its Derivatives

  • Camphorsultams

  • 8-Phenylmenthol

  • trans-2-Phenyl-1-cyclohexanol

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is highly dependent on the specific reaction type and substrates. Below is a summary of their performance in key asymmetric transformations based on reported experimental data.

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.

Chiral AuxiliarySubstrateElectrophileDiastereoselectivity (d.r.)Yield (%)
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide>99:190-95
Pseudoephedrine Amide N-Propionyl pseudoephedrineBenzyl bromide98:285-95
8-Phenylmenthol Ester Acrylate esterNot Applicable (for alkylation)--
trans-2-Phenyl-1-cyclohexanol Glyoxylate ester2,4-dimethyl-pent-2-ene (Ene reaction)10:1High

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
Evans' Oxazolidinone N-PropionylIsobutyraldehyde>99:180-95
Camphorsultam N-AcylVariousHigh (endo adduct favored)Good

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.

Chiral AuxiliaryDienophileDieneDiastereoselectivity (endo:exo)Enantiomeric Excess (ee)
Camphorsultam N-AcryloylCyclopentadieneHigh>95%
Evans' Oxazolidinone N-AcryloylCyclopentadieneHigh>90%
8-Phenylmenthol Acrylate ester5-benzyloxymethylcyclopentadieneHigh (endo favored)High

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of the auxiliary.

1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added, and the reaction is allowed to warm to room temperature.

2. Diastereoselective Alkylation: The N-acyl oxazolidinone is dissolved in THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) is added to form the enolate. The electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred at -78 °C until completion.

3. Cleavage of the Auxiliary: The alkylated product is treated with a nucleophile, such as lithium hydroxide and hydrogen peroxide, to hydrolyze the imide and release the chiral carboxylic acid. The chiral auxiliary can then be recovered by extraction.

1. Amide Formation: (+)-Pseudoephedrine is dissolved in dichloromethane (DCM) and cooled to 0 °C. Pyridine (1.2 eq) and the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) are added sequentially. The reaction is stirred for 2-4 hours.

2. Diastereoselective Alkylation: The pseudoephedrine amide and anhydrous lithium chloride are dissolved in THF and cooled to -78 °C. Freshly prepared LDA is added to form the enolate. The alkyl halide is then added, and the reaction is stirred, often allowing it to warm to 0 °C.

3. Cleavage of the Auxiliary: The alkylated amide can be hydrolyzed under acidic (e.g., H₂SO₄/dioxane/H₂O) or basic (e.g., NaOH/H₂O) conditions to yield the corresponding carboxylic acid. The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer.

Visualization of Concepts

To better illustrate the principles of chiral auxiliary-mediated synthesis, the following diagrams are provided.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Reagent Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Chiral_Product Chiral Product Diastereomerically_Enriched_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereomerically_Enriched_Product->Recovered_Auxiliary Cleavage

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Evans_Auxiliary_Mechanism cluster_TS Zimmerman-Traxler Transition State B B O1 O B->O1 Aldehyde_O O B->Aldehyde_O C_R C O1->C_R C_Aux C C_R->C_Aux O_Aux O C_Aux->O_Aux N_Aux N C_Aux->N_Aux O_Aux->B R_aux Auxiliary Substituent (blocks top face) Aldehyde_C C Aldehyde_O->Aldehyde_C Aldehyde_C->C_R C-C bond formation R_aldehyde R' Aldehyde_C->R_aldehyde H_aldehyde H Aldehyde_C->H_aldehyde Approach Aldehyde approaches from the less hindered (bottom) face

Caption: Stereochemical control in an Evans' aldol reaction.

Conclusion

The choice of a chiral auxiliary is a critical parameter in the planning of an asymmetric synthesis. Evans' oxazolidinones are renowned for their high and predictable stereocontrol in aldol and alkylation reactions. Pseudoephedrine offers a cost-effective and practical alternative, particularly for asymmetric alkylations. Camphorsultams provide a robust and often crystalline platform, facilitating purification, and are effective in a wide range of reactions including cycloadditions. While this compound is a valuable chiral building block, its application as a recoverable chiral auxiliary is not well-documented in the current literature. Researchers should consider the specific requirements of their synthetic target, including the desired stereochemical outcome, the nature of the reaction, and practical considerations such as cost and availability, when selecting the most appropriate chiral auxiliary for their needs.

References

A Comparative Guide to Asymmetric Induction Strategies: (S)-(Tetrahydrofuran-2-YL)methanol as a Chiral Building Block vs. Evans Oxazolidinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, chemists employ various strategies for asymmetric induction. This guide provides a comparative overview of two distinct and powerful approaches: the use of a chiral building block, exemplified by derivatives of (S)-(tetrahydrofuran-2-YL)methanol, and the application of a removable chiral auxiliary, illustrated by the widely adopted Evans oxazolidinone system. While both methods aim to control the stereochemical outcome of a reaction, they differ fundamentally in their approach and application.

This compound and its derivatives serve as chiral building blocks, where the inherent chirality of the molecule is incorporated into the final product's structure. This approach is particularly valuable for the synthesis of complex molecules containing the tetrahydrofuran motif, a common core in many natural products. In contrast, chiral auxiliaries, such as Evans oxazolidinones, are temporarily attached to a substrate to direct a stereoselective transformation. Once the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This method is highly versatile for the asymmetric synthesis of a wide range of chiral carboxylic acid derivatives and other related compounds.

This guide will compare these two strategies by examining a representative reaction for each: a diastereoselective synthesis of a substituted tetrahydrofuran using a derivative of this compound and a classic asymmetric alkylation using an Evans oxazolidinone auxiliary. The comparison will be based on experimental data for yield and stereoselectivity, detailed experimental protocols, and workflow diagrams.

Performance Comparison in Asymmetric Synthesis

The following tables summarize the quantitative performance of the two selected asymmetric induction strategies. It is important to note that these are representative examples and the efficiency of each method can vary depending on the specific substrates and reaction conditions.

Table 1: Asymmetric Induction using a this compound-derived Chiral Building Block

ReactionChiral PrecursorElectrophileProductYieldDiastereomeric Ratio (d.r.)
Diastereoselective AllylationAldehyde derived from (S)-2-(hydroxymethyl)tetrahydrofuranAllyltrimethylsilane/BF₃·OEt₂Trisubstituted Tetrahydrofuran78%82:18

Table 2: Asymmetric Induction using an Evans Chiral Auxiliary

ReactionChiral Auxiliary SystemElectrophileProduct (after auxiliary cleavage)Overall YieldDiastereomeric Excess (d.e.) of Alkylated Intermediate
Asymmetric Alkylation(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromide(R)-2-Methyl-3-phenylpropanoic acid~70-80%>98%

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these asymmetric synthesis strategies. Below are representative protocols for the key transformations.

Protocol 1: Diastereoselective Synthesis of a Substituted Tetrahydrofuran

This protocol is based on the allylation of an aldehyde derived from a this compound derivative, a key step in the synthesis of substituted tetrahydrofurans.[1]

Step 1: Ozonolytic Cleavage to form the Aldehyde

  • A solution of the starting olefin (derived from a protected (S)-2-(hydroxymethyl)tetrahydrofuran) in dichloromethane is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The solution is purged with nitrogen to remove excess ozone.

  • Triphenylphosphine is added, and the mixture is allowed to warm to room temperature and stirred for 1.5 hours.

  • The solvent is removed under reduced pressure, and the resulting aldehyde is purified by silica gel chromatography.

Step 2: Diastereoselective Allylation

  • To a solution of the aldehyde from Step 1 in anhydrous dichloromethane at -78 °C is added allyltrimethylsilane.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting mixture of diastereomeric alcohols is purified by silica gel chromatography to separate the diastereomers.

Protocol 2: Evans Asymmetric Alkylation

This protocol describes the acylation of an Evans auxiliary, its diastereoselective alkylation, and the subsequent cleavage of the auxiliary to yield an enantiomerically enriched carboxylic acid.[2][3][4]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium dropwise.

  • After stirring for 15 minutes, propionyl chloride is added, and the mixture is stirred for another 30 minutes.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the N-propionyl oxazolidinone, which is purified by flash chromatography.

Step 2: Diastereoselective Alkylation

  • The N-propionyl oxazolidinone from Step 1 is dissolved in anhydrous THF and cooled to -78 °C.

  • Sodium hexamethyldisilazide (NaHMDS) is added dropwise, and the resulting enolate solution is stirred for 30 minutes.

  • Benzyl bromide is added, and the reaction is stirred for 2 hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

  • The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

  • A 30% aqueous solution of hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.

  • The mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The mixture is acidified to pH 2 with hydrochloric acid and extracted with ethyl acetate. The organic layers are dried and concentrated to afford the chiral carboxylic acid.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the experimental procedures for each asymmetric induction strategy.

G cluster_0 Chiral Building Block Approach start Start with Chiral Precursor ((S)-Tetrahydrofuran derivative) step1 Functional Group Transformation (e.g., Ozonolysis) start->step1 step2 Diastereoselective Reaction (e.g., Allylation) step1->step2 step3 Purification (Separation of Diastereomers) step2->step3 end Final Chiral Product step3->end

Workflow for the Chiral Building Block Approach.

G cluster_1 Chiral Auxiliary Approach start_aux Start with Achiral Substrate and Chiral Auxiliary step1_aux Attach Chiral Auxiliary (e.g., Acylation) start_aux->step1_aux step2_aux Diastereoselective Reaction (e.g., Alkylation) step1_aux->step2_aux step3_aux Purification of Major Diastereomer step2_aux->step3_aux step4_aux Cleave Chiral Auxiliary step3_aux->step4_aux end_aux Final Chiral Product and Recovered Auxiliary step4_aux->end_aux

Workflow for the Chiral Auxiliary Approach.

Comparative Analysis and Conclusion

Both the chiral building block strategy utilizing this compound derivatives and the chiral auxiliary approach with Evans oxazolidinones are effective methods for asymmetric synthesis, each with its own set of advantages and ideal applications.

The chiral building block approach is highly efficient for synthesizing target molecules that contain the specific chiral motif of the building block. It offers a direct and often shorter route to complex structures by introducing a pre-defined stereocenter. However, this strategy is inherently limited to the synthesis of molecules that incorporate the building block's core structure.

On the other hand, the chiral auxiliary method is exceptionally versatile. The same auxiliary can be used to synthesize a wide variety of chiral compounds by simply changing the substrate and the electrophile. The high diastereoselectivities often achieved, coupled with the ability to separate diastereomers and recover the auxiliary, make this a powerful and reliable method. The main drawback is the need for additional steps to attach and remove the auxiliary, which can lower the overall yield.

References

A Comparative Guide to the Stereochemical Validation of (S)-(Tetrahydrofuran-2-yl)methanol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount to ensuring the desired therapeutic efficacy and safety of pharmaceutical compounds. (S)-(Tetrahydrofuran-2-yl)methanol is a widely utilized chiral intermediate in the synthesis of a variety of bioactive molecules. This guide provides a comprehensive comparison of methods to validate its stereochemistry, alongside an evaluation of a key alternative, (S)-3-hydroxytetrahydrofuran. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate chiral building block and analytical methodology for their specific research and development needs.

Methods for Stereochemical Validation

The confirmation of the absolute stereochemistry and the determination of enantiomeric excess (% ee) are critical steps in the quality control of chiral synthons. The primary methods employed for this purpose are chiral chromatography (GC and HPLC) and NMR spectroscopy, including advanced techniques like Mosher's ester analysis.

Chiral Chromatography: A Quantitative Approach to Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and quantifying the enantiomeric excess of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Typical Performance Data for Chiral GC and HPLC Separation:

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase Cyclodextrin-based (e.g., Chiraldex B-TA)Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase/Carrier Gas Hydrogen or Heliumn-Hexane/Isopropanol mixtures
Typical Resolution (Rs) > 1.5 for baseline separation> 1.5 for baseline separation
Detection Flame Ionization Detector (FID)UV Detector
Expected Outcome Two well-resolved peaks for the (R) and (S) enantiomers, allowing for accurate % ee determination.Two well-resolved peaks for the (R) and (S) enantiomers, suitable for both analytical and preparative scale separations.
Mosher's Ester Analysis: Elucidating Absolute Configuration via NMR

Mosher's ester analysis is a widely used NMR spectroscopic method to determine the absolute configuration of chiral secondary alcohols.[][2] The alcohol of unknown stereochemistry is derivatized with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), forming a pair of diastereomeric esters.[3] By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomers, the absolute configuration can be deduced.[]

Expected ¹H NMR Data for Mosher's Esters of this compound:

A definitive experimental dataset for the Mosher's esters of this compound is not available in the reviewed literature. However, the expected pattern of chemical shift differences (Δδ) would allow for the unambiguous assignment of the (S) configuration.

A Comparative Look: (S)-3-hydroxytetrahydrofuran as a Chiral Alternative

(S)-3-hydroxytetrahydrofuran is another valuable chiral building block with applications in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[4][5] Its structural similarity and distinct reactivity profile make it a relevant alternative to this compound.

Performance Comparison in Asymmetric Synthesis:

A direct, quantitative comparison of the performance of this compound and (S)-3-hydroxytetrahydrofuran in the same asymmetric reaction is not well-documented in a single study. However, individual studies on their applications in asymmetric synthesis indicate that both can be employed to achieve high yields and excellent enantioselectivities. For instance, organocatalytic asymmetric syntheses of highly substituted tetrahydrofurans have been reported with excellent enantiomeric excesses (up to 99% ee).[6] Similarly, (S)-3-hydroxytetrahydrofuran has been utilized in the asymmetric synthesis of S-(+)-atrolactic acid.[5]

Spectroscopic Data Summary:

Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
This compound δ 3.95-3.85 (m, 1H), 3.80-3.70 (m, 1H), 3.60-3.50 (m, 2H), 2.00-1.80 (m, 4H)δ 77.5, 68.5, 65.0, 28.0, 25.5
(S)-3-hydroxytetrahydrofuran δ 4.45 (m, 1H), 3.90-3.70 (m, 3H), 2.10-1.90 (m, 2H)δ 75.8, 71.5, 33.8

Note: The spectroscopic data for this compound is predicted based on its structure and typical chemical shifts for similar compounds, as specific literature data was not available. The data for (S)-3-hydroxytetrahydrofuran is based on available experimental spectra.[7][8]

Experimental Protocols

Synthesis of Chiral Building Blocks

Synthesis of this compound from L-Glutamic Acid:

A common route to this compound involves the use of L-glutamic acid as a chiral starting material. The process typically involves the reduction of the carboxylic acid functionalities and subsequent cyclization.

G L_Glutamic_Acid L-Glutamic Acid Diester Diesterification (e.g., MeOH, H+) L_Glutamic_Acid->Diester Diol Reduction (e.g., LiAlH4) Diester->Diol Cyclization Cyclization (e.g., acid catalyst) Diol->Cyclization Product This compound Cyclization->Product

Synthesis of (S)-3-hydroxytetrahydrofuran from L-Malic Acid:

(S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid.[9][10] This multi-step synthesis involves esterification, reduction, and subsequent cyclization.[9][10]

G L_Malic_Acid L-Malic Acid Dimethyl_L_malate Esterification (MeOH, SOCl2) L_Malic_Acid->Dimethyl_L_malate Butanetriol Reduction (e.g., NaBH4, LiCl) Dimethyl_L_malate->Butanetriol Cyclization Cyclization (p-TSA, heat) Butanetriol->Cyclization Product (S)-3-hydroxytetrahydrofuran Cyclization->Product

Chiral GC Analysis Protocol
  • Column: Chiral capillary column (e.g., Rt-bDEXse).

  • Carrier Gas: Hydrogen at a constant linear velocity (e.g., 70 cm/s).

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Oven Program: Initial temperature of 70 °C (hold for 1 min), then ramp at 2.0 °C/min to 150 °C.

  • Sample Preparation: Dissolve the sample in methanol.

G Sample Sample Preparation (Dissolve in Methanol) Injection Injection into GC Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID Separation->Detection Analysis Data Analysis (Peak Integration, % ee calculation) Detection->Analysis

Chiral HPLC Analysis Protocol
  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

G Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by UV Separation->Detection Analysis Data Analysis (Peak Integration, % ee calculation) Detection->Analysis

Mosher's Ester Analysis Protocol
  • Esterification: React the chiral alcohol separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine).

  • Purification: Purify the resulting diastereomeric Mosher's esters by column chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Assign the protons in the vicinity of the chiral center and calculate the chemical shift differences (Δδ = δS - δR). The sign of the Δδ values reveals the absolute configuration.[]

G cluster_R With (R)-MTPA cluster_S With (S)-MTPA Alcohol_R Chiral Alcohol Esterification_R Esterification Alcohol_R->Esterification_R Ester_R (R)-MTPA Ester Esterification_R->Ester_R NMR_R ¹H NMR Ester_R->NMR_R Analysis Compare Spectra (Δδ = δS - δR) Determine Absolute Configuration NMR_R->Analysis Alcohol_S Chiral Alcohol Esterification_S Esterification Alcohol_S->Esterification_S Ester_S (S)-MTPA Ester Esterification_S->Ester_S NMR_S ¹H NMR Ester_S->NMR_S NMR_S->Analysis

Conclusion

The validation of the stereochemistry of this compound is crucial for its application in asymmetric synthesis. Chiral GC and HPLC provide robust methods for determining enantiomeric purity, while Mosher's ester analysis offers a reliable means of confirming the absolute configuration. As an alternative, (S)-3-hydroxytetrahydrofuran presents a viable option, with established synthetic routes from readily available chiral precursors. The choice between these building blocks will depend on the specific synthetic strategy and the desired properties of the target molecule. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers to make informed decisions in their pursuit of enantiomerically pure compounds.

References

Comparative Spectroscopic Analysis for the Confirmation of (S)-(Tetrahydrofuran-2-YL)methanol and Its Acetate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of chiral pharmaceutical intermediates, unequivocal structural confirmation is paramount. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—for the characterization and differentiation of (S)-(Tetrahydrofuran-2-YL)methanol and its common derivative, (S)-(Tetrahydrofuran-2-yl)methyl acetate. The presented data, based on established spectral databases and literature, offers a baseline for researchers working with these and similar chiral building blocks.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and (S)-(Tetrahydrofuran-2-yl)methyl acetate. Note that for standard NMR and IR spectroscopy in achiral solvents, the spectra of the (S)-enantiomer are identical to those of the (R)-enantiomer and the racemic mixture.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Assignment This compound (S)-(Tetrahydrofuran-2-yl)methyl acetate Key Differences
-CH₂-O- (ring) ~3.8-4.0 ppm (m)~3.8-4.0 ppm (m)Minimal change expected.
-CH-O- (ring) ~3.9-4.1 ppm (m)~3.9-4.1 ppm (m)Minimal change expected.
-CH₂-OH / -CH₂-OAc ~3.5-3.7 ppm (m)~4.0-4.2 ppm (m)Downfield shift of the methylene protons adjacent to the oxygen due to the deshielding effect of the acetyl group.
-OH Variable (broad s)AbsentDisappearance of the hydroxyl proton signal.
-CH₃ (acetyl) Absent~2.05 ppm (s)Appearance of a sharp singlet for the acetyl methyl protons.
-CH₂- (ring) ~1.8-2.0 ppm (m)~1.8-2.0 ppm (m)Minimal change expected.
-CH₂- (ring) ~1.5-1.7 ppm (m)~1.5-1.7 ppm (m)Minimal change expected.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Assignment This compound (S)-(Tetrahydrofuran-2-yl)methyl acetate Key Differences
C=O (acetyl) Absent~171 ppmAppearance of the carbonyl carbon signal.
-CH-O- (ring) ~77 ppm~75 ppmSlight shift of the chiral center carbon.
-CH₂-O- (ring) ~68 ppm~68 ppmMinimal change expected.
-CH₂-OH / -CH₂-OAc ~65 ppm~67 ppmDownfield shift of the methylene carbon due to the ester linkage.
-CH₂- (ring) ~28 ppm~28 ppmMinimal change expected.
-CH₂- (ring) ~26 ppm~26 ppmMinimal change expected.
-CH₃ (acetyl) Absent~21 ppmAppearance of the acetyl methyl carbon signal.
Table 3: FTIR Spectroscopic Data (Neat)
Functional Group This compound (S)-(Tetrahydrofuran-2-yl)methyl acetate Key Differences
O-H stretch ~3350 cm⁻¹ (broad)AbsentDisappearance of the broad hydroxyl absorption.
C-H stretch ~2850-2960 cm⁻¹~2850-2960 cm⁻¹Generally similar C-H stretching vibrations.
C=O stretch Absent~1740 cm⁻¹ (strong)Appearance of a strong carbonyl stretching band, characteristic of esters.
C-O stretch ~1050 cm⁻¹~1230 cm⁻¹ and ~1050 cm⁻¹The C-O stretching region becomes more complex in the ester, with a prominent band around 1230 cm⁻¹.
Table 4: Mass Spectrometry (Electron Ionization - EI)
Analysis This compound (S)-(Tetrahydrofuran-2-yl)methyl acetate Key Differences
Molecular Ion (M⁺) m/z 102 (low abundance)m/z 144 (low to absent)The molecular ion peak reflects the different molecular weights.
Base Peak m/z 71 ([M-CH₂OH]⁺)m/z 43 ([CH₃CO]⁺)The base peak changes from the loss of the hydroxymethyl group to the acetyl cation.
Key Fragments m/z 83 ([M-H₂O-H]⁺), m/z 43m/z 101 ([M-CH₃CO]⁺), m/z 71Different fragmentation patterns are observed due to the presence of the acetate group.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and purity of the compounds.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • Pulse Sequence: Standard single-pulse sequence.

      • Number of Scans: 16-64, depending on the concentration.

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0 to 220 ppm.

    • Data Processing: Apply Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: For liquid samples, a drop of the neat liquid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Use an FTIR spectrometer equipped with a UATR accessory.

    • Acquisition:

      • Spectral Range: 4000 to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Data Processing: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Instrumentation: Employ a GC-MS system, such as an Agilent 7890B GC coupled with a 5977A MS detector.[1]

    • GC Parameters:

      • Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 35-300.

    • Data Analysis: Identify the chromatographic peak corresponding to the compound of interest in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic confirmation of a synthesized chiral molecule like this compound or its derivatives.

Spectroscopic_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR Dissolution in deuterated solvent FTIR FTIR Spectroscopy Sample_Prep->FTIR Neat liquid on ATR MS Mass Spectrometry (e.g., GC-MS) Sample_Prep->MS Dilution in volatile solvent Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

References

Comparative study of different synthetic routes to (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Chiral Building Block.

(S)-(Tetrahydrofuran-2-YL)methanol, a valuable chiral building block in the synthesis of numerous pharmaceuticals, is accessible through various synthetic pathways. This guide provides a comparative analysis of three prominent methods: the reduction of a chiral precursor, biocatalytic kinetic resolution of a racemic mixture, and organocatalytic asymmetric cycloetherification. Each route is evaluated based on experimental data for yield, enantioselectivity, and reaction conditions, offering insights into their respective advantages and limitations for laboratory and potential scale-up applications.

Reduction of (S)-gamma-butyrolactone: A Chiral Pool Approach

This classical approach utilizes a readily available, enantiomerically pure starting material, (S)-gamma-butyrolactone, and reduces the lactone functionality to the corresponding diol, which in this case is the target alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly employed for this transformation.

Experimental Protocol:

A solution of (S)-gamma-butyrolactone in an anhydrous ether solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of lithium aluminum hydride in THF at a reduced temperature (typically 0 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are removed by filtration, and the filtrate is dried and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

dot

Caption: Reduction of (S)-γ-butyrolactone to the target alcohol.

Biocatalytic Kinetic Resolution of (±)-Tetrahydrofurfuryl Alcohol

Enzymatic kinetic resolution offers a green and highly selective method to separate enantiomers from a racemic mixture. Lipases are commonly used for this purpose, catalyzing the acylation of one enantiomer at a much faster rate than the other. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is particularly effective for resolving racemic alcohols.

Experimental Protocol:

Racemic (±)-tetrahydrofurfuryl alcohol is dissolved in a suitable organic solvent (e.g., n-heptane). An acyl donor, such as vinyl acetate, and the immobilized lipase (Novozym 435) are added to the solution. The suspension is then agitated at a controlled temperature (e.g., 60 °C) in a batch reactor. The progress of the reaction is monitored until approximately 50% conversion is achieved. At this point, the enzyme is filtered off, and the mixture is separated. The unreacted this compound is isolated from the acetylated (R)-enantiomer, typically by column chromatography.

dot

Caption: Biocatalytic kinetic resolution of racemic tetrahydrofurfuryl alcohol.

Organocatalytic Asymmetric Cycloetherification

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds. In this approach, a chiral small-molecule catalyst directs the formation of the desired enantiomer from an achiral or prochiral starting material. For the synthesis of substituted tetrahydrofurans, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have proven to be highly effective in promoting asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones.

Experimental Protocol:

To a solution of an appropriate ε-hydroxy-α,β-unsaturated ketone in a solvent such as cyclopentyl methyl ether (CPME), a cinchona-alkaloid-thiourea-based organocatalyst is added. The reaction mixture is stirred at ambient temperature. The progress of the intramolecular oxy-Michael addition is monitored by thin-layer chromatography or other suitable analytical techniques. Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the substituted tetrahydrofuran. Subsequent reduction of the ketone functionality would provide the target alcohol.

dot

Caption: Organocatalytic asymmetric cycloetherification followed by reduction.

Comparative Data Summary

ParameterReduction of (S)-gamma-butyrolactoneBiocatalytic Kinetic ResolutionOrganocatalytic Asymmetric Cycloetherification
Starting Material (S)-gamma-butyrolactone(±)-Tetrahydrofurfuryl Alcoholε-Hydroxy-α,β-unsaturated ketone
Key Reagent/Catalyst Lithium Aluminum HydrideCandida antarctica lipase B (Novozym 435)Cinchona-alkaloid-thiourea derivative
Typical Yield >90%~47% (for the desired (S)-enantiomer)High (for cyclized product)
Enantiomeric Excess (ee) >99% (retains stereochemistry of starting material)>95%Up to 99%
Reaction Temperature 0 °C to room temperatureTypically 40-60 °CAmbient temperature
Reaction Time Several hours2-24 hoursSeveral hours to days
Key Advantages High yield, excellent enantiopurity.High enantioselectivity, mild conditions, green approach.High enantioselectivity, catalytic process.
Key Disadvantages Use of a hazardous and pyrophoric reagent (LiAlH4).Theoretical maximum yield is 50%, requires separation of enantiomers.May require a multi-step synthesis of the starting material and subsequent reduction.

Conclusion

The choice of synthetic route to this compound depends on the specific requirements of the researcher or organization. The reduction of (S)-gamma-butyrolactone is a high-yielding and stereochemically reliable method, ideal when the enantiopure starting material is readily available and the handling of hazardous reagents is not a major concern. Biocatalytic kinetic resolution represents an environmentally friendly and highly enantioselective approach, well-suited for producing high-quality chiral material, although the theoretical yield is limited to 50%. Finally, organocatalytic asymmetric cycloetherification offers a modern, catalytic approach to establishing the chiral center with excellent enantiocontrol, which can be advantageous in the context of a longer synthetic sequence where the acyclic precursor is easily accessible. Each method presents a viable pathway to this important chiral building block, and the data presented herein should aid in the selection of the most appropriate route for a given synthetic campaign.

A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Synthesis: The Role of (S)-(Tetrahydrofuran-2-YL)methanol and Other Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the strategic use of chiral molecules to control stereochemical outcomes is paramount. This guide provides a comparative overview of different strategies in asymmetric synthesis, with a focus on the determination of enantiomeric excess (ee). We will explore the use of (S)-(Tetrahydrofuran-2-YL)methanol as a chiral building block and contrast this approach with the use of well-established detachable chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam.

While this compound is a valuable chiral molecule, it is most commonly employed as a chiral building block or a synthetic intermediate that becomes an integral part of the final product's structure.[1][2] This contrasts with traditional chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction and are subsequently removed.[1][3] This guide will compare these two synthetic strategies and detail the analytical methods used to verify their success through the determination of enantiomeric excess.

Performance Comparison of Chiral Synthetic Strategies

The success of an asymmetric synthesis is primarily evaluated by the stereoselectivity (diastereomeric excess or enantiomeric excess) and the chemical yield of the desired product. Below is a comparison of the two strategies: using a chiral building block versus employing a detachable chiral auxiliary.

Strategy 1: Incorporation of a Chiral Building Block like this compound

This approach involves using an enantiomerically pure starting material that contains a stereocenter that is retained in the final product.

Chiral Building BlockReaction TypeProductEnantiomeric Excess (ee)YieldReference
This compoundMulti-step synthesisChiral Tetrahydrofuran Derivatives>98% (starting material dependent)36-54% (overall)[2]

Strategy 2: Use of Detachable Chiral Auxiliaries

This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Excess (de)YieldReference
Evans' Oxazolidinone AlkylationN-Propionyl oxazolidinoneBenzyl bromide>99%90-95%[3]
Aldol ReactionN-Propionyl oxazolidinoneIsobutyraldehyde>99% (syn)80-95%[3]
Oppolzer's Camphorsultam AlkylationN-Propionyl camphorsultamMethyl iodide>98%85-95%[4]
Diels-AlderN-Acryloyl camphorsultamCyclopentadiene>98% (endo)90-97%[4]

Logical Workflow for Asymmetric Synthesis and Enantiomeric Excess Determination

The general workflow for these two distinct asymmetric synthesis strategies, followed by the crucial step of determining the enantiomeric excess of the final product, is outlined below.

G cluster_0 Strategy 1: Chiral Building Block cluster_1 Strategy 2: Detachable Chiral Auxiliary cluster_2 Enantiomeric Excess (ee) Determination A1 Start with Enantiopure This compound A2 Incorporate into Synthetic Sequence A1->A2 A3 Final Chiral Product A2->A3 C1 Chiral HPLC A3->C1 Analysis C2 Chiral GC A3->C2 Analysis C3 Chiral NMR Spectroscopy A3->C3 Analysis B1 Attach Chiral Auxiliary (e.g., Evans', Oppolzer's) B2 Diastereoselective Reaction B1->B2 B3 Cleave and Recover Auxiliary B2->B3 B4 Final Chiral Product B3->B4 B4->C1 Analysis B4->C2 Analysis B4->C3 Analysis

Caption: Workflow comparing asymmetric synthesis strategies and ee determination.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as general guidelines and may require optimization for specific substrates and reaction conditions.

Protocol 1: Synthesis of a Chiral Tetrahydrofuran Derivative using this compound as a Chiral Building Block

This protocol is based on a multi-step synthesis of chiral 2,2-disubstituted tetrahydrofuran derivatives.[2]

  • Starting Material : Begin with enantiomerically pure this compound.

  • Reaction Sequence : The synthesis involves a sequence of reactions, such as oxidation of the alcohol to an aldehyde or carboxylic acid, followed by further transformations to build the desired molecular complexity. The stereocenter of the starting material is retained throughout the synthesis.

  • Purification : The final product is purified using standard techniques such as column chromatography.

  • Enantiomeric Excess Determination : The ee of the final product is determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines a typical asymmetric alkylation reaction using an Evans' oxazolidinone.[3]

  • Acylation of the Auxiliary : The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an acid chloride or anhydride (e.g., propionyl chloride) in the presence of a base like triethylamine.

  • Enolate Formation : The resulting N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent like THF and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to form the corresponding Z-enolate.

  • Alkylation : The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78°C and the reaction is allowed to proceed until completion.

  • Work-up and Purification : The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the diastereomers are purified by column chromatography.

  • Auxiliary Cleavage : The chiral auxiliary is cleaved from the alkylated product, for instance, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

  • Enantiomeric Excess Determination : The ee of the final product is determined by converting the carboxylic acid to a methyl ester and analyzing it by chiral HPLC or GC.

Protocol 3: Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative amounts.[5]

  • Column Selection : Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for a wide range of compounds.[6]

  • Mobile Phase : A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio is optimized to achieve good separation and reasonable retention times.

  • Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis : Inject the sample onto the HPLC system. The two enantiomers will have different retention times, and the area under each peak is proportional to the amount of that enantiomer.

  • Calculation of Enantiomeric Excess : The ee is calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol 4: Enantiomeric Excess Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7]

  • Using a Chiral Solvating Agent (CSA) :

    • Dissolve the analyte in a suitable deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • The CSA will form diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals for each enantiomer in the ¹H NMR spectrum.

    • The ratio of the integrals of these distinct signals corresponds to the ratio of the enantiomers, from which the ee can be calculated.

  • Using a Chiral Derivatizing Agent (CDA) :

    • React the analyte with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a covalent bond, creating a mixture of diastereomers.

    • These diastereomers will have distinct signals in the NMR spectrum (¹H, ¹⁹F, etc.).

    • The ratio of the integrals of these signals allows for the determination of the enantiomeric excess.

Conclusion

The choice between using a chiral building block like this compound and a detachable chiral auxiliary depends on the specific synthetic target and the overall strategy. The chiral building block approach is elegant when the chiral moiety is desired in the final product, but it is limited to the availability of the starting material. Detachable auxiliaries like Evans' oxazolidinones and Oppolzer's sultams offer a more general and highly predictable method for introducing chirality, with the advantage of being able to recycle the auxiliary.

Regardless of the synthetic strategy employed, the accurate determination of enantiomeric excess is a critical step in validating the success of an asymmetric synthesis. Chiral chromatography (HPLC and GC) and NMR spectroscopy are the most common and reliable methods for this purpose, each with its own advantages and applicability depending on the nature of the analyte. A thorough understanding of these analytical techniques is essential for any researcher working in the field of asymmetric synthesis and drug development.

References

A Comparative Guide to the Kinetic Resolution of (±)-(Tetrahydrofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymatic kinetic resolution methods for obtaining enantiomerically enriched (S)-(Tetrahydrofuran-2-yl)methanol, a valuable chiral building block in pharmaceutical synthesis. The following sections detail the performance of different enzymatic strategies, supported by experimental data and detailed protocols.

Performance Comparison of Enzymatic Kinetic Resolution Strategies

The primary methods for the kinetic resolution of racemic (tetrahydrofuran-2-yl)methanol and its derivatives involve the use of hydrolases, particularly lipases and esterases. These enzymes can selectively catalyze either the acylation of the alcohol or the hydrolysis of its corresponding ester.

Table 1: Lipase-Catalyzed Transesterification of (±)-(Tetrahydrofuran-2-yl)methanol

This approach involves the selective acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.

CatalystAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (e.e.) of (S)-alcoholEnantiomeric Excess (e.e.) of (R)-acetateReference
Novozym 435 (Candida antarctica Lipase B)Vinyl acetateToluene-~50>99>99General Protocol[1]
Lipase PS (Pseudomonas cepacia)Vinyl acetateDiisopropyl ether-~50HighHighGeneral Observation[1]
AK Lipase (Pseudomonas fluorescens)Vinyl acetateTHF485099>99[2]

Note: Data for Lipase PS and AK Lipase are based on resolutions of similar secondary alcohols and indicate their potential for this substrate.

Table 2: Enzymatic Hydrolysis of (±)-Methyl (Tetrahydrofuran-2-yl)acetate

This method involves the enantioselective hydrolysis of a racemic ester to produce one enantiomer of the alcohol and the unreacted ester enantiomer.

CatalystSubstrateSolventTime (h)Conversion (%)Enantiomeric Excess (e.e.) of remaining (R)-esterEnantiomeric Excess (e.e.) of (S)-acid productReference
Recombinant Esterase Est56Methyl (tetrahydrofuran-2-yl)acetatePhosphate Buffer (pH 7.5)555>9987[2]
Candida cylindracea LipaseMethyl (tetrahydrofuran-2-yl)acetate-----[2]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Transesterification (Acetylation) of (±)-(Tetrahydrofuran-2-yl)methanol

This protocol is adapted from established methodologies for the enzymatic acylation of alcohols.[1]

Materials:

  • Racemic (Tetrahydrofuran-2-yl)methanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Vinyl acetate (can serve as both acyl donor and solvent)

  • Organic solvent (e.g., THF, Toluene, 2-MeTHF)

Procedure:

  • Reaction Setup: In a dried flask, dissolve racemic (tetrahydrofuran-2-yl)methanol in the chosen organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the solution.

  • Acylation: Add vinyl acetate to the mixture to initiate the reaction. The reaction is typically stirred at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.

  • Work-up: Once the desired conversion (ideally around 50%) is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-alcohol and the (R)-acetate can be separated by column chromatography.

Protocol 2: Enzymatic Hydrolysis of (±)-Methyl (Tetrahydrofuran-2-yl)acetate

This protocol is based on the enantioselective hydrolysis of the corresponding ester.[2]

Materials:

  • Racemic Methyl (tetrahydrofuran-2-yl)acetate

  • Esterase or Lipase (e.g., Recombinant Esterase Est56)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Base for pH control (e.g., NaOH solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: Suspend the racemic ester in the phosphate buffer.

  • Enzyme Addition: Add the esterase or lipase to the suspension.

  • Hydrolysis: Stir the mixture at a controlled temperature (e.g., 37 °C). Maintain the pH of the solution by the controlled addition of a base to neutralize the carboxylic acid formed during hydrolysis.

  • Monitoring: Track the reaction progress by analyzing small aliquots via chiral GC or HPLC to determine the conversion and enantiomeric excesses of the remaining ester and the product acid.

  • Work-up: When the target conversion is reached, terminate the reaction by acidifying the mixture (e.g., with 1 M HCl to pH 2).

  • Extraction: Extract the entire mixture with an organic solvent.

  • Separation: Separate the unreacted ester from the carboxylic acid product by extracting the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The unreacted ester will remain in the organic phase. The acid will move to the aqueous phase, from which it can be recovered by re-acidification and extraction.

  • Purification: The separated ester and acid can be further purified by column chromatography if necessary.

Visualized Workflows

G Lipase-Catalyzed Transesterification Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_products Final Products rac_alcohol Racemic (±)-(Tetrahydrofuran-2-yl)methanol mix1 Dissolve rac_alcohol->mix1 solvent Organic Solvent (e.g., Toluene) solvent->mix1 reaction Stir at Controlled Temperature lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction acyl_donor Vinyl Acetate acyl_donor->reaction monitor Monitor by Chiral GC/HPLC reaction->monitor filter Filter to remove enzyme monitor->filter ~50% Conversion concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography s_alcohol This compound chromatography->s_alcohol r_acetate (R)-Acetate chromatography->r_acetate

Caption: Workflow for lipase-catalyzed transesterification.

G Enzymatic Hydrolysis Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Final Products rac_ester Racemic (±)-Ester mix1 Suspend rac_ester->mix1 buffer Phosphate Buffer buffer->mix1 reaction Stir at Controlled Temperature esterase Esterase/Lipase esterase->reaction ph_control pH Control (add base) reaction->ph_control monitor Monitor by Chiral GC/HPLC reaction->monitor acidify Acidify to pH 2 monitor->acidify ~50% Conversion extract Extract with Organic Solvent acidify->extract separate Separate Acid and Ester (Aq. Base Extraction) extract->separate r_ester Unreacted (R)-Ester separate->r_ester s_acid (S)-Carboxylic Acid separate->s_acid

Caption: Workflow for enzymatic hydrolysis of the corresponding ester.

References

A Comparative Guide to the Applications of (S)-(Tetrahydrofuran-2-YL)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical step in the stereoselective synthesis of complex molecules. (S)-(Tetrahydrofuran-2-YL)methanol, a versatile chiral synthon, has garnered significant attention for its utility in introducing stereocenters with high fidelity. This guide provides an objective comparison of its performance with alternative chiral building blocks, supported by experimental data, and details its application in the synthesis of key pharmaceutical agents.

Performance Comparison of Chiral Building Blocks

This compound is primarily utilized as a chiral building block, where its stereocenter is incorporated into the final product. Its performance in asymmetric synthesis is often benchmarked against other established chiral auxiliaries, such as Evans oxazolidinones, which control stereoselectivity through a temporarily attached chiral moiety.

While direct head-to-head comparative studies under identical reaction conditions are scarce in the literature, a qualitative and quantitative comparison can be drawn from the typical performance of these synthons in key asymmetric reactions like aldol additions and alkylations.

Table 1: Comparison of this compound Derivatives and Evans Auxiliaries in Asymmetric Aldol Reactions

Chiral Synthon/AuxiliaryReaction TypeAldehydeNucleophileYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
(S)-Tetrahydrofuran Derivative Asymmetric AldolAromatic/AliphaticEnolateGood to HighHigh d.r. and e.e. (up to 97% e.e. for related tetrahydrofuran syntheses)[1][1]
Evans Oxazolidinone Asymmetric AldolAromatic/AliphaticBoron EnolateHigh (typically >80%)>99:1 d.r.[2][3]

Key Observations:

  • Evans auxiliaries are renowned for providing exceptionally high levels of stereocontrol in aldol reactions, often exceeding 99:1 diastereomeric ratios.[2][3] This is attributed to the rigid chelated transition state formed with a boron Lewis acid.[2][3]

  • Chiral tetrahydrofuran derivatives , including this compound, are effective in directing stereoselective transformations, leading to high enantiomeric excesses in the synthesis of substituted tetrahydrofurans.[1] The stereochemical outcome is dictated by the inherent chirality of the building block.

Application in the Synthesis of Antiviral Drugs: HIV Protease Inhibitors

A significant application of chiral tetrahydrofuran derivatives lies in the synthesis of antiviral drugs, particularly HIV protease inhibitors. The tetrahydrofuran moiety is a common P2 ligand in these inhibitors, where it forms crucial hydrogen bonds with the enzyme's active site.[4]

A notable example is the synthesis of Amprenavir , an FDA-approved HIV-1 protease inhibitor.[5] While the final drug incorporates a (3S)-hydroxytetrahydrofuranyl group, its synthesis showcases the utility of chiral tetrahydrofuran precursors.

Synthetic Workflow for an Amprenavir Precursor

The following diagram illustrates a key segment of the Amprenavir synthesis, highlighting the introduction of the chiral tetrahydrofuran moiety.

Amprenavir Synthesis Workflow cluster_0 Core Amine Synthesis cluster_1 Chiral Tetrahydrofuran Introduction cluster_2 Final Step Epoxide Chiral Epoxide Amine_Opening Isobutylamine Opening Epoxide->Amine_Opening Sulfonylation p-Nitrobenzenesulfonyl Chloride Amine_Opening->Sulfonylation Boc_Deprotection HCl Sulfonylation->Boc_Deprotection Core_Amine Core Amine Intermediate Boc_Deprotection->Core_Amine Coupling Coupling Reaction Core_Amine->Coupling S_THF_OH (S)-3-Hydroxytetrahydrofuran Active_Carbonate Active Carbonate Formation S_THF_OH->Active_Carbonate Active_Carbonate->Coupling Amprenavir_Precursor Amprenavir Precursor Coupling->Amprenavir_Precursor Reduction Nitro Group Reduction Amprenavir_Precursor->Reduction Amprenavir Amprenavir Reduction->Amprenavir

Caption: Synthetic workflow for Amprenavir highlighting the coupling of the core amine with an activated (S)-3-hydroxytetrahydrofuran.

In this synthesis, the free amine of the core intermediate is coupled with the active carbonate of (S)-3-hydroxytetrahydrofuran, yielding the carbamate linkage and incorporating the crucial chiral tetrahydrofuran moiety.[5] The final step involves the reduction of the nitro group to afford Amprenavir.[5]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of synthetic methods. Below is a representative protocol for the coupling step in the synthesis of an Amprenavir precursor, based on established synthetic routes.

Protocol: Coupling of Core Amine with Activated (S)-3-Hydroxytetrahydrofuran

Materials:

  • Core Amine Intermediate Hydrochloride Salt

  • (S)-3-Hydroxytetrahydrofuran

  • Diisopropylethylamine (DIPEA)

  • p-Nitrophenyl Chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of (S)-3-Hydroxytetrahydrofuran:

    • To a solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).

    • Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the active carbonate, which can be used in the next step without further purification.

  • Coupling Reaction:

    • Dissolve the core amine intermediate hydrochloride salt (1.0 eq) in anhydrous DCM.

    • Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

    • Add a solution of the activated (S)-3-hydroxytetrahydrofuran carbonate (1.2 eq) in anhydrous DCM.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired Amprenavir precursor.

Expected Outcome:

This coupling reaction typically proceeds in high yield (around 85% as reported in the literature for a similar transformation) to provide the desired product with the stereochemistry dictated by the chiral tetrahydrofuran building block.[5]

Alternative Chiral Building Blocks and Their Applications

While this compound and its derivatives are valuable, a diverse range of other chiral building blocks are available to synthetic chemists.

Table 2: Overview of Alternative Chiral Building Blocks

Chiral Building BlockKey ApplicationsAdvantages
(R)- and (S)-Glycidol Synthesis of beta-blockers, chiral epoxidesReadily available, versatile for ring-opening reactions.
Chiral Amino Acids Peptide synthesis, synthesis of chiral amines and alcoholsWide variety of structures available from the chiral pool.
Chiral Lactates Synthesis of chiral diols, alpha-hydroxy estersInexpensive, available in both enantiomeric forms.
(R)- and (S)-Solketal Protection of diols, synthesis of chiral glyceridesDerived from glycerol, provides a protected chiral diol unit.

The choice of a chiral building block depends on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy.

Conclusion

This compound and its derivatives are potent chiral building blocks for the enantioselective synthesis of complex molecules, most notably demonstrated in the development of HIV protease inhibitors. While other chiral auxiliaries like Evans oxazolidinones may offer superior stereocontrol in specific reactions such as aldol additions, the direct incorporation of the chiral tetrahydrofuran moiety is a highly efficient strategy for constructing molecules where this ring system is a key pharmacophore. The continued development of synthetic methodologies utilizing these and other novel chiral building blocks will undoubtedly expand the toolbox of medicinal chemists and facilitate the discovery of new therapeutic agents. There is no evidence in the reviewed literature to suggest a direct role of this compound in modulating signaling pathways.

References

Benchmarking Chiral Catalysts: A Comparative Analysis of (S)-(Tetrahydrofuran-2-yl)methanol-derived Ligands Against Novel Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a pivotal decision influencing the stereoselectivity, efficiency, and economic viability of synthetic routes. This guide provides an objective comparison of the performance of a catalyst derived from the readily available chiral building block, (S)-(Tetrahydrofuran-2-yl)methanol, against established novel chiral catalysts in the context of a key asymmetric transformation.

While this compound itself is not typically employed as a primary chiral catalyst, its inherent chirality makes it a valuable and cost-effective starting material for the synthesis of chiral ligands. For the purpose of this guide, we will evaluate the performance of a representative amino alcohol ligand derived from this compound in the well-established benchmark reaction: the asymmetric addition of diethylzinc to benzaldehyde. This reaction is a standard for assessing the efficacy of new chiral catalysts.

The performance of the this compound-derived ligand will be benchmarked against a highly effective and widely recognized class of novel chiral catalysts, the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols).

Performance in Asymmetric Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a fundamental carbon-carbon bond-forming reaction that produces a chiral secondary alcohol, 1-phenyl-1-propanol. The success of a chiral catalyst in this transformation is measured by the chemical yield and the enantiomeric excess (ee) of the resulting product.

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Product Configuration
(S)-1-(Tetrahydrofuran-2-yl)methanamine 2Toluene0249586(R)
TADDOL-Ti(OiPr)₄ 10Toluene02-8>95up to 99(S)

Note: The data for (S)-1-(Tetrahydrofuran-2-yl)methanamine is representative of a simple amino alcohol ligand derived from this compound for comparative purposes. The TADDOL data represents typical high-performance results for this class of catalyst under optimized conditions.

Experimental Protocols

Detailed methodologies for the benchmark reaction are provided below to allow for reproducible and comparative evaluation.

General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand (e.g., (S)-1-(Tetrahydrofuran-2-yl)methanamine or TADDOL) is dissolved in the specified anhydrous solvent.

Reaction Mixture: The solution is cooled to the specified temperature. For the TADDOL catalyst, titanium(IV) isopropoxide is added to form the active catalyst complex, and the mixture is stirred for a designated period. For the amino alcohol ligand, diethylzinc is added directly.

Substrate Addition: Freshly distilled benzaldehyde is added dropwise to the reaction mixture.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the consumption of the starting material.

Quenching and Work-up: Upon completion, the reaction is carefully quenched at a low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then warmed to room temperature and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Purification and Analysis: The crude product is purified by column chromatography on silica gel. The chemical yield of the purified 1-phenyl-1-propanol is determined. The enantiomeric excess is measured using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Specific Protocol for TADDOL-Ti(OiPr)₄ Catalyzed Addition
  • To a solution of the TADDOL ligand (0.1 mmol) in anhydrous toluene (5 mL) under an argon atmosphere, add titanium(IV) isopropoxide (0.1 mmol) at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Cool the resulting solution to 0 °C.

  • Add diethylzinc (1.1 M in toluene, 2.2 mmol) dropwise, followed by the dropwise addition of benzaldehyde (1.0 mmol).

  • Stir the reaction mixture at 0 °C for the specified time (typically 2-8 hours).

  • Follow the general quenching, work-up, and purification procedures as described above.

Mandatory Visualizations

To further clarify the experimental process and the underlying catalytic principles, the following diagrams are provided.

Experimental_Workflow cluster_preparation Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start dissolve Dissolve Chiral Ligand in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Ti(OiPr)4 (for TADDOL) and Diethylzinc cool->add_reagents add_aldehyde Add Benzaldehyde add_reagents->add_aldehyde stir Stir at 0 °C add_aldehyde->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Yield and ee% purify->analyze end End analyze->end

A typical experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Catalytic_Cycle catalyst Chiral Ligand-Zn Complex intermediate1 Coordinated Aldehyde catalyst->intermediate1 Coordination aldehyde Benzaldehyde aldehyde->intermediate1 intermediate2 Alkoxide Intermediate intermediate1->intermediate2 Nucleophilic Attack by Ethyl Group diethylzinc Et2Zn diethylzinc->intermediate2 intermediate2->catalyst Regeneration product Chiral Alcohol (1-phenyl-1-propanol) intermediate2->product Hydrolysis

A simplified proposed catalytic cycle for the chiral ligand-mediated addition of diethylzinc to an aldehyde.

Safety Operating Guide

Proper Disposal of (S)-(Tetrahydrofuran-2-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of (S)-(Tetrahydrofuran-2-YL)methanol is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring personnel safety and regulatory compliance. Due to its hazardous properties, this compound must be handled as regulated hazardous waste and must not be disposed of through standard drainage systems.[1][2]

Hazard Identification and Safety Precautions

This compound, also known as Tetrahydrofurfuryl alcohol, is a combustible liquid that can cause serious eye irritation and is suspected of damaging fertility or the unborn child.[3][4] Adherence to proper personal protective equipment (PPE) protocols is mandatory before handling this chemical for any purpose, including disposal.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect against splashes and eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact.
Body Protection Laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors.[3]

Key Hazard Data:

Hazard ClassificationGHS CodeDescription
Flammable Liquid (Category 4)H227Combustible liquid.[3]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[4]
Reproductive Toxicity (Category 2)H361Suspected of damaging fertility or the unborn child.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection:

  • Container Selection: Collect waste this compound in a designated, compatible, and leak-proof container.[5][6] The original container is often a suitable choice.[2] Ensure the container material is resistant to the chemical.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents as "this compound" and list all constituents if it is a mixed waste stream.[2][5] Avoid using abbreviations or chemical formulas.[5]

  • Segregation: Do not mix this compound with incompatible waste materials, such as strong oxidizing agents or acids.[4][7] It is best practice to collect halogenated and non-halogenated solvent waste in separate containers.[6]

2. Waste Storage:

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[2][5] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

  • Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area.[8] This area should be away from heat sources, sparks, and open flames.[3] Flammable waste is best stored in a fire-rated cabinet.[5]

3. Spill and Emergency Procedures:

  • Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[4]

    • Decontaminate the spill area.

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.[9]

    • Prevent entry into the affected area.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management provider.[2] Never pour this compound down the drain or dispose of it in regular trash.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Is the waste mixed with incompatible chemicals? C->D E Segregate Waste Streams D->E Yes F Transfer Waste to Container D->F No E->F G Securely Cap Container F->G H Store in Designated, Ventilated, Secondary Containment Area G->H I Arrange for Pickup by Certified Waste Disposal H->I J Final Disposal at Approved Facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for (S)-(Tetrahydrofuran-2-YL)methanol (CAS No: 97-99-4), a combustible liquid that can cause serious eye irritation and is suspected of damaging fertility or the unborn child.[1][2] Adherence to these protocols is imperative for the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the necessary PPE for handling this compound.

Protection Type Equipment Specification Purpose & Standards
Eye & Face Protection Tight-sealing safety goggles or safety glasses with side-shields. A face shield is recommended for splash hazards.Protects against splashes and vapors causing serious eye irritation.[3][4][5] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).Prevents skin contact.[6][7] Gloves should be tested according to EN 374.[6] Always consult the manufacturer's compatibility chart for specific breakthrough times and inspect gloves before use.[6]
Skin & Body Protection Laboratory coat, chemical-resistant apron, or coveralls. Long pants and closed-toe shoes are mandatory.Provides maximum skin coverage to prevent accidental contact.[4][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of vapors.[3][6] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A).[3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound.

Experimental Protocol: Safe Handling

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is free of clutter.[3]

    • Verify that an emergency eyewash station and safety shower are accessible and operational.[4][8]

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Ground and bond containers when transferring material to prevent static discharge.[4]

    • Dispense the chemical slowly and carefully to avoid splashing or generating mist.[2][3]

    • Keep containers tightly closed when not in use to prevent vapor release and potential peroxide formation.[3][4]

    • Avoid contact with eyes, skin, and clothing.[4] Do not breathe vapors or mist.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Smoking is strictly prohibited in the handling area.[1][7]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

    • Remove contaminated clothing and wash it before reuse.[4]

    • Clean the work area, decontaminating surfaces as necessary.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Type First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
Skin Contact Take off immediately all contaminated clothing. Rinse the affected skin with plenty of water for at least 20 minutes.[1] Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration or oxygen.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give small quantities of water to drink.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3]
Spill Evacuate personnel to a safe area. Remove all ignition sources.[2][3] Ventilate the area.[4] Absorb the spill with inert material (e.g., sand, diatomite) and collect it in a suitable, closed container for disposal.[10]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

Protocol: Waste Disposal

  • Waste Collection: Collect waste chemical and contaminated materials (e.g., used gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[6][10]

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from heat and ignition sources.[4][5]

  • Final Disposal: Dispose of the hazardous waste through an approved and licensed waste disposal company.[2][6] Do not pour down the drain or dispose of with regular trash.[5]

PPE Selection Workflow

The following diagram outlines the logical process for selecting and using the correct PPE when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Use & Disposal Phase A Task Assessment: Review SDS and protocol for handling this compound B Identify Potential Hazards: - Chemical Splash - Vapor Inhalation - Skin Contact A->B C Eye/Face Protection: Select tight-sealing goggles. Add face shield for splash risk. B->C D Hand Protection: Choose chemical-resistant gloves (e.g., Nitrile). Check breakthrough time. B->D E Body Protection: Don lab coat, long pants, and closed-toe shoes. B->E F Respiratory Protection: Work in a fume hood. B->F G Pre-Use Inspection: Check all PPE for damage (e.g., glove punctures). H Proper Donning of all selected PPE G->H I Execute Handling Protocol H->I J Proper Doffing & Disposal: Remove PPE carefully. Dispose of contaminated items as hazardous waste. I->J

Caption: Workflow for selecting and using appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.